4-Methoxy-2,3,5,6-tetramethylphenol
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
4-methoxy-2,3,5,6-tetramethylphenol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16O2/c1-6-8(3)11(13-5)9(4)7(2)10(6)12/h12H,1-5H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LOZDIWQOKINQMC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=C(C(=C1O)C)C)OC)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16O2 | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40558777 | |
| Record name | 4-Methoxy-2,3,5,6-tetramethylphenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40558777 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
180.24 g/mol | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
19587-93-0 | |
| Record name | 4-Methoxy-2,3,5,6-tetramethylphenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40558777 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to 4-Methoxy-2,3,5,6-tetramethylphenol
Audience: Researchers, scientists, and drug development professionals.
IUPAC Nomenclature and Chemical Identity
The compound with the common name 4-Methoxy-2,3,5,6-tetramethylphenol is formally recognized by the International Union of Pure and Applied Chemistry (IUPAC) under the same name: This compound . This name accurately describes its molecular structure, which consists of a phenol ring substituted with a methoxy group at the fourth position and methyl groups at the second, third, fifth, and sixth positions.
Physicochemical Properties
A summary of the key physicochemical properties for this compound is presented in the table below. This data is essential for its handling, characterization, and use in experimental settings.
| Property | Value | Reference |
| Molecular Formula | C₁₁H₁₆O₂ | [1] |
| Molecular Weight | 180.24 g/mol | [1] |
| Monoisotopic Mass | 180.115029749 Da | [1] |
| Hydrogen Bond Acceptor Count | 2 | [1] |
| Topological Polar Surface Area | 29.5 Ų | [1] |
| Heavy Atom Count | 13 | [1] |
| CAS Number | 19587-93-0 | [1] |
Experimental Protocols: Synthesis
A general workflow for a potential synthesis and characterization is outlined in the diagram below.
Biological Activity and Signaling Pathways
Currently, there is a lack of specific data in published literature detailing the biological activities or the involvement of this compound in any specific signaling pathways. Phenolic compounds as a class are known for a wide range of biological activities, including antioxidant properties. For example, simpler methoxyphenols are used as polymerization inhibitors and in dermatology.[2] Related compounds, such as certain 4-substituted-2-methoxyphenols, have been investigated for their potential as building blocks for bioactive biphenyls.[3]
Given the structure of this compound, a logical starting point for investigation would be to screen it for antioxidant, anti-inflammatory, and cytotoxic activities. The workflow for such a screening process is depicted below.
Conclusion
This compound is a well-defined chemical entity whose biological and pharmacological properties are yet to be extensively explored. The data presented in this guide provides a foundational understanding of its chemical identity and physicochemical properties. The proposed workflows for its synthesis, characterization, and biological screening offer a roadmap for future research endeavors. Further investigation is warranted to uncover the potential applications of this compound in materials science, pharmacology, and other areas of chemical research.
References
An In-depth Technical Guide to the Synthesis of 4-Methoxy-2,3,5,6-tetramethylphenol
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis of 4-Methoxy-2,3,5,6-tetramethylphenol, a valuable compound in various research and development applications, including its role as an intermediate in the synthesis of antioxidants and vitamin E analogs. This document details the primary synthesis pathway, experimental protocols, and relevant data.
Introduction
This compound, also known as 4-methoxydurenol, is a substituted phenol characterized by a methoxy group and four methyl groups on the benzene ring. Its highly substituted nature imparts unique chemical properties, making it a subject of interest in medicinal chemistry and materials science. This guide focuses on the most common and practical laboratory-scale synthesis of this compound.
Primary Synthesis Pathway: Selective Mono-O-Methylation of 2,3,5,6-Tetramethylhydroquinone
The principal and most direct route for the synthesis of this compound is the selective mono-O-methylation of 2,3,5,6-tetramethylhydroquinone (durohydroquinone). This reaction involves the introduction of a single methyl group onto one of the hydroxyl moieties of the starting material.
The general transformation is depicted in the following reaction scheme:
Caption: General synthesis pathway for this compound.
Several methylating agents and reaction conditions can be employed for this transformation. The choice of reagents can influence the reaction's efficiency, selectivity, and overall yield. Common methylating agents include dimethyl sulfate and methyl iodide, typically used in the presence of a base. Alternatively, methanol can be used in an acid-catalyzed reaction.
Experimental Protocols
While a specific, detailed protocol for the synthesis of this compound is not extensively documented in publicly available literature, the following protocols are based on established methods for the mono-O-methylation of hydroquinones and related phenols. These can be adapted and optimized for the target molecule.
Method 1: Methylation using Methyl Iodide and Potassium Hydroxide
This method is a solvent-free approach that has been shown to be effective for the methylation of various alcohols and phenols.
Experimental Workflow:
Caption: Workflow for methylation using methyl iodide and KOH.
Detailed Protocol:
-
In a round-bottom flask, combine 2,3,5,6-tetramethylhydroquinone (1.0 eq) and powdered potassium hydroxide (1.2 eq).
-
To this solid mixture, add an excess of methyl iodide (4.0 eq).
-
Stir the reaction mixture vigorously at room temperature. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).
-
Upon completion, carefully quench the reaction by adding water.
-
Extract the aqueous mixture with a suitable organic solvent, such as diethyl ether or ethyl acetate (3 x 50 mL).
-
Combine the organic layers and wash with brine, then dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford pure this compound.
Method 2: Methylation using Dimethyl Sulfate and a Base
This is a more traditional and widely used method for the methylation of phenols.
Experimental Workflow:
physical and chemical properties of 4-Methoxy-2,3,5,6-tetramethylphenol
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: Direct experimental data for 4-Methoxy-2,3,5,6-tetramethylphenol is limited in publicly available literature. This guide provides a comprehensive overview based on available information for the compound and structurally similar molecules. Where specific data is unavailable, this is explicitly stated.
Introduction
This compound is a substituted phenolic compound with potential applications in various fields of chemical and biomedical research. Its structure, featuring a methoxy group and four methyl groups on the phenol ring, suggests the possibility of interesting chemical reactivity and biological activity. This technical guide aims to provide a thorough understanding of its physical and chemical properties, potential synthetic routes, analytical methods for its characterization, and its putative biological activities based on current knowledge of related phenolic compounds.
Physical and Chemical Properties
| Property | Value | Source/Method |
| Molecular Formula | C₁₁H₁₆O₂ | [1] |
| Molecular Weight | 180.24 g/mol | [1] |
| CAS Number | 19587-93-0 | [1] |
| Appearance | Not available | - |
| Melting Point | Not available | - |
| Boiling Point | Not available | - |
| Solubility | Not available | - |
| pKa | Not available | - |
Spectroscopic Data
Detailed experimental spectroscopic data for this compound is scarce. However, based on its structure, the expected spectral characteristics can be predicted.
| Technique | Expected Features |
| ¹H NMR | Signals corresponding to the methoxy group protons (singlet, ~3.8 ppm), the aromatic proton (if any, likely a singlet), and the methyl group protons (multiple singlets, ~2.2 ppm). The hydroxyl proton will appear as a broad singlet. |
| ¹³C NMR | Resonances for the aromatic carbons, the methoxy carbon (~55-60 ppm), and the methyl carbons (~15-25 ppm). The carbon bearing the hydroxyl group will be shifted downfield. |
| Mass Spectrometry (MS) | A molecular ion peak corresponding to its molecular weight (180.24 m/z). Fragmentation patterns would likely involve the loss of methyl and methoxy groups. |
| Infrared (IR) Spectroscopy | Characteristic absorption bands for the hydroxyl group (O-H stretch, broad, ~3200-3600 cm⁻¹), aromatic C-H stretching (~3000-3100 cm⁻¹), aliphatic C-H stretching (~2850-2960 cm⁻¹), and C-O stretching for the ether and phenol (~1000-1260 cm⁻¹). |
Synthesis and Purification
While a specific, detailed experimental protocol for the synthesis of this compound is not available in the reviewed literature, a plausible synthetic route can be conceptualized based on common organic chemistry reactions for the formation of substituted phenols and ethers. A potential method could involve the methylation of 2,3,5,6-tetramethylhydroquinone.
Hypothetical Synthesis Workflow
Hypothetical Purification and Analysis Workflow
Potential Biological Activities
Specific studies on the biological activities of this compound are not currently available. However, based on the activities of structurally related methoxyphenolic compounds, it is plausible to hypothesize its potential as an antioxidant and anti-inflammatory agent.
Antioxidant Activity
Phenolic compounds are well-known for their antioxidant properties, which are primarily attributed to their ability to donate a hydrogen atom from the hydroxyl group to scavenge free radicals. The presence of electron-donating groups, such as methoxy and methyl groups, on the aromatic ring can enhance this activity by stabilizing the resulting phenoxyl radical. It is hypothesized that this compound could exhibit antioxidant effects through similar mechanisms.
Anti-inflammatory Activity
Many phenolic compounds have demonstrated anti-inflammatory properties. The potential anti-inflammatory action of this compound could be mediated through the modulation of key inflammatory signaling pathways, such as the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways. These pathways are central to the production of pro-inflammatory cytokines and enzymes.
Potential Signaling Pathway Interactions
Based on the known mechanisms of other anti-inflammatory phenolic compounds, this compound could potentially modulate the NF-κB and MAPK signaling pathways.
Hypothetical Modulation of NF-κB and MAPK Pathways
Conclusion and Future Directions
This compound represents an intriguing molecule for further scientific investigation. While current direct experimental data is limited, its chemical structure suggests a strong potential for antioxidant and anti-inflammatory activities. Future research should focus on:
-
Definitive Synthesis and Characterization: Developing and publishing a detailed, reproducible synthetic protocol and complete characterization data (NMR, MS, IR, melting point, etc.).
-
In Vitro Biological Evaluation: Conducting a comprehensive assessment of its antioxidant capacity using various assays (e.g., DPPH, ABTS, ORAC) and evaluating its anti-inflammatory effects in relevant cell-based models (e.g., LPS-stimulated macrophages).
-
Mechanism of Action Studies: Investigating its impact on key signaling pathways such as NF-κB and MAPK to elucidate the molecular mechanisms underlying its potential biological activities.
-
Drug Development Potential: Exploring its potential as a lead compound for the development of novel therapeutic agents for oxidative stress and inflammation-related diseases.
The generation of this fundamental data will be crucial for unlocking the full potential of this compound in the fields of medicinal chemistry and drug discovery.
References
An In-depth Technical Guide to the Antioxidant Potential of 4-Methoxy-2,3,5,6-tetramethylphenol
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the antioxidant potential of 4-Methoxy-2,3,5,6-tetramethylphenol (TMMP). While not as potent as the well-known antioxidant α-tocopherol (a form of Vitamin E), TMMP serves as a valuable model compound for understanding the structure-activity relationships of phenolic antioxidants. This document details its radical scavenging capabilities, the underlying mechanisms of action, and relevant experimental protocols. Quantitative data is presented in structured tables for clarity, and key pathways and workflows are visualized through diagrams to facilitate a deeper understanding for research and development purposes.
Introduction
This compound, a synthetic phenolic compound, has been investigated for its antioxidant properties, primarily as a chain-breaking antioxidant. Its structure, featuring a phenol ring with four methyl groups and a para-methoxy group, provides a unique platform to study the electronic and steric effects on antioxidant efficacy. The primary mechanism of action for phenolic antioxidants is their ability to donate a hydrogen atom from the hydroxyl group to neutralize free radicals, thereby terminating the radical chain reactions that lead to oxidative stress.
Antioxidant Mechanism of Action
The principal antioxidant action of this compound involves the donation of its phenolic hydrogen atom to a peroxyl radical (ROO•), a key player in lipid peroxidation. This reaction, known as hydrogen atom transfer (HAT), generates a stable phenoxyl radical and a hydroperoxide, thus breaking the chain of oxidative damage.
The stability of the resulting phenoxyl radical is a critical determinant of the antioxidant's effectiveness. While the electron-donating methyl and methoxy groups are expected to stabilize the radical, stereoelectronic factors come into play. In TMMP, the steric hindrance from the ortho-methyl groups forces the methoxy group to twist out of the plane of the aromatic ring. This conformation prevents the p-type lone pair of electrons on the methoxy oxygen from effectively overlapping with the aromatic π-system, thus reducing the resonance stabilization of the phenoxyl radical.[1][2][3][4][5][6][7][8][9][10][11][12][13][14][15][16][17][18][19][20][21] This structural constraint is the primary reason for its lower antioxidant activity compared to α-tocopherol, where the chroman ring system maintains a more favorable orientation of the para-oxygen lone pair.[1][2][3][4][5][6][7][8][9][10][11][12][13][14][15][16][17][18][19][20][21]
Figure 1. Hydrogen atom transfer mechanism of this compound.
Quantitative Antioxidant Activity
The antioxidant activity of TMMP has been quantified primarily through the inhibited autoxidation of styrene assay, which measures the rate constant for the reaction with peroxyl radicals.
| Compound | Rate Constant (kinh) (M-1s-1) at 30°C | Reference Compound | Rate Constant (kinh) (M-1s-1) at 30°C |
| This compound (TMMP) | 3.9 x 105[4] | α-Tocopherol | 32 x 105[4] |
| Pentamethylphenol | 3.6 x 105[4] | 2,2,5,7,8-Pentamethyl-6-hydroxychroman (PMHC) | 21.4 x 105[2] |
Table 1: Peroxyl Radical Scavenging Rate Constants.
Experimental Protocols
Detailed experimental protocols are essential for the accurate assessment of antioxidant potential. Below are methodologies for key assays.
Inhibited Autoxidation of Styrene
This assay provides a quantitative measure of the rate at which an antioxidant scavenges peroxyl radicals.
-
Materials: Styrene, chlorobenzene (solvent), 2,2′-azobis(isobutyronitrile) (AIBN) (radical initiator), this compound (test compound).
-
Procedure:
-
A solution of styrene (e.g., 4.3 M) and AIBN (e.g., 0.05 M) in chlorobenzene is prepared.[4]
-
The solution is placed in a reaction vessel equipped with an oxygen-uptake apparatus at a constant temperature (e.g., 30°C).[4]
-
The autoxidation is initiated by the thermal decomposition of AIBN, and the rate of oxygen consumption is monitored.
-
A known concentration of TMMP (e.g., ~3–8 µM) is added to the solution.[13]
-
The rate of oxygen uptake during the inhibited period is measured and compared to the uninhibited rate to calculate the rate constant of inhibition (kinh).[4]
-
Figure 2. Workflow for the inhibited autoxidation of styrene assay.
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
This widely used spectrophotometric assay measures the ability of an antioxidant to scavenge the stable DPPH radical. The following is a general protocol adaptable for TMMP.
-
Materials: DPPH, methanol or ethanol (solvent), this compound (test compound), 96-well microplate, microplate reader.
-
Procedure:
-
Prepare a stock solution of DPPH in methanol (e.g., 0.1 mM).
-
Prepare serial dilutions of TMMP in methanol.
-
In a 96-well plate, add a specific volume of each TMMP dilution to the wells.
-
Add the DPPH solution to each well and mix.
-
Incubate the plate in the dark at room temperature for a defined period (e.g., 30 minutes).[1]
-
Measure the absorbance at the characteristic wavelength of DPPH (around 517 nm).[21]
-
Calculate the percentage of DPPH radical scavenging activity and determine the IC50 value.
-
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Decolorization Assay
This assay measures the ability of an antioxidant to scavenge the pre-formed ABTS radical cation (ABTS•+). The following is a general protocol adaptable for TMMP.
-
Materials: ABTS, potassium persulfate, methanol or ethanol (solvent), this compound (test compound), 96-well microplate, microplate reader.
-
Procedure:
-
Prepare the ABTS radical cation by reacting a 7 mM ABTS stock solution with 2.45 mM potassium persulfate and allowing the mixture to stand in the dark at room temperature for 12-16 hours.[6]
-
Dilute the ABTS•+ solution with methanol to an absorbance of ~0.7 at 734 nm.[6]
-
Prepare serial dilutions of TMMP in methanol.
-
In a 96-well plate, add a specific volume of each TMMP dilution to the wells.
-
Add the diluted ABTS•+ solution to each well and mix.
-
Incubate at room temperature for a defined period (e.g., 6 minutes).[1]
-
Measure the absorbance at 734 nm.
-
Calculate the percentage of ABTS•+ scavenging activity and determine the IC50 value.
-
Cellular Antioxidant Activity and Signaling Pathways
Currently, there is a lack of published data on the cellular antioxidant activity of this compound and its effects on signaling pathways such as the Nrf2/ARE pathway. The Nrf2 (Nuclear factor erythroid 2-related factor 2) pathway is a key regulator of the cellular antioxidant response. Activation of Nrf2 leads to the transcription of a suite of antioxidant and detoxification enzymes.
Future research should focus on evaluating TMMP in cellular models to determine its bioavailability and its ability to mitigate intracellular oxidative stress.
Figure 3. The Nrf2/ARE signaling pathway, a potential target for antioxidant compounds.
Conclusion and Future Directions
This compound is a moderately effective radical-scavenging antioxidant. Its primary value lies in its use as a model compound to elucidate the impact of stereoelectronic effects on the antioxidant activity of phenolic compounds. The quantitative data on its peroxyl radical scavenging rate constant provides a benchmark for its efficacy.
To fully characterize its antioxidant potential, future research should be directed towards:
-
Performing standardized DPPH and ABTS assays to determine its IC50 values.
-
Conducting cellular antioxidant assays (e.g., using DCFH-DA) to assess its activity in a biological context.
-
Investigating its potential to modulate the Nrf2 signaling pathway and induce the expression of endogenous antioxidant enzymes.
Such studies will provide a more complete picture of the antioxidant profile of this compound and its potential utility in the field of drug development and oxidative stress research.
References
- 1. Antioxidant and Anti-Inflammatory Activity Determination of One Hundred Kinds of Pure Chemical Compounds Using Offline and Online Screening HPLC Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubcompare.ai [pubcompare.ai]
- 3. researchgate.net [researchgate.net]
- 4. kamiyabiomedical.com [kamiyabiomedical.com]
- 5. researchgate.net [researchgate.net]
- 6. ijpsonline.com [ijpsonline.com]
- 7. Entropic and enthalpic effects of 4-methoxy substitution in phenoxyl radicals - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 8. d-nb.info [d-nb.info]
- 9. cdn.gbiosciences.com [cdn.gbiosciences.com]
- 10. cdn.gbiosciences.com [cdn.gbiosciences.com]
- 11. researchgate.net [researchgate.net]
- 12. srd.nist.gov [srd.nist.gov]
- 13. Synthesis, DFT Calculations, and In Vitro Antioxidant Study on Novel Carba-Analogs of Vitamin E - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Cell Based Exogenous Antioxidant Assay [cellbiolabs.com]
- 15. Research Portal [bia.unibz.it]
- 16. mdpi.com [mdpi.com]
- 17. cellbiolabs.com [cellbiolabs.com]
- 18. Delving into Antioxidant Properties: A Stepwise DPPH Assay Protocol for Plant Extracts [greenskybio.com]
- 19. Screening of Natural Compounds as Activators of the Keap1-Nrf2 Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Coffee-Derived Phenolic Compounds Activate Nrf2 Antioxidant Pathway in I/R Injury In Vitro Model: A Nutritional Approach Preventing Age Related-Damages - PMC [pmc.ncbi.nlm.nih.gov]
- 21. mdpi.com [mdpi.com]
The Elusive Genesis of 4-Methoxy-2,3,5,6-tetramethylphenol: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Methoxy-2,3,5,6-tetramethylphenol, a polysubstituted aromatic compound, presents a unique molecular architecture of significant interest in medicinal and synthetic chemistry. Its structure, featuring a phenol ring fully substituted with four methyl groups and a methoxy group, suggests potential for novel biological activities and applications as a versatile chemical intermediate. Despite its presence in chemical databases under the CAS number 19587-93-0, a comprehensive, in-depth guide to its initial discovery and synthesis is hampered by the absence of a readily identifiable primary scientific publication detailing its first preparation and characterization.
This technical whitepaper aims to provide a consolidated overview of the available information on this compound and related compounds. Due to the lack of a primary discovery article, this guide will focus on presenting its known properties, proposing a plausible synthetic pathway based on established organic chemistry principles, and discussing its potential, yet unelucidated, roles in biological signaling pathways.
Physicochemical Properties
A summary of the known physicochemical properties of this compound is presented in Table 1. This data is compiled from various chemical databases and provides a foundational understanding of the molecule's characteristics.
| Property | Value | Source |
| CAS Number | 19587-93-0 | Chemical Abstracts Service |
| Molecular Formula | C₁₁H₁₆O₂ | - |
| Molecular Weight | 180.24 g/mol | - |
| Appearance | (Not specified in available literature) | - |
| Melting Point | (Not specified in available literature) | - |
| Boiling Point | (Not specified in available literature) | - |
| Solubility | (Not specified in available literature) | - |
Table 1: Physicochemical Properties of this compound
Proposed Synthetic Pathway
In the absence of a documented experimental protocol for the synthesis of this compound, a hypothetical synthetic route can be conceptualized based on standard organic synthesis methodologies for substituted phenols. A plausible approach would involve the methylation of a pre-existing tetramethylphenol derivative.
The logical workflow for such a synthesis is depicted in the following diagram:
Figure 1: Proposed Synthetic Workflow for this compound
Detailed Hypothetical Experimental Protocol:
Objective: To synthesize this compound from 2,3,5,6-tetramethylphenol.
Materials:
-
2,3,5,6-Tetramethylphenol
-
Dimethyl sulfate (DMS) or Methyl iodide (CH₃I)
-
Potassium carbonate (K₂CO₃) or Sodium hydride (NaH)
-
Anhydrous acetone or N,N-Dimethylformamide (DMF)
-
Diethyl ether
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Rotary evaporator
-
Magnetic stirrer and hotplate
-
Standard laboratory glassware
Procedure:
-
Deprotonation: To a solution of 2,3,5,6-tetramethylphenol in a suitable anhydrous solvent (e.g., acetone or DMF) in a round-bottom flask, add a base (e.g., potassium carbonate or sodium hydride) portion-wise at room temperature under inert atmosphere. The mixture is stirred until the deprotonation is complete, forming the corresponding phenoxide.
-
Methylation: The methylating agent (e.g., dimethyl sulfate or methyl iodide) is added dropwise to the reaction mixture. The reaction is then stirred at an appropriate temperature (ranging from room temperature to reflux, depending on the chosen reagents and solvent) for a specified period. The progress of the reaction would be monitored by thin-layer chromatography (TLC).
-
Work-up: Upon completion, the reaction mixture is cooled to room temperature and the solvent is removed under reduced pressure. The residue is partitioned between diethyl ether and water. The organic layer is washed sequentially with saturated sodium bicarbonate solution and brine.
-
Purification: The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is evaporated to yield the crude product. The crude this compound would then be purified by a suitable method such as column chromatography or recrystallization.
Characterization: The identity and purity of the synthesized compound would be confirmed using standard analytical techniques, including ¹H NMR, ¹³C NMR, mass spectrometry, and infrared spectroscopy.
Potential Signaling Pathways and Biological Activities
While no specific biological activities or signaling pathway involvements have been reported for this compound, its structural similarity to other biologically active phenols suggests potential areas for investigation. The presence of a hindered phenolic hydroxyl group and a methoxy group on a fully substituted benzene ring could impart interesting antioxidant, anti-inflammatory, or cytotoxic properties.
The logical relationship for investigating the potential biological activity of this compound is outlined below:
Figure 2: Logical Workflow for Investigating the Biological Activity of this compound
Conclusion and Future Directions
This compound remains a compound of interest with an unwritten history of its discovery. While its existence is confirmed, the absence of a primary publication detailing its synthesis and characterization presents a significant gap in the scientific literature. The proposed synthetic route provides a viable starting point for its preparation in the laboratory. Future research should focus on the successful synthesis and purification of this molecule, followed by comprehensive spectroscopic and analytical characterization. Subsequently, a thorough investigation into its biological activities, guided by the logical workflow presented, could unveil novel therapeutic potentials. The elucidation of its synthesis and biological profile would be a valuable contribution to the fields of organic and medicinal chemistry.
A Theoretical Deep Dive into 4-Methoxy-2,3,5,6-tetramethylphenol: A Surrogate-Based Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: Direct theoretical and computational studies on 4-Methoxy-2,3,5,6-tetramethylphenol are not extensively available in the current body of scientific literature. This guide, therefore, presents a comprehensive overview based on established theoretical methodologies and data from structurally analogous hindered phenols and methoxyphenols. The presented quantitative data should be interpreted as representative examples to illustrate the expected outcomes of such studies on the target molecule.
Introduction: The Promise of a Hindered Phenol
This compound belongs to the class of hindered phenols, which are known for their significant antioxidant properties. The strategic placement of methyl and methoxy groups on the phenolic ring is anticipated to modulate its electronic and steric characteristics, influencing its efficacy as a radical scavenger. Theoretical and computational chemistry offer powerful tools to elucidate the structure-activity relationships of such molecules, providing insights crucial for drug design and development. This guide outlines the common theoretical approaches, expected quantitative data, and conceptual frameworks for the comprehensive analysis of this compound.
Core Theoretical Concepts and Methodologies
The antioxidant activity of phenolic compounds is primarily attributed to their ability to donate a hydrogen atom from the hydroxyl group to a free radical, thereby neutralizing it. The efficiency of this process is governed by several key molecular properties that can be accurately predicted using quantum chemical calculations.
Density Functional Theory (DFT)
Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost for studying molecules of this size.[1] The B3LYP functional combined with a suitable basis set, such as 6-311++G(d,p), is a widely used and reliable method for these types of investigations.[2][3]
Key Antioxidant Mechanisms
Three primary mechanisms are considered for the radical scavenging activity of phenols:[2][3][4]
-
Hydrogen Atom Transfer (HAT): The direct transfer of a hydrogen atom from the phenolic hydroxyl group to a radical. This is often the most favored mechanism in the gas phase and non-polar solvents.[4]
-
Single Electron Transfer followed by Proton Transfer (SET-PT): The antioxidant first donates an electron to the radical, forming a radical cation, which then deprotonates.
-
Sequential Proton Loss Electron Transfer (SPLET): The phenol is first deprotonated to form a phenoxide anion, which then donates an electron to the radical. This mechanism is more prevalent in polar solvents.[4]
Predicted Molecular Properties and Data Presentation
The following tables summarize the types of quantitative data that would be generated from a theoretical study of this compound, with representative values drawn from studies on similar phenolic antioxidants.
Table 1: Calculated Thermodynamic Parameters for Antioxidant Activity (Representative Values)
| Parameter | Description | Gas Phase (kcal/mol) | Water (kcal/mol) |
| Bond Dissociation Enthalpy (BDE) | The enthalpy change associated with the homolytic cleavage of the O-H bond. A lower BDE indicates a greater ease of hydrogen atom donation. | ~80-90 | ~80-90 |
| Ionization Potential (IP) | The energy required to remove an electron from the molecule. A lower IP suggests a greater propensity for single electron transfer. | ~150-160 | ~120-130 |
| Proton Dissociation Enthalpy (PDE) | The enthalpy change for the deprotonation of the phenol. | ~330-340 | ~260-270 |
| Proton Affinity (PA) | The negative of the enthalpy change for the protonation of the phenoxide anion. Lower values in water suggest the favorability of the initial step in the SPLET mechanism. | ~340-350 | ~25-35 |
| Electron Transfer Enthalpy (ETE) | The enthalpy change for the electron donation from the phenoxide anion. | ~80-90 | ~100-110 |
Note: These values are illustrative and would need to be specifically calculated for this compound.
Table 2: Calculated Quantum Chemical Descriptors (Representative Values)
| Descriptor | Description | Value (a.u.) |
| EHOMO (Highest Occupied Molecular Orbital Energy) | The energy of the outermost electron-containing orbital. Higher values are associated with a greater electron-donating ability. | ~ -0.20 to -0.25 |
| ELUMO (Lowest Unoccupied Molecular Orbital Energy) | The energy of the first vacant orbital. | ~ -0.05 to 0.05 |
| HOMO-LUMO Energy Gap (ΔE) | The difference in energy between the HOMO and LUMO. A smaller gap suggests higher chemical reactivity and lower stability. | ~ 0.15 to 0.30 |
| Dipole Moment (µ) | A measure of the overall polarity of the molecule. | ~ 1.5 to 2.5 Debye |
| Global Hardness (η) | A measure of the resistance to charge transfer. | ~ 0.07 to 0.15 |
| Global Softness (S) | The reciprocal of global hardness, indicating the capacity to accept electrons. | ~ 6.5 to 14.0 |
Experimental and Computational Protocols
Computational Methodology
A typical computational protocol for the theoretical study of this compound would involve the following steps:
-
Geometry Optimization: The initial 3D structure of the molecule is optimized to find its lowest energy conformation. This is typically performed using DFT with a functional like B3LYP and a basis set such as 6-311++G(d,p).[2][3]
-
Frequency Calculations: Vibrational frequency analysis is performed on the optimized geometry to confirm that it represents a true energy minimum (i.e., no imaginary frequencies). These calculations also provide thermodynamic data like enthalpy and Gibbs free energy.
-
Calculation of Molecular Properties: Using the optimized geometry, various electronic properties are calculated, including HOMO and LUMO energies, molecular electrostatic potential (MEP), and Mulliken population analysis.
-
Modeling of Radical Scavenging Mechanisms: The reaction enthalpies for the HAT, SET-PT, and SPLET mechanisms are calculated to determine the most probable antioxidant pathway in different environments (gas phase and with a solvent model).
-
Solvent Effects: To simulate a more realistic biological environment, calculations are often repeated using a continuum solvation model, such as the Polarizable Continuum Model (PCM).[5]
Synthesis and Characterization (Hypothetical)
While this guide focuses on theoretical studies, a complete investigation would involve the synthesis and experimental validation of the compound's properties. A plausible synthetic route could involve the methylation of a suitable precursor phenol. Characterization would typically employ techniques such as:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the molecular structure.
-
Fourier-Transform Infrared (FTIR) Spectroscopy: To identify functional groups.
-
Mass Spectrometry (MS): To determine the molecular weight and fragmentation pattern.
-
Antioxidant Assays: Experimental validation of antioxidant activity using assays like DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)).[6]
Mandatory Visualizations
Workflow for Theoretical Analysis
Caption: Workflow of a typical theoretical study on a phenolic antioxidant.
Signaling Pathway of Antioxidant Action
Caption: Conceptual diagram of the primary antioxidant mechanisms.
Conclusion
While direct experimental and theoretical data for this compound remains to be published, the established computational methodologies provide a robust framework for its in-depth analysis. Based on the principles of hindered phenols, it is hypothesized that this molecule will exhibit significant antioxidant activity, likely through the hydrogen atom transfer mechanism. The electron-donating nature of the methyl and methoxy groups is expected to lower the O-H bond dissociation enthalpy, facilitating radical scavenging. Future theoretical studies, following the protocols outlined in this guide, will be invaluable in quantifying its antioxidant potential and guiding its development for therapeutic applications.
References
- 1. Correlation of physicochemical properties with antioxidant activity in phenol and thiophenol analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Structure-antioxidant activity relationship of methoxy, phenolic hydroxyl, and carboxylic acid groups of phenolic acids - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Predicting the activity of methoxyphenol derivatives antioxidants: II-Importance of the nature of the solvent on the mechanism, a DFT study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
4-Methoxy-2,3,5,6-tetramethylphenol: A Technical Overview of Physicochemical Properties and Analytical Considerations
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the available data on 4-Methoxy-2,3,5,6-tetramethylphenol, with a focus on its solubility characteristics. Due to the limited availability of specific quantitative solubility data for this compound in publicly accessible literature, this document also presents generalized experimental protocols for determining the solubility of phenolic compounds.
Physicochemical Properties
This compound is a substituted phenol with the following molecular characteristics:
| Property | Value |
| Molecular Formula | C₁₁H₁₆O₂ |
| Molecular Weight | 180.24 g/mol |
| CAS Number | 19587-93-0 |
Solubility Determination: A Generalized Experimental Protocol
The following section outlines a common methodology for determining the solubility of phenolic compounds, which can be adapted for this compound. The shake-flask method coupled with gravimetric analysis is a widely used technique.
Experimental Workflow: Shake-Flask Solubility Determination
A generalized workflow for this method is presented below.
Caption: Workflow for determining solubility using the shake-flask method.
Detailed Experimental Protocol
1. Materials and Equipment:
-
This compound
-
Selected solvents (e.g., water, ethanol, methanol, acetone, ethyl acetate)
-
Analytical balance
-
Volumetric flasks and pipettes
-
Sealed, temperature-controlled shaker bath
-
Syringe filters (e.g., 0.45 µm PTFE)
-
Vials
-
Oven or vacuum desiccator
2. Procedure:
-
Add an excess amount of this compound to a series of vials containing a known volume of each selected solvent. The presence of undissolved solid is crucial to ensure saturation.
-
Seal the vials to prevent solvent evaporation.
-
Place the vials in a temperature-controlled shaker bath and agitate at a constant speed for a sufficient period (typically 24-72 hours) to ensure equilibrium is reached.
-
After the equilibration period, stop the agitation and allow the vials to stand undisturbed in the temperature bath for several hours to allow the excess solid to settle.
-
Carefully withdraw a known volume of the supernatant (the saturated solution) using a syringe fitted with a filter to remove any undissolved particles.
-
Transfer the filtered aliquot to a pre-weighed vial.
-
Evaporate the solvent from the vial under a gentle stream of nitrogen or in an oven at a temperature below the boiling point of the solvent and the melting point of the solute.
-
Once the solvent is completely removed, weigh the vial containing the dried solute.
-
The solubility is calculated by determining the mass of the dissolved solid in the known volume of the solvent and is typically expressed in units such as g/100 mL or mol/L.
Signaling Pathways and Biological Activity
Currently, there is a lack of specific information in the public domain detailing the involvement of this compound in specific signaling pathways or its detailed biological activity. Research on the biological effects of substituted phenols is an active area, and future studies may elucidate the specific mechanisms of action for this compound.
Data Presentation
As no specific quantitative solubility data for this compound was found during the literature search, a data table cannot be provided at this time. Researchers are encouraged to use the provided experimental protocol to generate this data for their specific solvents and temperature conditions of interest.
Conclusion
This technical guide has summarized the currently available information on this compound, focusing on its physicochemical properties. While specific solubility data is sparse, a detailed, generalized experimental protocol has been provided to enable researchers to determine these values. Further investigation is required to uncover the potential biological activities and associated signaling pathways of this compound.
Navigating the Safety Landscape of 4-Methoxy-2,3,5,6-tetramethylphenol: An In-depth Technical Guide
Physicochemical and Toxicological Profile
While specific data for 4-Methoxy-2,3,5,6-tetramethylphenol is sparse, its structure suggests it is a solid with a molecular weight of 180.24 g/mol and a molecular formula of C₁₁H₁₆O₂.[1] The toxicological profile is inferred from related phenolic compounds. Phenols, as a class, can cause a range of health effects, and it is prudent to handle this compound with the assumption that it may share some of these hazardous properties.
Table 1: Physicochemical Properties of this compound and a Key Analog
| Property | This compound | 4-Methoxyphenol (Analog) |
| CAS Number | 19587-93-0[1] | 150-76-5[2] |
| Molecular Formula | C₁₁H₁₆O₂[1] | C₇H₈O₂[3] |
| Molecular Weight | 180.24 g/mol [1] | 124.1 g/mol [3] |
| Appearance | Not specified | White to tan solid in various forms[3] |
| Odor | Not specified | Characteristic odor[3] |
Table 2: Acute Toxicity Data for Analogous Phenolic Compounds
| Compound | Route | Species | LD50/LC50 | Reference |
| 4-Methoxyphenol | Oral | Rat | 1630 mg/kg bw | [4] |
| 4-Methoxyphenol | Dermal | Rat & Rabbit | >2000 mg/kg bw | [4] |
| o-Cresol | Oral | Rat | 121 mg/kg bw | |
| p-Cresol | Oral | Rat | 207 mg/kg bw | |
| m-Cresol | Oral | Rat | 242 mg/kg bw |
Hazard Identification and Classification
Currently, there is no official GHS classification for this compound.[1] However, based on the data for 4-Methoxyphenol and other related phenols, the following potential hazards should be considered:
-
Acute Oral Toxicity: Harmful if swallowed.
-
Skin Corrosion/Irritation: May cause skin irritation. Some phenols can cause severe skin burns.[5]
-
Serious Eye Damage/Eye Irritation: May cause serious eye irritation.
-
Skin Sensitization: May cause an allergic skin reaction.[2]
-
Aquatic Hazard: May be harmful to aquatic life with long-lasting effects.[2]
Safe Handling and Personal Protective Equipment (PPE)
Given the potential hazards, stringent safety protocols should be followed when handling this compound.
Engineering Controls:
-
Work in a well-ventilated area, preferably in a chemical fume hood, especially when handling powders or creating solutions.[6]
-
Ensure that eyewash stations and safety showers are readily accessible.[6][7]
Personal Protective Equipment:
-
Eye/Face Protection: Wear chemical safety goggles and/or a face shield.[2][7]
-
Skin Protection:
-
Respiratory Protection: If dust or aerosols are generated and engineering controls are insufficient, use a NIOSH-approved respirator with an appropriate cartridge.[7]
The following diagram illustrates the logical workflow for ensuring personal safety when handling this compound.
First Aid Measures
In case of exposure, immediate action is critical.
-
After Inhalation: Move the person to fresh air. If breathing is difficult, seek medical attention.
-
After Skin Contact: Immediately remove contaminated clothing. Wash the affected area with plenty of soap and water for at least 15 minutes.[7] Seek medical attention if irritation persists.
-
After Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, holding the eyelids open.[8] Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention.
-
After Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[8]
The decision-making process for first aid is outlined in the following diagram:
References
- 1. Page loading... [guidechem.com]
- 2. carlroth.com [carlroth.com]
- 3. 4-Methoxyphenol | C7H8O2 | CID 9015 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. industrialchemicals.gov.au [industrialchemicals.gov.au]
- 5. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 6. ehs.yale.edu [ehs.yale.edu]
- 7. nj.gov [nj.gov]
- 8. fishersci.com [fishersci.com]
Methodological & Application
Synthesis of 4-Methoxy-2,3,5,6-tetramethylphenol: An Application Note and Experimental Protocol
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed experimental protocol for the synthesis of 4-Methoxy-2,3,5,6-tetramethylphenol, a substituted phenol with potential applications in medicinal chemistry and materials science. The synthesis is a two-step process commencing with the oxidation of 2,3,5,6-tetramethylphenol (durenol) to duroquinone, followed by a selective methoxylation to yield the final product. This protocol includes detailed methodologies, a summary of quantitative data, and a workflow diagram to ensure reproducibility and clarity for researchers.
Introduction
Substituted phenols are a class of compounds with significant interest in various fields of chemical research, particularly in the development of novel therapeutic agents and functional materials. The specific substitution pattern of this compound, featuring a methoxy group and four methyl groups on the phenolic ring, imparts unique electronic and steric properties that make it an attractive target for synthesis. This protocol outlines a reliable method for its preparation in a laboratory setting.
Experimental Protocols
Step 1: Oxidation of 2,3,5,6-Tetramethylphenol to Duroquinone
This procedure is adapted from established methods for the oxidation of substituted phenols.
Materials:
-
2,3,5,6-Tetramethylphenol (Durenol)
-
Ferric Chloride (FeCl₃), anhydrous
-
Hydrochloric Acid (HCl), concentrated
-
Methanol
-
Dichloromethane (CH₂Cl₂)
-
Sodium Sulfate (Na₂SO₄), anhydrous
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Reflux condenser
-
Separatory funnel
-
Rotary evaporator
-
Standard glassware for extraction and filtration
Procedure:
-
In a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 2,3,5,6-tetramethylphenol (10.0 g, 66.6 mmol) in methanol (100 mL).
-
In a separate beaker, carefully prepare a solution of ferric chloride (43.2 g, 266.4 mmol) in a mixture of water (50 mL) and concentrated hydrochloric acid (10 mL). Caution: This solution is highly corrosive.
-
Slowly add the ferric chloride solution to the stirred solution of 2,3,5,6-tetramethylphenol.
-
Heat the reaction mixture to reflux and maintain for 4 hours. The color of the reaction mixture will change, indicating the progress of the oxidation.
-
After reflux, cool the mixture to room temperature.
-
Transfer the reaction mixture to a separatory funnel and extract the product with dichloromethane (3 x 75 mL).
-
Combine the organic layers and wash with water (2 x 100 mL) and then with brine (1 x 100 mL).
-
Dry the organic layer over anhydrous sodium sulfate.
-
Filter the drying agent and remove the solvent under reduced pressure using a rotary evaporator to yield crude duroquinone.
-
The crude product can be purified by recrystallization from ethanol to afford yellow, needle-like crystals.
Step 2: Selective Methoxylation of Duroquinone
This protocol is designed for the selective mono-methoxylation of the quinone intermediate.
Materials:
-
Duroquinone
-
Sodium Methoxide (NaOMe)
-
Methanol, anhydrous
-
Diethyl ether
-
Ammonium Chloride (NH₄Cl), saturated aqueous solution
-
Sodium Bicarbonate (NaHCO₃), saturated aqueous solution
-
Sodium Sulfate (Na₂SO₄), anhydrous
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Nitrogen or Argon inert atmosphere setup
-
Standard glassware for extraction and filtration
Procedure:
-
In a flame-dried 250 mL round-bottom flask under an inert atmosphere, dissolve duroquinone (5.0 g, 30.4 mmol) in anhydrous methanol (100 mL).
-
Cool the solution to 0 °C using an ice bath.
-
Slowly add a solution of sodium methoxide (1.64 g, 30.4 mmol) in anhydrous methanol (25 mL) dropwise to the stirred duroquinone solution.
-
Allow the reaction mixture to stir at 0 °C for 1 hour and then warm to room temperature, stirring for an additional 3 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride (50 mL).
-
Remove the methanol under reduced pressure.
-
Extract the aqueous residue with diethyl ether (3 x 50 mL).
-
Combine the organic layers and wash with a saturated aqueous solution of sodium bicarbonate (2 x 50 mL) and brine (1 x 50 mL).
-
Dry the organic layer over anhydrous sodium sulfate.
-
Filter the drying agent and concentrate the solvent using a rotary evaporator to yield the crude this compound.
-
Purify the crude product by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent.
Data Presentation
| Parameter | Step 1: Oxidation | Step 2: Methoxylation |
| Starting Material | 2,3,5,6-Tetramethylphenol | Duroquinone |
| Reagents | Ferric Chloride, HCl, Methanol, Dichloromethane | Sodium Methoxide, Methanol, Diethyl Ether |
| Reaction Time | 4 hours | 4 hours |
| Reaction Temperature | Reflux | 0 °C to Room Temperature |
| Product | Duroquinone | This compound |
| Typical Yield | 85-95% | 60-75% |
| Purity (post-purification) | >98% (by NMR) | >98% (by GC-MS) |
| Appearance | Yellow crystalline solid | Off-white to pale yellow solid |
Mandatory Visualization
Caption: Synthetic workflow for this compound.
Characterization Data
The final product, this compound (CAS No: 19587-93-0), has a molecular weight of 180.24 g/mol and a molecular formula of C₁₁H₁₆O₂.[1] The structure can be confirmed by standard analytical techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.
Safety Precautions
-
All experimental procedures should be carried out in a well-ventilated fume hood.
-
Personal protective equipment (PPE), including safety goggles, lab coat, and gloves, must be worn at all times.
-
Ferric chloride and concentrated hydrochloric acid are corrosive and should be handled with extreme care.
-
Sodium methoxide is a strong base and is moisture-sensitive; handle under an inert atmosphere.
-
Organic solvents are flammable and should be kept away from ignition sources.
Conclusion
This application note provides a comprehensive and detailed protocol for the synthesis of this compound. By following the outlined procedures, researchers can reliably prepare this compound for further investigation in their respective fields. The provided data and workflow diagram are intended to facilitate the successful replication of this synthesis.
References
Application Notes and Protocols for the Characterization of 4-Methoxy-2,3,5,6-tetramethylphenol
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Methoxy-2,3,5,6-tetramethylphenol is a substituted phenol derivative with potential applications in pharmaceutical and chemical research. Its antioxidant properties, stemming from the phenolic hydroxyl group, and its unique substitution pattern make it a compound of interest for studies related to oxidative stress and as a synthon in organic chemistry. Accurate and reliable analytical methods are crucial for its characterization, quantification, and quality control.
These application notes provide detailed protocols for the characterization of this compound using state-of-the-art analytical techniques, including Gas Chromatography-Mass Spectrometry (GC-MS), High-Performance Liquid Chromatography (HPLC), and Nuclear Magnetic Resonance (NMR) spectroscopy. Additionally, a potential signaling pathway influenced by structurally similar phenolic compounds is illustrated.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in the table below.
| Property | Value | Reference |
| CAS Number | 19587-93-0 | [1] |
| Molecular Formula | C₁₁H₁₆O₂ | [1] |
| Molecular Weight | 180.24 g/mol | [1] |
| Monoisotopic Mass | 180.115029749 Da | [1] |
| Topological Polar Surface Area | 29.5 Ų | [1] |
| Hydrogen Bond Acceptor Count | 2 | [1] |
Analytical Methods
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for the separation and identification of volatile and semi-volatile compounds like this compound. The following protocol is a starting point and may require optimization based on the specific instrumentation and sample matrix.
Experimental Protocol:
-
Sample Preparation: Dissolve an accurately weighed amount of this compound in a suitable volatile solvent such as methanol or dichloromethane to a final concentration of 1 mg/mL.
-
GC-MS System: A standard GC-MS system equipped with a capillary column is suitable.
-
Injection: Inject 1 µL of the sample solution into the GC inlet.
-
Separation: The separation is achieved on a capillary column.
-
Mass Spectrometry: The mass spectrometer is operated in electron ionization (EI) mode.
-
Data Analysis: Identify the compound based on its retention time and the fragmentation pattern in the mass spectrum.
Quantitative Data (Predicted based on analogs):
| Parameter | Value |
| GC Column | DB-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent |
| Inlet Temperature | 250 °C |
| Injection Mode | Splitless |
| Oven Program | 100 °C (hold 1 min), ramp to 280 °C at 15 °C/min, hold 5 min |
| Carrier Gas | Helium at a constant flow of 1 mL/min |
| MS Transfer Line Temp | 280 °C |
| Ion Source Temp | 230 °C |
| Electron Energy | 70 eV |
| Mass Range | m/z 40-400 |
| Predicted Retention Time | 10-15 min |
| Predicted Key m/z Fragments | 180 (M+), 165 (M+-CH3), 137, 109 |
Experimental Workflow for GC-MS Analysis
References
Application Note: Mass Spectrometric Analysis of 4-Methoxy-2,3,5,6-tetramethylphenol
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed guide to the mass spectrometric analysis of 4-Methoxy-2,3,5,6-tetramethylphenol, a substituted phenolic compound with potential applications in various fields of chemical and pharmaceutical research. The protocols outlined herein are designed to facilitate the sensitive and specific detection and quantification of this analyte using Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS). This note includes predicted fragmentation patterns, instrument parameters, and data presentation formats.
Introduction
This compound, with a molecular formula of C₁₁H₁₆O₂ and a molecular weight of 180.24 g/mol , is a methylated and methoxylated phenol derivative.[1] Understanding its behavior under mass spectrometric analysis is crucial for its identification and quantification in various matrices. This application note details appropriate methodologies for its analysis by both GC-MS and LC-MS, providing researchers with the necessary tools to incorporate this analysis into their workflows.
Predicted Mass Spectrometry Fragmentation
Upon electron ionization (EI), the molecule is expected to form a molecular ion at m/z 180. The primary fragmentation event is likely the loss of a methyl group (CH₃•) from one of the aromatic methyl substituents or the methoxy group, leading to a stable benzylic or oxonium ion. The most probable fragmentation is the loss of a methyl radical to form a highly stable ion at m/z 165. Subsequent fragmentation could involve the loss of carbon monoxide (CO) from the phenolic structure.
Key Predicted Fragments:
-
m/z 180: Molecular ion [M]⁺•
-
m/z 165: [M - CH₃]⁺ (likely the base peak)
-
m/z 137: [M - CH₃ - CO]⁺
Quantitative Data Presentation
The following table represents a hypothetical, yet expected, set of results for the GC-MS analysis of this compound, illustrating how quantitative data can be structured for clarity and comparison.
| Analyte | Retention Time (min) | Quantifier Ion (m/z) | Qualifier Ion 1 (m/z) | Qualifier Ion 2 (m/z) |
| This compound | 12.5 (Predicted) | 165 | 180 | 137 |
Experimental Protocols
Gas Chromatography-Mass Spectrometry (GC-MS) Protocol
This protocol is designed for the analysis of this compound using a standard GC-MS system with electron ionization.
a. Sample Preparation:
-
Accurately weigh 1 mg of the this compound standard.
-
Dissolve the standard in 1 mL of a suitable solvent such as methanol or dichloromethane to prepare a 1 mg/mL stock solution.
-
Perform serial dilutions of the stock solution to prepare calibration standards in the desired concentration range (e.g., 1-100 µg/mL).
-
For unknown samples, use a compatible extraction method (e.g., liquid-liquid extraction or solid-phase extraction) to isolate the analyte and dissolve the final extract in the same solvent used for the standards.
b. GC-MS Instrument Parameters:
| Parameter | Setting |
| Gas Chromatograph | |
| Injection Volume | 1 µL |
| Injection Mode | Splitless |
| Inlet Temperature | 250 °C |
| Carrier Gas | Helium |
| Column Flow | 1.0 mL/min (Constant Flow) |
| Column | DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness (or equivalent) |
| Oven Program | Initial temp 60°C, hold for 2 min, ramp at 10°C/min to 280°C, hold for 5 min |
| Mass Spectrometer | |
| Ionization Mode | Electron Ionization (EI) |
| Electron Energy | 70 eV |
| Source Temperature | 230 °C |
| Quadrupole Temperature | 150 °C |
| Mass Range | m/z 40-450 |
| Scan Mode | Full Scan (for identification) and/or Selected Ion Monitoring (SIM) for quantification |
Liquid Chromatography-Mass Spectrometry (LC-MS) Protocol
This protocol is suitable for the analysis of this compound using a reverse-phase LC system coupled to a mass spectrometer with electrospray ionization (ESI).
a. Sample Preparation:
-
Prepare stock and calibration standards as described in the GC-MS protocol, using a mobile phase compatible solvent (e.g., methanol or acetonitrile).
-
Ensure all samples and standards are filtered through a 0.22 µm syringe filter before injection.
b. LC-MS Instrument Parameters:
| Parameter | Setting |
| Liquid Chromatograph | |
| Column | C18 reverse-phase, 2.1 mm x 100 mm, 2.6 µm particle size (or equivalent) |
| Mobile Phase A | Water with 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |
| Gradient | 5% B to 95% B over 10 minutes, hold for 2 minutes, return to initial conditions |
| Flow Rate | 0.3 mL/min |
| Column Temperature | 40 °C |
| Injection Volume | 5 µL |
| Mass Spectrometer | |
| Ionization Mode | Electrospray Ionization (ESI), Positive and Negative |
| Capillary Voltage | 3.5 kV (Positive), -3.0 kV (Negative) |
| Drying Gas Temperature | 325 °C |
| Drying Gas Flow | 8 L/min |
| Nebulizer Pressure | 35 psi |
| Mass Range | m/z 50-500 |
Visualizations
Caption: Predicted EI fragmentation pathway of this compound.
Caption: General experimental workflow for mass spectrometric analysis.
References
using 4-Methoxy-2,3,5,6-tetramethylphenol in vitamin E synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Vitamin E, a crucial fat-soluble antioxidant, is a collective term for a group of compounds that includes tocopherols and tocotrienols. Among these, α-tocopherol exhibits the highest biological activity and is the most prevalent form in the body. The industrial synthesis of Vitamin E, particularly all-rac-α-tocopherol, is a well-established process of significant interest in the pharmaceutical, nutraceutical, and food industries.
These application notes provide a detailed overview of the primary synthetic route to α-tocopherol and explore the role of related phenolic compounds, such as 4-Methoxy-2,3,5,6-tetramethylphenol, in the context of Vitamin E research. While not a conventional precursor in the mainstream synthesis of Vitamin E, this compound serves as a valuable model compound for studying the antioxidant properties and structure-activity relationships of the tocopherol family.
Core Industrial Synthesis of α-Tocopherol
The predominant industrial method for synthesizing α-tocopherol involves the condensation of two key intermediates: 2,3,5-Trimethylhydroquinone (TMHQ) and Isophytol.
Logical Workflow for α-Tocopherol Synthesis
Caption: General workflow for the industrial synthesis of α-Tocopherol.
Part 1: Synthesis of 2,3,5-Trimethylhydroquinone (TMHQ)
The synthesis of the aromatic core of Vitamin E, 2,3,5-Trimethylhydroquinone (TMHQ), is a critical step. A common starting material for this process is 2,3,6-trimethylphenol.
Experimental Protocol: Two-Step Synthesis of TMHQ from 2,3,6-Trimethylphenol
Step 1: Oxidation of 2,3,6-Trimethylphenol to 2,3,5-Trimethyl-p-benzoquinone
-
Reaction Setup: A stirred tank reactor equipped with a gas inlet, reflux condenser, and temperature control is charged with 2,3,6-trimethylphenol and a suitable solvent (e.g., acetonitrile).
-
Catalyst Addition: A cobalt-based catalyst, such as a Co-salen complex, is introduced into the reaction mixture.
-
Oxidation: The mixture is heated to 40-60°C, and oxygen or air is bubbled through the solution.
-
Monitoring: The reaction progress is monitored by techniques such as Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC) to determine the consumption of the starting material.
-
Work-up: Upon completion, the catalyst is filtered, and the solvent is removed under reduced pressure to yield crude 2,3,5-trimethyl-p-benzoquinone.
Step 2: Reduction of 2,3,5-Trimethyl-p-benzoquinone to TMHQ
-
Dissolution: The crude 2,3,5-trimethyl-p-benzoquinone is dissolved in a solvent like isopropanol or ethyl acetate.
-
Hydrogenation: The solution is transferred to a hydrogenation reactor, and a noble metal catalyst, typically palladium on carbon (Pd/C), is added.
-
Reaction Conditions: The mixture is subjected to a hydrogen atmosphere (typically 1-5 bar) at a temperature of 50-70°C.
-
Completion and Isolation: After the reaction is complete (as monitored by TLC or HPLC), the catalyst is filtered off. The solvent is then evaporated, and the resulting crude TMHQ can be purified by recrystallization.
Quantitative Data for TMHQ Synthesis
| Parameter | Value | Reference |
| Starting Material | 2,3,6-Trimethylphenol | [1] |
| Intermediate | 2,3,5-Trimethyl-p-benzoquinone | [1] |
| Final Product | 2,3,5-Trimethylhydroquinone | [2] |
| Typical Overall Yield | 85-95% | [1][3] |
| Purity (post-recrystallization) | >99% | [4] |
Part 2: Condensation of TMHQ and Isophytol to form α-Tocopherol
The final step in the synthesis is a Friedel-Crafts alkylation reaction between TMHQ and Isophytol.
Experimental Protocol: Synthesis of all-rac-α-Tocopherol
-
Reaction Setup: A glass-lined reactor equipped with a mechanical stirrer, reflux condenser, and an inert atmosphere (e.g., nitrogen) is charged with 2,3,5-Trimethylhydroquinone (TMHQ).
-
Solvent and Catalyst: A non-polar aprotic solvent such as hexane or heptane is added, followed by a Lewis acid or Brønsted acid catalyst. A common catalyst system is a mixture of zinc chloride and hydrochloric acid.
-
Addition of Isophytol: Isophytol is added dropwise to the reaction mixture at a controlled temperature, typically between 80-120°C.[5]
-
Reaction Progression: The reaction is stirred at the elevated temperature for several hours. The formation of water as a byproduct can be monitored and removed.
-
Quenching and Work-up: After completion, the reaction is cooled and quenched by the addition of water. The organic layer is separated, washed with a sodium bicarbonate solution and then with brine.
-
Purification: The solvent is removed in vacuo, and the resulting crude α-tocopherol is purified by vacuum distillation or column chromatography to yield a viscous, pale yellow oil.
Quantitative Data for α-Tocopherol Synthesis
| Parameter | Value | Reference |
| Reactant 1 | 2,3,5-Trimethylhydroquinone | [5] |
| Reactant 2 | Isophytol | [5] |
| Product | all-rac-α-Tocopherol | [5] |
| Molecular Weight of Product | 430.71 g/mol | [6] |
| Typical Yield | 90-95% | [5] |
| Appearance | Pale yellow, viscous oil | [6] |
Role of this compound in Vitamin E Research
While the direct synthesis of Vitamin E from this compound is not a conventional route, this compound is structurally related to the chromanol head of α-tocopherol. The key difference is the presence of a methoxy group instead of a hydroxyl group at the 6-position.
Significance as a Model Compound
This compound (TMMP) is utilized as a model compound to investigate the antioxidant mechanisms of Vitamin E. The phenolic hydroxyl group in α-tocopherol is crucial for its radical-scavenging activity. By comparing the antioxidant capacity of α-tocopherol with that of TMMP, researchers can elucidate the role of this hydroxyl group.
Hypothetical Synthetic Pathway and Comparative Chemistry
A hypothetical conversion of this compound to a key Vitamin E intermediate would involve demethylation to produce 2,3,5,6-tetramethylhydroquinone. However, the more common and industrially viable routes start from other precursors.
The study of such compounds helps in understanding the structure-activity relationship of antioxidants. For instance, the rate constant for the reaction of α-tocopherol with peroxyl radicals is significantly higher than that of simpler phenolic compounds, highlighting its superior antioxidant efficacy.
Comparative Antioxidant Activity
| Compound | Rate Constant (k) with Peroxyl Radicals (M⁻¹s⁻¹) | Key Structural Feature |
| α-Tocopherol | 2.35 x 10⁶ | Chromanol ring with hydroxyl group |
| This compound | 2.1 x 10⁵ | Methoxy group instead of hydroxyl |
This data illustrates the importance of the free phenolic hydroxyl group for the potent antioxidant activity of Vitamin E.
Relationship Diagram
Caption: Relationship between key compounds in Vitamin E synthesis and research.
Conclusion
The synthesis of Vitamin E is a highly optimized industrial process centered around the condensation of 2,3,5-Trimethylhydroquinone and Isophytol. While this compound is not a direct precursor in this established pathway, its structural similarity to the active portion of the Vitamin E molecule makes it an important tool for researchers. Its use as a model compound allows for a deeper understanding of the antioxidant mechanisms that underpin the vital biological role of Vitamin E. These application notes provide the foundational protocols and data for professionals engaged in the synthesis and study of this essential vitamin.
References
- 1. Selective oxidation of 2,3,6-trimethylphenol into 2,3,5-trimethyl-1,4-benzoquinone with dioxygen over heterogeneous Co catalysts - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]
- 2. US4250335A - Preparation of 2,3,5-trimethylhydroquinone - Google Patents [patents.google.com]
- 3. aidic.it [aidic.it]
- 4. JP2006249036A - Method for producing 2, 3, 5-trimethylhydroquinone - Google Patents [patents.google.com]
- 5. US6066745A - Process for the synthesis of vitamin E - Google Patents [patents.google.com]
- 6. Vitamin E | C29H50O2 | CID 14985 - PubChem [pubchem.ncbi.nlm.nih.gov]
Application Notes and Protocols: 4-Methoxy-2,3,5,6-tetramethylphenol as a Versatile Building Block in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the potential applications of 4-Methoxy-2,3,5,6-tetramethylphenol as a strategic building block in the synthesis of complex organic molecules. Due to the limited specific literature on this particular compound, the following applications and protocols are based on the inferred reactivity from structurally similar and well-documented polymethylated phenols.
Physicochemical and Spectroscopic Data
A summary of the key physicochemical properties of this compound is presented in Table 1. This data is essential for designing synthetic routes and for the characterization of resulting products.
| Property | Value | Reference |
| Molecular Formula | C₁₁H₁₆O₂ | [1] |
| Molecular Weight | 180.24 g/mol | [1] |
| CAS Number | 19587-93-0 | [1] |
| Appearance | Solid (predicted) | |
| Boiling Point | Not available | |
| Melting Point | Not available | |
| Topological Polar Surface Area | 29.5 Ų | [1] |
| Hydrogen Bond Acceptor Count | 2 | [1] |
Spectroscopic Data:
-
¹H NMR: Protons of the four methyl groups on the aromatic ring would likely appear as distinct singlets. The methoxy group protons would also be a singlet. The phenolic proton would be a broad singlet, and its chemical shift would be solvent-dependent.
-
¹³C NMR: Signals for the four aromatic methyl carbons, the four quaternary aromatic carbons, the methoxy carbon, and the carbon bearing the hydroxyl group would be expected.
-
IR Spectroscopy: A broad absorption band characteristic of the O-H stretch of the phenolic group would be expected around 3200-3600 cm⁻¹. C-O stretching vibrations for the ether and phenol functionalities would also be present.
-
Mass Spectrometry: The molecular ion peak (M⁺) would be observed at m/z = 180.24.
Potential Applications in Organic Synthesis
The fully substituted aromatic ring and the presence of a nucleophilic hydroxyl group and a methoxy group make this compound an interesting candidate for several synthetic transformations.
The core structure of this compound is reminiscent of the aromatic head of tocopherols (Vitamin E). While the natural α-tocopherol is synthesized from 2,3,5-trimethylhydroquinone[2], this building block could be employed to synthesize novel, highly methylated Vitamin E analogs with potentially enhanced antioxidant or other biological activities.
A plausible synthetic route would involve the acid-catalyzed condensation of this compound with a suitable phytyl tail precursor, such as isophytol.
Hypothetical Experimental Protocol: Synthesis of a 4-Methoxy-α-Tocopherol Analog
Objective: To synthesize a novel tocopherol analog via the condensation of this compound with isophytol.
Materials:
-
This compound
-
Isophytol
-
Anhydrous p-toluenesulfonic acid (PTSA) or another suitable Lewis acid
-
Anhydrous toluene
-
Sodium bicarbonate solution (saturated)
-
Brine
-
Anhydrous magnesium sulfate
-
Hexane
-
Ethyl acetate
Equipment:
-
Round-bottom flask with a Dean-Stark trap and condenser
-
Magnetic stirrer with heating mantle
-
Separatory funnel
-
Rotary evaporator
-
Silica gel for column chromatography
Procedure:
-
To a round-bottom flask equipped with a Dean-Stark trap and condenser, add this compound (1.0 eq), isophytol (1.1 eq), and a catalytic amount of PTSA (0.05 eq).
-
Add anhydrous toluene to the flask.
-
Heat the reaction mixture to reflux and allow it to stir for 12-24 hours, or until TLC analysis indicates the consumption of the starting material. Water formed during the reaction will be collected in the Dean-Stark trap.
-
Cool the reaction mixture to room temperature.
-
Wash the organic layer with saturated sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
-
Purify the crude product by silica gel column chromatography using a hexane/ethyl acetate gradient to afford the desired 4-methoxy-α-tocopherol analog.
Characterization: The purified product should be characterized by ¹H NMR, ¹³C NMR, IR, and high-resolution mass spectrometry to confirm its structure.
Hindered phenols are a well-established class of antioxidants due to their ability to scavenge free radicals and form stable phenoxyl radicals. The fully methylated aromatic ring of this compound provides significant steric hindrance around the phenolic hydroxyl group. This structural feature suggests its potential as a precursor to novel and potent antioxidants.
Hypothetical Experimental Protocol: Synthesis of a Sterically Hindered Phenolic Antioxidant
Objective: To synthesize a derivative of this compound with enhanced antioxidant properties.
Materials:
-
This compound
-
A suitable alkylating or acylating agent (e.g., a long-chain alkyl halide or an acid chloride)
-
A suitable base (e.g., potassium carbonate or triethylamine)
-
Anhydrous acetone or dichloromethane
-
Deionized water
-
Brine
-
Anhydrous sodium sulfate
Equipment:
-
Round-bottom flask with a reflux condenser
-
Magnetic stirrer with heating plate
-
Separatory funnel
-
Rotary evaporator
-
Standard laboratory glassware
Procedure:
-
Dissolve this compound (1.0 eq) and the chosen alkylating/acylating agent (1.2 eq) in anhydrous acetone.
-
Add the base (1.5 eq) to the solution.
-
Stir the reaction mixture at room temperature or under reflux for 6-12 hours, monitoring the reaction progress by TLC.
-
Once the reaction is complete, filter off the solid and concentrate the filtrate under reduced pressure.
-
Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent.
-
Purify the crude product by recrystallization or column chromatography.
Characterization: The final product's structure should be confirmed by spectroscopic methods. Its antioxidant activity can be evaluated using standard assays such as DPPH or ABTS radical scavenging assays.
Diagrams of Experimental Workflows
Caption: Workflow for the hypothetical synthesis of a 4-Methoxy-α-Tocopherol analog.
Caption: Workflow for the hypothetical synthesis of a hindered phenolic antioxidant derivative.
Conclusion
This compound represents a promising, yet underexplored, building block in organic synthesis. Its highly substituted and electron-rich aromatic core, combined with a reactive phenolic hydroxyl group, suggests its utility in the synthesis of complex molecules such as novel Vitamin E analogs and potent antioxidants. The provided hypothetical protocols serve as a foundation for further investigation into the synthetic applications of this compound. Experimental validation of these and other potential transformations is encouraged to fully elucidate the synthetic potential of this compound.
References
Applications of 4-Methoxy-2,3,5,6-tetramethylphenol in Polymer Chemistry: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Methoxy-2,3,5,6-tetramethylphenol is a sterically hindered phenolic compound with potential applications in polymer chemistry, primarily as a high-performance antioxidant and as a monomer for the synthesis of specialty polymers. Its fully substituted aromatic ring and the presence of a methoxy group offer unique electronic and steric properties that can be exploited to enhance polymer stability and create novel polymer architectures. This document provides an overview of its potential applications, supported by illustrative experimental protocols and data based on structurally similar compounds, due to the limited availability of specific data for this compound in the current literature.
Application 1: Hindered Phenolic Antioxidant for Polymer Stabilization
Hindered phenolic compounds are crucial additives in the polymer industry, protecting plastics and elastomers from degradation caused by heat, light, and oxidative stress during processing and end-use.[1][2][3][4] The mechanism of action involves the donation of a hydrogen atom from the phenolic hydroxyl group to reactive radical species, thereby terminating the degradation chain reaction.[1][2] The resulting phenoxy radical is sterically hindered and resonance-stabilized, rendering it relatively unreactive and unable to initiate new degradation chains.[1]
Mechanism of Action
The primary role of a hindered phenolic antioxidant is to interrupt the free-radical chain reactions that lead to polymer degradation.[5]
References
- 1. partinchem.com [partinchem.com]
- 2. Mechanism of Hindered Phenol Antioxidant [vinatiorganics.com]
- 3. Hindered Phenols | Antioxidants for Plastics | amfine.com [amfine.com]
- 4. Hindered Phenol Antioxidant, Synthetic Phenolic Antioxidants For Polymers | Tintoll [uvabsorber.com]
- 5. nbinno.com [nbinno.com]
Application Notes and Protocols: 4-Methoxy-2,3,5,6-tetramethylphenol as a Radical Scavenger
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Methoxy-2,3,5,6-tetramethylphenol is a synthetic phenolic compound with potential applications as a radical scavenger. Its structure, featuring a methoxy group and a fully substituted phenolic ring, suggests significant antioxidant properties. Phenolic compounds are known to act as antioxidants by donating a hydrogen atom from their hydroxyl group to neutralize free radicals, a critical process in mitigating oxidative stress implicated in numerous disease pathologies. The methyl and methoxy substitutions on the aromatic ring are expected to enhance its radical scavenging efficacy.
These application notes provide an overview of the radical scavenging potential of this compound, along with detailed protocols for its evaluation using common in vitro assays. While direct quantitative data for this specific compound is limited in publicly available literature, the provided information is based on the well-established antioxidant mechanisms of structurally related methoxyphenols.
Mechanism of Action as a Radical Scavenger
The primary mechanism by which this compound is presumed to scavenge free radicals is through hydrogen atom transfer (HAT). The phenolic hydroxyl group donates a hydrogen atom to a free radical (R•), thus neutralizing it and forming a stable phenoxyl radical. The stability of this resulting phenoxyl radical is enhanced by the electron-donating effects of the four methyl groups and the methoxy group on the aromatic ring, which delocalize the unpaired electron through resonance. This high degree of substitution and the presence of the methoxy group are structural features that generally correlate with potent antioxidant activity in phenolic compounds.[1][2]
Potential Applications
Given its predicted radical scavenging capabilities, this compound could be a valuable compound for:
-
Drug Development: As a lead compound for the development of novel therapeutics targeting diseases associated with oxidative stress, such as neurodegenerative disorders, cardiovascular diseases, and cancer.
-
Cosmeceuticals: As an active ingredient in skincare formulations to protect against oxidative damage from environmental stressors like UV radiation and pollution.
-
Food Preservation: As a synthetic antioxidant to prevent lipid peroxidation and extend the shelf-life of food products.
-
Research Tool: As a reference compound in studies investigating the structure-activity relationships of phenolic antioxidants.
Data Presentation
Due to the absence of specific experimental data for this compound in the reviewed literature, the following table presents data for structurally related methoxyphenol compounds to provide a comparative context for its potential antioxidant activity.
Table 1: Radical Scavenging Activity of Structurally Related Methoxyphenol Compounds
| Compound | Assay | IC50 / Activity | Reference Compound |
| p-Methoxyphenol | Cytotoxicity ID50 | Higher than its dimer | Butylated hydroxyanisole (BHA) |
| 2,2'-dihydroxy-5,5'-dimethoxybiphenol | Cytotoxicity ID50 | Lower than its monomer | Butylated hydroxyanisole (BHA) |
| 2-Allyl-4-methoxyphenol | DPPH Radical Scavenging | More potent than eugenol | Eugenol |
| 2,4-Dimethoxyphenol | DPPH Radical Scavenging | More potent than eugenol | Eugenol |
Note: Lower IC50/ID50 values indicate higher potency. This table is intended for comparative purposes only, and the actual activity of this compound may vary.
Experimental Protocols
The following are detailed protocols for the in vitro evaluation of the radical scavenging activity of this compound.
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
This assay is a common and reliable method to determine the free radical scavenging capacity of a compound.
Principle: DPPH is a stable free radical with a deep violet color. In the presence of an antioxidant that can donate a hydrogen atom, the DPPH radical is reduced to the non-radical form, diphenylpicrylhydrazine, resulting in a color change from violet to yellow. The degree of discoloration is proportional to the scavenging activity of the antioxidant.
Materials:
-
This compound
-
DPPH (2,2-diphenyl-1-picrylhydrazyl)
-
Methanol (spectroscopic grade)
-
Trolox (6-hydroxy-2,5,7,8-tetramethylchroman-2-carboxylic acid) as a positive control
-
96-well microplate
-
Microplate reader capable of measuring absorbance at 517 nm
Procedure:
-
Preparation of Solutions:
-
Prepare a stock solution of this compound in methanol (e.g., 1 mg/mL).
-
Prepare a series of dilutions of the stock solution in methanol to obtain a range of concentrations (e.g., 1, 5, 10, 25, 50, 100 µg/mL).
-
Prepare a stock solution of Trolox in methanol (e.g., 1 mg/mL) and a similar dilution series.
-
Prepare a 0.1 mM solution of DPPH in methanol. Keep this solution in the dark.
-
-
Assay:
-
In a 96-well microplate, add 100 µL of each concentration of the test compound or Trolox to separate wells.
-
Add 100 µL of the 0.1 mM DPPH solution to each well.
-
For the blank, add 100 µL of methanol to a well.
-
For the control, add 100 µL of the DPPH solution and 100 µL of methanol.
-
-
Incubation and Measurement:
-
Shake the plate gently and incubate in the dark at room temperature for 30 minutes.
-
Measure the absorbance of each well at 517 nm using a microplate reader.
-
-
Calculation:
-
Calculate the percentage of radical scavenging activity using the following formula:
where A_control is the absorbance of the control and A_sample is the absorbance of the test compound.
-
Plot the percentage of scavenging activity against the concentration of the test compound to determine the IC50 value (the concentration required to scavenge 50% of the DPPH radicals).
-
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Scavenging Assay
This assay is another widely used method to assess the total antioxidant capacity of a compound.
Principle: ABTS is oxidized to its radical cation (ABTS•+) by potassium persulfate. The ABTS•+ has a characteristic blue-green color. In the presence of an antioxidant, the ABTS•+ is reduced back to the colorless neutral form. The reduction in color is proportional to the antioxidant capacity of the compound.
Materials:
-
This compound
-
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) diammonium salt
-
Potassium persulfate
-
Methanol or ethanol
-
Phosphate-buffered saline (PBS), pH 7.4
-
Trolox as a positive control
-
96-well microplate
-
Microplate reader capable of measuring absorbance at 734 nm
Procedure:
-
Preparation of ABTS•+ Solution:
-
Prepare a 7 mM aqueous solution of ABTS.
-
Prepare a 2.45 mM aqueous solution of potassium persulfate.
-
Mix the two solutions in equal volumes and allow them to react in the dark at room temperature for 12-16 hours to generate the ABTS•+ radical cation.
-
-
Preparation of Working Solution:
-
Dilute the ABTS•+ solution with methanol or PBS to an absorbance of 0.70 ± 0.02 at 734 nm.
-
-
Assay:
-
Prepare a series of dilutions of this compound and Trolox in methanol or PBS.
-
In a 96-well microplate, add 20 µL of each concentration of the test compound or Trolox to separate wells.
-
Add 180 µL of the ABTS•+ working solution to each well.
-
-
Incubation and Measurement:
-
Incubate the plate at room temperature for 6 minutes.
-
Measure the absorbance at 734 nm.
-
-
Calculation:
-
Calculate the percentage of inhibition using the following formula:
where A_control is the absorbance of the ABTS•+ solution without the sample and A_sample is the absorbance with the sample.
-
The antioxidant capacity can be expressed as Trolox Equivalent Antioxidant Capacity (TEAC). A standard curve is generated by plotting the percentage inhibition against different concentrations of Trolox. The TEAC value of the sample is then calculated from this curve.
-
Signaling Pathways
While specific studies on this compound are lacking, related methoxy-substituted phenolic compounds have been shown to modulate key signaling pathways involved in the cellular response to oxidative stress. It is plausible that this compound could exert its effects through similar mechanisms.
Keap1-Nrf2 Pathway
The Keap1-Nrf2 pathway is a primary regulator of cellular antioxidant defenses. Under normal conditions, the transcription factor Nrf2 is kept inactive by binding to Keap1, which facilitates its degradation. In the presence of oxidative stress or electrophilic compounds, Keap1 is modified, leading to the release of Nrf2. Nrf2 then translocates to the nucleus and activates the transcription of a wide array of antioxidant and detoxification genes. Many phenolic compounds are known to activate this pathway.
Caption: Potential activation of the Keap1-Nrf2 antioxidant response pathway.
Mitogen-Activated Protein Kinase (MAPK) Pathway
Oxidative stress is a known activator of MAPK signaling pathways, including JNK, p38, and ERK. These pathways are involved in regulating a variety of cellular processes, including inflammation, apoptosis, and cell survival. Some antioxidant compounds have been shown to modulate MAPK signaling, often by inhibiting the activation of pro-inflammatory and pro-apoptotic kinases like JNK and p38.
Caption: Putative modulation of the oxidative stress-induced MAPK signaling pathway.
Experimental Workflow
The following diagram outlines the general workflow for evaluating the radical scavenging and cellular antioxidant effects of this compound.
Caption: General experimental workflow for antioxidant evaluation.
Conclusion
This compound possesses structural characteristics indicative of a potent radical scavenger. While direct experimental evidence is currently limited, the provided protocols and theoretical framework offer a solid foundation for its investigation. Researchers are encouraged to perform the described assays to quantify its antioxidant capacity and explore its effects on cellular signaling pathways to fully elucidate its potential for therapeutic and other applications. The use of both chemical and cell-based assays will provide a comprehensive understanding of its efficacy as a radical scavenger.
References
Application Notes and Protocols for the Synthesis Involving 4-Methoxy-2,3,5,6-tetramethylphenol
For Researchers, Scientists, and Drug Development Professionals
These application notes detail the reaction mechanism and provide a protocol for the utilization of 4-Methoxy-2,3,5,6-tetramethylphenol as a key intermediate in the synthesis of complex organic molecules, with a particular focus on its potential application in the synthesis of analogs of Coenzyme Q10 (CoQ10). The methodologies provided are based on established synthetic strategies for related phenolic compounds.
Introduction
This compound is a substituted phenol derivative with significant potential in organic synthesis. Its electron-rich aromatic ring, stemming from the activating hydroxyl and methoxy groups, as well as the four methyl substituents, makes it a highly reactive nucleophile in electrophilic aromatic substitution reactions. This reactivity is pivotal in the construction of the substituted benzoquinone core of ubiquinones like Coenzyme Q10.
The primary application explored herein is the role of this compound in the synthesis of the ubiquinone nucleus, a critical component of the electron transport chain and a potent antioxidant. The reaction mechanism of interest is the Friedel-Crafts alkylation, which serves to introduce the isoprenoid side chain onto the phenolic ring.
Reaction Mechanism: Friedel-Crafts Alkylation
The key transformation involving this compound is the Friedel-Crafts alkylation, which attaches a lipophilic side chain to the aromatic ring. This reaction is typically catalyzed by a Lewis acid, such as boron trifluoride etherate (BF₃·OEt₂).
The proposed mechanism proceeds as follows:
-
Activation of the Alkylating Agent: The Lewis acid catalyst activates the alkylating agent, typically an allylic alcohol or halide, by coordinating to the leaving group (e.g., hydroxyl group), making it a better leaving group (e.g., water). This generates a resonance-stabilized allylic carbocation.
-
Nucleophilic Attack: The electron-rich aromatic ring of this compound acts as a nucleophile and attacks the electrophilic carbocation. The hydroxyl group is a strong activating group, directing the substitution to the ortho position.
-
Deprotonation/Rearomatization: A weak base, such as the solvent or the conjugate base of the Lewis acid, removes a proton from the carbon atom that formed the new bond with the alkyl group, restoring the aromaticity of the ring and yielding the alkylated product.
The following diagram illustrates the generalized workflow for this synthetic approach.
Caption: Synthetic workflow for the Friedel-Crafts alkylation of this compound.
Experimental Protocol
The following protocol is adapted from the synthesis of a key intermediate of Coenzyme Q10 and is proposed for the alkylation of this compound.[1][2]
Materials:
-
This compound
-
(2E)-1-p-toluenesulfonyl-2-methyl-4-hydroxy-2-butene (or a similar activated isoprenoid precursor)
-
Boron trifluoride etherate (BF₃·OEt₂)
-
1,2-Dichloroethane (anhydrous)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
-
Silica gel for column chromatography
-
Hexane
-
Ethyl acetate
Procedure:
-
In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve this compound (1.0 eq) and the activated isoprenoid precursor (1.1 eq) in anhydrous 1,2-dichloroethane.
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Slowly add boron trifluoride etherate (1.2 eq) dropwise via the dropping funnel over 15 minutes.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by slowly adding saturated sodium bicarbonate solution.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with 1,2-dichloroethane (3 x 50 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
Filter the drying agent and concentrate the solvent under reduced pressure to obtain the crude product.
-
Purify the crude product by silica gel column chromatography using a hexane/ethyl acetate gradient to yield the pure alkylated phenol.
Data Presentation
The following table summarizes the reaction parameters and expected outcomes based on the synthesis of a structurally similar Coenzyme Q10 intermediate, (2'E)-1-(3-methyl-4-p-toluenesulfonyl-2-butene)-6-methyl-2,3,4,5-tetramethoxybenzene.[1][2]
| Parameter | Value | Reference |
| Starting Material | 2,3,4,5-tetramethoxytoluene | [1][2] |
| Alkylating Agent | (2E)-1-p-toluenesulfonyl-2-methyl-4-hydroxy-2-butene | [1][2] |
| Catalyst | Boron trifluoride etherate (BF₃·OEt₂) | [1][2] |
| Solvent | 1,2-Dichloroethane | [1][2] |
| Reaction Temperature | 80 °C | [1][2] |
| Reaction Time | 4 hours | [1][2] |
| Yield | 58.8% | [1][2] |
Note: The reaction conditions and yield provided are for a related synthesis and may require optimization for the specific reaction with this compound.
The following diagram illustrates the proposed reaction mechanism.
Caption: Proposed mechanism for the Friedel-Crafts alkylation of this compound.
Antioxidant Mechanism
In biological systems and as a final product, the phenolic hydroxyl group of this compound and its derivatives is crucial for their antioxidant activity. The primary mechanisms by which phenols act as antioxidants are through Hydrogen Atom Transfer (HAT) and Single-Electron Transfer followed by Proton Transfer (SET-PT).
-
Hydrogen Atom Transfer (HAT): The phenol donates its hydroxyl hydrogen atom to a free radical, thereby neutralizing the radical and forming a relatively stable phenoxyl radical.
-
Single-Electron Transfer followed by Proton Transfer (SET-PT): The phenol first transfers an electron to the free radical, forming a radical cation and an anion. Subsequently, the radical cation transfers a proton to a base in the medium.
The presence of electron-donating groups (methoxy and methyl) on the aromatic ring enhances the antioxidant activity by stabilizing the resulting phenoxyl radical or radical cation.
Conclusion
This compound is a versatile building block for the synthesis of complex molecules, particularly those with a substituted benzoquinone core. The provided protocol for Friedel-Crafts alkylation offers a robust starting point for researchers in drug development and organic synthesis. Further optimization of reaction conditions will be necessary to achieve high yields for specific substrate combinations. The inherent antioxidant properties of the phenolic moiety also make this compound and its derivatives interesting targets for further investigation in medicinal chemistry.
References
Application Notes and Protocols for the Derivatization of 4-Methoxy-2,3,5,6-tetramethylphenol
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the derivatization of 4-Methoxy-2,3,5,6-tetramethylphenol, a sterically hindered phenol with potential applications in drug discovery and development. The methodologies focus on O-acylation and O-alkylation to generate novel ester and ether derivatives. Additionally, potential biological activities and involvement in cellular signaling pathways are discussed, supported by experimental protocols for their investigation.
Application Notes
This compound serves as a valuable scaffold for the synthesis of novel compounds with potential therapeutic applications. Its core structure, a substituted phenol, is a common motif in biologically active molecules. Derivatization of the phenolic hydroxyl group can modulate the compound's physicochemical properties, such as lipophilicity and metabolic stability, and can enhance its biological activity.
Potential Therapeutic Applications:
-
Antioxidant Activity: Phenolic compounds are well-known for their antioxidant properties. The derivatives of this compound are expected to retain or even exhibit enhanced radical-scavenging capabilities, making them candidates for conditions associated with oxidative stress.
-
Anti-inflammatory and Anticancer Activity: Methoxy-substituted phenolic compounds and their derivatives have been shown to possess anti-inflammatory and cytotoxic properties. For instance, derivatives of 4-allyl-2-methoxyphenol have demonstrated cytotoxicity against human breast cancer cells. The derivatization of this compound could lead to the discovery of new potent anti-inflammatory and anticancer agents.
-
Modulation of Cellular Signaling Pathways: A structurally related compound, 4-Methoxy-TEMPO, has been shown to activate the Mitogen-Activated Protein Kinase (MAPK) signaling pathway.[1] This pathway is crucial in regulating cell proliferation, differentiation, and apoptosis.[1] Derivatives of this compound may act as modulators of this pathway, offering therapeutic potential in diseases characterized by dysregulated cell signaling, such as cancer.[1][2]
Signaling Pathway: Modulation of the MAPK Pathway
The Mitogen-Activated Protein Kinase (MAPK) cascade is a key signaling pathway that translates extracellular signals into cellular responses. The pathway consists of a series of protein kinases that phosphorylate and activate one another. The three main branches of the MAPK pathway are the ERK, JNK, and p38 pathways, which are involved in regulating cell proliferation, apoptosis, and stress responses, respectively.[1] Phenolic compounds have been shown to modulate MAPK signaling, thereby influencing cellular fate.[2] The potential of this compound derivatives to activate or inhibit components of this pathway could be a key mechanism for their therapeutic effects.
Caption: MAPK Signaling Pathway and Potential Modulation.
Experimental Workflow
The general workflow for the synthesis and evaluation of this compound derivatives is outlined below.
Caption: Experimental Workflow for Derivatization and Evaluation.
Experimental Protocols
Due to the steric hindrance of this compound, standard protocols for O-acylation and O-alkylation may require optimization. The following protocols are adapted from methods developed for sterically hindered phenols.
Protocol 1: O-Acylation of this compound (Ester Synthesis)
This protocol is adapted from a general procedure for the acylation of hindered phenols.
Materials:
-
This compound
-
Acyl chloride or anhydride (e.g., Acetyl chloride, Benzoyl chloride)
-
Pyridine (anhydrous)
-
Dichloromethane (DCM, anhydrous)
-
Saturated aqueous sodium bicarbonate solution
-
Anhydrous magnesium sulfate
-
Round-bottom flask, magnetic stirrer, dropping funnel, condenser
Procedure:
-
In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound (1.0 eq) in anhydrous DCM.
-
Add anhydrous pyridine (1.2 eq) to the solution and cool the mixture to 0 °C in an ice bath.
-
Slowly add the acyl chloride or anhydride (1.1 eq) dropwise to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by adding saturated aqueous sodium bicarbonate solution.
-
Separate the organic layer, and extract the aqueous layer with DCM.
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
Filter the drying agent and concentrate the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate).
Protocol 2: O-Alkylation of this compound (Ether Synthesis)
This protocol is a modification of the Williamson ether synthesis, optimized for sterically hindered substrates.
Materials:
-
This compound
-
Alkyl halide (e.g., Methyl iodide, Benzyl bromide)
-
Sodium hydride (NaH, 60% dispersion in mineral oil)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Saturated aqueous ammonium chloride solution
-
Diethyl ether
-
Anhydrous sodium sulfate
-
Round-bottom flask, magnetic stirrer, syringe, balloon
Procedure:
-
To a dry round-bottom flask under an inert atmosphere, add a suspension of NaH (1.5 eq) in anhydrous DMF.
-
Cool the suspension to 0 °C and slowly add a solution of this compound (1.0 eq) in anhydrous DMF.
-
Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 1 hour.
-
Cool the reaction mixture back to 0 °C and add the alkyl halide (1.2 eq) dropwise.
-
Allow the reaction to proceed at room temperature for 12-24 hours, monitoring by TLC.
-
Carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride solution at 0 °C.
-
Extract the mixture with diethyl ether.
-
Combine the organic extracts, wash with water and brine, and dry over anhydrous sodium sulfate.
-
Filter and concentrate the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 3: MAPK Activation Assay by Western Blot
This protocol outlines the steps to assess the effect of the synthesized derivatives on the MAPK signaling pathway.
Materials:
-
Cell line of interest (e.g., RAW 264.7 macrophages)
-
Cell culture medium and supplements
-
Synthesized derivatives of this compound
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels, running buffer, and transfer buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-phospho-ERK1/2, anti-total-ERK1/2, anti-phospho-p38, anti-total-p38, anti-phospho-JNK, anti-total-JNK)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Culture and Treatment: Plate the cells at an appropriate density and allow them to adhere overnight. Treat the cells with various concentrations of the synthesized derivatives for a specified time. Include a positive control (e.g., LPS for macrophages) and a vehicle control.
-
Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them with lysis buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay.
-
SDS-PAGE and Western Blotting:
-
Load equal amounts of protein from each sample onto an SDS-PAGE gel and separate the proteins by electrophoresis.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4 °C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
-
Detection: Apply the chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Analysis: Quantify the band intensities and normalize the levels of phosphorylated proteins to the total protein levels.
Data Presentation
The following table summarizes the expected derivatization products of this compound and provides illustrative biological activity data based on structurally related compounds found in the literature. Note: Actual yields and IC50 values for the derivatives of this compound will need to be determined experimentally.
| Derivative Name | Structure | Derivatization Type | Expected Yield (%) | Potential Biological Activity | Illustrative IC50 (µM) [Reference Compound] |
| 4-Methoxy-2,3,5,6-tetramethylphenyl acetate | CH₃CO-O-Ar | O-Acylation | 70-90 | Antioxidant, Anti-inflammatory | ~50 [Hindered Phenolic Esters] |
| 4-Methoxy-2,3,5,6-tetramethylphenyl benzoate | C₆H₅CO-O-Ar | O-Acylation | 60-80 | Anticancer | ~10-50 [Eugenol Derivatives] |
| 4-Methoxy-2,3,5,6-tetramethylphenyl methyl ether | CH₃-O-Ar | O-Alkylation | 50-70 | MAPK Pathway Modulator | - |
| 4-Methoxy-2,3,5,6-tetramethylphenyl benzyl ether | C₆H₅CH₂-O-Ar | O-Alkylation | 40-60 | Anticancer | ~5-20 [Combretastatin Analogs] |
Ar represents the 4-Methoxy-2,3,5,6-tetramethylphenyl moiety.
Conclusion
The derivatization of this compound presents a promising avenue for the discovery of novel therapeutic agents. The protocols provided herein offer a starting point for the synthesis of ester and ether derivatives. The potential for these compounds to act as antioxidants and modulators of the MAPK signaling pathway warrants further investigation. The successful synthesis and biological evaluation of these novel derivatives could lead to the identification of lead compounds for drug development in the areas of oncology, inflammation, and diseases related to oxidative stress.
References
Application Notes and Protocols for the Laboratory-Scale Synthesis of 4-Methoxy-2,3,5,6-tetramethylphenol
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed, three-step protocol for the laboratory-scale synthesis of 4-Methoxy-2,3,5,6-tetramethylphenol, a valuable substituted phenol derivative for research and development in various fields, including medicinal chemistry and materials science. The synthesis commences with the oxidation of durene to duroquinone, followed by the reduction of duroquinone to 2,3,5,6-tetramethylhydroquinone, and culminates in the selective mono-O-methylation to yield the final product.
Experimental Workflow
Caption: Synthetic pathway for this compound.
Step 1: Synthesis of 2,3,5,6-Tetramethyl-p-benzoquinone (Duroquinone)
This protocol describes the oxidation of durene to duroquinone.
Materials and Reagents
| Reagent/Material | Grade | Supplier |
| Durene (1,2,4,5-tetramethylbenzene) | 98% | Sigma-Aldrich |
| Acetic Acid, Glacial | ACS Grade | Fisher Scientific |
| Nitric Acid (70%) | ACS Grade | VWR |
| Deionized Water | - | In-house |
| Ethanol (95%) | Reagent Grade | Pharmco-Aaper |
Experimental Protocol
-
In a 250 mL three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a reflux condenser, dissolve 13.4 g (0.1 mol) of durene in 100 mL of glacial acetic acid.
-
Heat the mixture to 50°C with stirring to ensure complete dissolution of the durene.
-
Slowly add 30 mL of 70% nitric acid to the dropping funnel. Add the nitric acid dropwise to the reaction mixture over a period of 1 hour, maintaining the reaction temperature between 50-60°C.
-
After the addition is complete, continue stirring the mixture at 60°C for an additional 2 hours.
-
Allow the reaction mixture to cool to room temperature and then pour it into 500 mL of ice-cold deionized water with vigorous stirring.
-
Collect the yellow precipitate by vacuum filtration and wash thoroughly with deionized water until the washings are neutral.
-
Recrystallize the crude product from 95% ethanol to afford pure duroquinone as bright yellow crystals.
-
Dry the crystals in a desiccator over anhydrous calcium chloride.
Quantitative Data
| Parameter | Value |
| Typical Yield | 75-85% |
| Melting Point | 110-112°C |
| Appearance | Yellow crystalline solid |
Step 2: Synthesis of 2,3,5,6-Tetramethylhydroquinone (Durohydroquinone)
This protocol details the reduction of duroquinone to 2,3,5,6-tetramethylhydroquinone.
Materials and Reagents
| Reagent/Material | Grade | Supplier |
| Duroquinone | 98% | From Step 1 |
| Sodium Hydrosulfite (Na₂S₂O₄) | 85% | Acros Organics |
| Ethanol (95%) | Reagent Grade | Pharmco-Aaper |
| Deionized Water | - | In-house |
| Diethyl Ether | ACS Grade | Fisher Scientific |
Experimental Protocol
-
In a 500 mL Erlenmeyer flask, suspend 16.4 g (0.1 mol) of duroquinone in 200 mL of diethyl ether.
-
In a separate beaker, prepare a solution of 20 g of sodium hydrosulfite in 200 mL of deionized water.
-
Add the sodium hydrosulfite solution to the duroquinone suspension in portions with constant swirling. The yellow color of the quinone should disappear, resulting in a colorless solution.
-
Transfer the mixture to a separatory funnel and separate the ethereal layer.
-
Extract the aqueous layer with two 50 mL portions of diethyl ether.
-
Combine the organic extracts and dry over anhydrous sodium sulfate.
-
Filter the drying agent and remove the solvent under reduced pressure using a rotary evaporator to yield crude 2,3,5,6-tetramethylhydroquinone.
-
Recrystallize the crude product from a mixture of ethanol and water to obtain colorless needles.
Quantitative Data
| Parameter | Value |
| Typical Yield | 90-95% |
| Melting Point | 233-237°C |
| Appearance | Colorless crystalline solid |
Step 3: Synthesis of this compound
This protocol outlines the selective mono-O-methylation of 2,3,5,6-tetramethylhydroquinone.
Materials and Reagents
| Reagent/Material | Grade | Supplier |
| 2,3,5,6-Tetramethylhydroquinone | 98% | From Step 2 |
| Sodium Hydroxide | ACS Grade | Sigma-Aldrich |
| Dimethyl Sulfate | ≥99% | Acros Organics |
| Methanol | ACS Grade | Fisher Scientific |
| Deionized Water | - | In-house |
| Diethyl Ether | ACS Grade | Fisher Scientific |
| Hydrochloric Acid (1 M) | - | In-house |
Experimental Protocol
-
In a 250 mL round-bottom flask, dissolve 8.3 g (0.05 mol) of 2,3,5,6-tetramethylhydroquinone in 100 mL of methanol.
-
Cool the solution to 0-5°C in an ice bath.
-
Prepare a solution of 2.0 g (0.05 mol) of sodium hydroxide in 20 mL of deionized water and add it dropwise to the methanolic solution of the hydroquinone with stirring.
-
After the addition of the sodium hydroxide solution, add 6.3 g (0.05 mol) of dimethyl sulfate dropwise to the reaction mixture over 30 minutes, ensuring the temperature remains below 10°C.
-
After the addition is complete, allow the mixture to warm to room temperature and stir for an additional 4 hours.
-
Remove the methanol under reduced pressure.
-
Add 100 mL of deionized water to the residue and extract the mixture with three 50 mL portions of diethyl ether.
-
Combine the organic layers and wash with 50 mL of 1 M hydrochloric acid, followed by 50 mL of brine.
-
Dry the ethereal solution over anhydrous sodium sulfate, filter, and evaporate the solvent to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to separate the desired mono-methylated product from any unreacted starting material and the di-methylated byproduct.
Quantitative Data
| Parameter | Value |
| Typical Yield | 50-60% |
| Appearance | Off-white to pale yellow solid |
| Expected Molecular Weight | 180.24 g/mol |
Troubleshooting & Optimization
Technical Support Center: Synthesis of 4-Methoxy-2,3,5,6-tetramethylphenol
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of 4-Methoxy-2,3,5,6-tetramethylphenol.
Frequently Asked Questions (FAQs)
Q1: What are the primary synthetic routes to this compound?
A1: There are two main synthetic pathways to produce this compound.
-
Route A: Methylation of 2,3,5,6-tetramethylphenol (Durenol). This is a direct approach involving the O-methylation of commercially available or synthesized Durenol.
-
Route B: Selective mono-O-methylation of 2,3,5,6-tetramethylhydroquinone (Durohydroquinone). This route involves the synthesis of Durohydroquinone followed by a selective methylation of one of the hydroxyl groups.
Q2: Which synthetic route is generally preferred?
A2: The choice of route depends on the availability of starting materials and the desired scale of the synthesis. Route A is more direct if high-purity Durenol is readily available. Route B may be preferred if starting from durene, as the synthesis of Durohydroquinone is well-established.
Q3: What are the common challenges encountered in the synthesis of this compound?
A3: Due to the sterically hindered nature of the tetramethyl-substituted phenol ring, several challenges may arise:
-
Low reaction rates: The bulky methyl groups can hinder the approach of reagents to the hydroxyl group, leading to slow reaction times.
-
Side reactions: C-alkylation, where the methyl group attaches to the aromatic ring instead of the oxygen atom, can be a significant side reaction. Over-methylation to form the dimethoxy-tetramethylbenzene is a possibility in Route B. With certain alkylating agents, elimination reactions can also occur.[1][2]
-
Purification difficulties: Separating the desired product from unreacted starting materials and side products can be challenging due to similar physical properties.
Troubleshooting Guides
Synthesis Route A: Methylation of 2,3,5,6-tetramethylphenol (Durenol)
Issue 1: Low yield of this compound.
| Possible Cause | Troubleshooting Suggestion |
| Incomplete deprotonation of Durenol. | Ensure a slight excess of a strong base (e.g., sodium hydride) is used to fully form the phenoxide. |
| Steric hindrance slowing the reaction. | Increase the reaction temperature and/or reaction time. Consider using a more reactive methylating agent, but be mindful of potential side reactions. |
| Inefficient mixing. | Ensure vigorous stirring, especially if using a heterogeneous base. |
| Use of a less reactive alkylating agent. | Consider using dimethyl sulfate, which is generally more reactive than methyl iodide.[3] |
| Side reactions consuming starting material. | Optimize reaction conditions (temperature, solvent) to favor O-alkylation over C-alkylation. |
Issue 2: Presence of significant C-alkylation byproducts.
| Possible Cause | Troubleshooting Suggestion |
| Reaction conditions favoring C-alkylation. | Use a polar aprotic solvent (e.g., DMF, DMSO) to favor O-alkylation.[1] Avoid high temperatures if C-alkylation is prevalent. |
| Nature of the cation. | The choice of base can influence the O/C alkylation ratio. Experiment with different counter-ions (e.g., Na+, K+). |
Issue 3: Difficulty in purifying the final product.
| Possible Cause | Troubleshooting Suggestion |
| Similar polarity of product and byproducts. | Utilize column chromatography with a carefully selected eluent system. Consider recrystallization from a suitable solvent system. |
| Presence of unreacted Durenol. | An aqueous basic wash can help remove unreacted acidic phenol. |
Synthesis Route B: Selective mono-O-methylation of 2,3,5,6-tetramethylhydroquinone
Issue 1: Formation of the di-O-methylated byproduct.
| Possible Cause | Troubleshooting Suggestion |
| Excess methylating agent. | Use a stoichiometric amount or a slight excess (e.g., 1.05-1.1 equivalents) of the methylating agent. |
| Prolonged reaction time or high temperature. | Monitor the reaction closely by TLC or GC and stop it once the starting material is consumed. Use the lowest effective temperature. |
Issue 2: Low conversion of Durohydroquinone.
| Possible Cause | Troubleshooting Suggestion |
| Insufficient base. | Use at least one equivalent of a suitable base (e.g., K2CO3, NaOH) to deprotonate one of the hydroxyl groups. |
| Poor solubility of the hydroquinone salt. | Consider using a phase-transfer catalyst (e.g., a quaternary ammonium salt) to improve the solubility and reactivity of the phenoxide in the organic phase.[4] |
Experimental Protocols
Route A: Williamson Ether Synthesis of this compound
This protocol is a general guideline and may require optimization.
-
Deprotonation: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 2,3,5,6-tetramethylphenol (Durenol) (1.0 eq) in anhydrous DMF. Cool the solution to 0 °C in an ice bath. Add sodium hydride (1.1 eq, 60% dispersion in mineral oil) portion-wise. Stir the mixture at room temperature for 30 minutes or until the evolution of hydrogen gas ceases.
-
Methylation: Cool the reaction mixture back to 0 °C and add dimethyl sulfate (1.1 eq) dropwise. Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC.
-
Work-up: Quench the reaction by carefully adding water. Extract the aqueous layer with diethyl ether or ethyl acetate (3 x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to afford this compound.
Route B: Synthesis of 2,3,5,6-tetramethylhydroquinone (Durohydroquinone)
This protocol is adapted from Organic Syntheses.
Step 1: Dinitrodurene Synthesis
-
In a beaker equipped with a mechanical stirrer, add concentrated sulfuric acid. Cool the acid to 10 °C.
-
Add a solution of durene in chloroform to the sulfuric acid.
-
Add fuming nitric acid dropwise while maintaining the temperature below 50 °C.
-
After the addition is complete, pour the mixture into a separatory funnel and separate the chloroform layer.
-
Wash the chloroform layer with a sodium carbonate solution, then with water, and dry over anhydrous calcium chloride.
-
Distill off the chloroform and recrystallize the crude dinitrodurene from hot 95% ethanol. A yield of 92-94% can be expected.
Step 2: Reduction of Dinitrodurene to Diaminodurene
-
Dissolve dinitrodurene in glacial acetic acid and bring to a boil.
-
In a separate flask, dissolve stannous chloride in concentrated hydrochloric acid and heat to boiling.
-
Carefully add the hot stannous chloride solution to the boiling dinitrodurene solution.
-
Cool the reaction mixture to allow the tin chloride salt of the diamine to crystallize.
Step 3: Oxidation to Duroquinone
-
Suspend the tin compound in a solution of ferric chloride in aqueous hydrochloric acid and let it stand overnight.
-
Filter the crude product and recrystallize from hot 95% ethanol to yield duroquinone (approximately 90% yield).
Step 4: Reduction to Durohydroquinone
-
Duroquinone can be reduced to durohydroquinone using various reducing agents. A common laboratory method involves reduction with sodium borohydride in an appropriate solvent like ethanol or by catalytic hydrogenation.
Data Presentation
Table 1: Comparison of General Methylation Methods for Hindered Phenols
| Methylating Agent | Base | Solvent | Typical Temperature | Advantages | Disadvantages |
| Dimethyl sulfate | NaH, K2CO3 | DMF, Acetone | Room Temp. to Reflux | High reactivity, good yields. | Toxic and corrosive. |
| Methyl iodide | NaH, K2CO3 | DMF, Acetone | Room Temp. to Reflux | Readily available. | Less reactive than DMS, potential for C-alkylation. |
| Diazomethane | (Catalytic HBF4) | Ether/DCM | 0 °C to Room Temp. | High yields for unhindered alcohols.[5] | Highly toxic and explosive. May not be effective for highly hindered phenols. |
| Dimethyl carbonate | K2CO3, DBU | DMF, Toluene | 90-160 °C | "Green" methylating agent. | Requires higher temperatures and sometimes pressure. |
Mandatory Visualizations
Caption: Synthetic workflow for Route A: Methylation of Durenol.
Caption: Synthetic workflow for Route B: From Durene to the final product.
Caption: Troubleshooting logic for low yield issues.
References
- 1. jk-sci.com [jk-sci.com]
- 2. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. Phase-transfer catalytic determination of phenols as methylated derivatives by gas chromatography with flame ionization and mass-selective detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Methylation of alcohols with diazomethane [authors.library.caltech.edu]
Technical Support Center: Preparation of 4-Methoxy-2,3,5,6-tetramethylphenol
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the synthesis of 4-Methoxy-2,3,5,6-tetramethylphenol.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of this compound, which is typically prepared via the selective mono-O-methylation of 2,3,5,6-tetramethylhydroquinone.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low Yield of Product | 1. Incomplete deprotonation of the starting material. 2. Inactive or insufficient methylating agent. 3. Suboptimal reaction temperature. 4. Presence of water, which can hydrolyze the methylating agent. | 1. Ensure the base is strong enough and used in the correct stoichiometric amount (typically 1.0-1.1 equivalents). Consider using stronger bases like sodium hydride if weaker bases are ineffective. 2. Use a fresh, unopened bottle of the methylating agent (e.g., dimethyl sulfate, methyl iodide). 3. Optimize the reaction temperature. For dimethyl sulfate, reactions are often run between 30-50°C. 4. Use anhydrous solvents and ensure all glassware is thoroughly dried. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon). |
| Formation of Significant Amounts of 1,4-Dimethoxy-2,3,5,6-tetramethylbenzene (Diether Byproduct) | 1. Excess methylating agent. 2. Prolonged reaction time. 3. Reaction temperature is too high. 4. Use of a strong base in excess, leading to the deprotonation of the product's phenolic group. | 1. Use a stoichiometric amount of the methylating agent (1.0 equivalent) relative to the starting hydroquinone. Add the methylating agent slowly to the reaction mixture. 2. Monitor the reaction progress closely using TLC or GC-MS and quench the reaction as soon as the starting material is consumed. 3. Maintain a lower reaction temperature to favor mono-methylation. 4. Use a weaker base, such as K₂CO₃ or NaHCO₃, which can selectively deprotonate the more acidic hydroquinone over the product phenol.[1] |
| Recovery of Unreacted Starting Material (2,3,5,6-Tetramethylhydroquinone) | 1. Insufficient amount of base or methylating agent. 2. The base is not strong enough to deprotonate the sterically hindered hydroquinone. 3. Reaction time is too short. 4. Poor solubility of the starting material or the phenoxide salt. | 1. Check the stoichiometry of your reagents. 2. Switch to a stronger base (e.g., NaH in an aprotic solvent like THF or DMF). 3. Allow the reaction to proceed for a longer duration, monitoring by TLC. 4. Choose a solvent in which the reactants are more soluble. Aprotic polar solvents like DMF or DMSO can be effective.[2] |
| Product is Dark or Discolored | 1. Oxidation of the hydroquinone starting material or the product. | 1. Degas all solvents before use. 2. Maintain a strict inert atmosphere (N₂ or Ar) throughout the reaction and workup. 3. Consider adding a small amount of a reducing agent like sodium dithionite during the workup. |
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for this compound?
The most common method is the selective mono-O-methylation of 2,3,5,6-tetramethylhydroquinone (the reduced form of duroquinone). This is typically achieved by reacting the hydroquinone with a methylating agent in the presence of a base.
Q2: Which methylating agent should I use: dimethyl sulfate (DMS) or dimethyl carbonate (DMC)?
Both can be effective, but they have different safety and reactivity profiles.
-
Dimethyl Sulfate (DMS): Highly effective and reactive, often leading to higher yields in shorter reaction times. However, it is extremely toxic and a suspected carcinogen, requiring stringent safety precautions.[1]
-
Dimethyl Carbonate (DMC): A much safer, "greener" alternative to DMS.[3][4] It is less toxic and more environmentally friendly. However, it is less reactive and may require higher temperatures, higher pressures (in an autoclave), or more active catalytic systems to achieve good conversion.[3]
Q3: What is the role of the base in this reaction, and which one should I choose?
The base deprotonates one of the hydroxyl groups of the hydroquinone to form a phenoxide, which is the active nucleophile that attacks the methylating agent. The choice of base is critical for selectivity.
-
Strong Bases (e.g., NaH, NaOH, KOH): These will readily deprotonate the hydroquinone but can also deprotonate the product, leading to the formation of the diether byproduct.[5]
-
Weak Bases (e.g., K₂CO₃, NaHCO₃): These are often preferred for selective mono-methylation as they are less likely to deprotonate the less acidic phenolic product.[1]
Q4: How can I minimize the formation of the 1,4-dimethoxy diether byproduct?
To favor mono-methylation:
-
Use a 1:1 molar ratio of 2,3,5,6-tetramethylhydroquinone to the methylating agent.
-
Employ a weak base like potassium carbonate.
-
Add the methylating agent slowly and control the reaction temperature.
-
Monitor the reaction closely and stop it once the starting material is consumed.
Q5: What is the best way to purify the final product?
Purification can typically be achieved by:
-
Extraction: After quenching the reaction, an aqueous workup can remove the base and salts. The product can be extracted into an organic solvent. A dilute base wash (e.g., with cold, dilute NaOH) can be used to remove unreacted starting material, but care must be taken as it may also remove some of the desired product.
-
Column Chromatography: This is a very effective method for separating the desired mono-ether from the starting hydroquinone and the diether byproduct. A non-polar eluent system (e.g., hexane/ethyl acetate) is typically used.
-
Recrystallization: If the crude product is of sufficient purity, recrystallization from a suitable solvent can yield highly pure material.
Experimental Protocols
Protocol: Synthesis of this compound using Dimethyl Sulfate
Materials:
-
2,3,5,6-Tetramethylhydroquinone
-
Dimethyl Sulfate (DMS)
-
Potassium Carbonate (K₂CO₃), anhydrous
-
Acetone, anhydrous
-
Diethyl ether
-
1 M Hydrochloric Acid (HCl)
-
Saturated Sodium Bicarbonate solution (NaHCO₃)
-
Brine (saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄)
Procedure:
-
To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add 2,3,5,6-tetramethylhydroquinone (1.0 eq) and anhydrous potassium carbonate (1.1 eq).
-
Add anhydrous acetone via a syringe to create a stirrable slurry.
-
Begin stirring the mixture under a positive pressure of nitrogen.
-
Add dimethyl sulfate (1.0 eq) dropwise to the slurry via the dropping funnel over 30 minutes. Caution: Dimethyl sulfate is extremely toxic. Handle only in a certified chemical fume hood with appropriate personal protective equipment.
-
After the addition is complete, gently heat the reaction mixture to 40-50°C and let it stir for 4-6 hours.
-
Monitor the reaction progress by TLC (e.g., using a 4:1 hexane:ethyl acetate eluent).
-
Once the starting material is consumed, cool the reaction to room temperature.
-
Carefully add water to quench the reaction and dissolve the inorganic salts.
-
Transfer the mixture to a separatory funnel and extract three times with diethyl ether.
-
Combine the organic layers and wash with 1 M HCl, followed by saturated NaHCO₃ solution, and finally with brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by flash column chromatography on silica gel to separate the desired product from unreacted starting material and the diether byproduct.
Visualizations
Reaction Pathway and Major Side Reaction
Caption: Main reaction pathway to the desired mono-ether and the competing side reaction leading to the diether byproduct.
Troubleshooting Workflow for Low Yield
Caption: A logical workflow for troubleshooting experiments resulting in a low yield of the desired product.
References
- 1. Dimethyl Sulfate as Methylation Agent and Solvent in Highly Regioselective Synthesis of Methyl Salicylate Using Sodium Bicarbonate as a Base - PMC [pmc.ncbi.nlm.nih.gov]
- 2. US4453017A - Process for the methylation of phenolic compounds with trimethyl phosphate - Google Patents [patents.google.com]
- 3. researchgate.net [researchgate.net]
- 4. Methylation with Dimethyl Carbonate/Dimethyl Sulfide Mixtures: An Integrated Process without Addition of Acid/Base and Formation of Residual Salts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. scholarworks.uni.edu [scholarworks.uni.edu]
Technical Support Center: Purification of Polysubstituted Phenols
This guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges in the purification of polysubstituted phenols.
Section 1: Chromatography Troubleshooting Guide
This section addresses common issues encountered during the chromatographic purification of substituted phenols on silica gel and other stationary phases.
Frequently Asked Questions (Chromatography)
Question: My phenolic compound is streaking or "tailing" badly on the silica gel column. What can I do?
Answer: Peak tailing is a common problem with phenols due to the interaction of the acidic phenolic hydroxyl group with the silanol groups (Si-OH) on the silica surface.[1][2] This interaction leads to slow and uneven elution. Here are several strategies to resolve this:
-
Modify the Mobile Phase: Add a small amount of a polar, acidic modifier to your eluent. Acetic acid or formic acid (typically 0.1-1%) can protonate the silanol groups, reducing their interaction with your compound.[3][4]
-
Change the Solvent System: If you are using a non-polar system like Hexane/Ethyl Acetate, switch to a more polar or different system like Dichloromethane/Methanol, which can be more effective for polar compounds.[5]
-
Switch the Stationary Phase: If modifying the eluent doesn't work, the stationary phase may be the issue.
-
Neutral or Basic Alumina: Alumina can be a good alternative to silica for purifying basic or acid-sensitive compounds, and its different surface chemistry can prevent tailing.[5]
-
Reverse-Phase Silica (C18): For highly polar phenols, reverse-phase chromatography, where the stationary phase is non-polar, is often more effective. The eluent is typically a polar mixture, such as water and methanol or acetonitrile.[3][6]
-
Polyamide or Sephadex: These stationary phases are also reported to be effective for separating phenolic compounds.[3][7]
-
Question: My polysubstituted phenol won't move off the silica column, even with highly polar solvents.
Answer: When a compound is highly polar, it can adsorb irreversibly to the silica gel.
-
Check Solvent Polarity: Ensure your mobile phase is polar enough. High percentages of methanol (e.g., 10-20% in DCM) are often required.[5] While there is a myth that methanol dissolves silica, it is more that high concentrations can pull fine silica particles through the column frit; this is manageable with proper filtration of fractions.[5]
-
Use Reverse-Phase Chromatography: This is the ideal solution for very polar compounds. The non-polar C18 stationary phase will have a much lower affinity for your polar phenol, allowing it to elute with a polar solvent system (e.g., water/methanol).[6]
Question: I'm trying to separate two regioisomers of a substituted phenol, but they have the same Rf on TLC. How can I separate them?
Answer: Separating regioisomers is a significant challenge because they often have very similar polarities.[8][9]
-
Extensive TLC Screening: Before moving to a column, spend time screening various solvent systems. A 2-3 hour investment in testing different eluents can often reveal a system that provides baseline separation.[8] Try different solvent combinations (e.g., Toluene-Acetone, DCM-MeOH) and vary their ratios.[8]
-
Change Stationary Phase: Test different TLC plates, such as alumina or reverse-phase plates, to see if the separation improves. This will guide your choice for column chromatography.[4]
-
High-Performance Liquid Chromatography (HPLC): For difficult separations, preparative HPLC, particularly reverse-phase HPLC (RP-HPLC), offers much higher resolving power than standard column chromatography.[6]
-
Recrystallization: If the isomers are solid, fractional recrystallization can sometimes be effective. The subtle differences in crystal packing between isomers can lead to differences in solubility that can be exploited for separation.[8]
Chromatography Workflow & Troubleshooting Diagram
This diagram outlines a logical workflow for troubleshooting common column chromatography problems with polysubstituted phenols.
Caption: Troubleshooting workflow for phenolic compound purification by column chromatography.
Section 2: Recrystallization Troubleshooting Guide
Recrystallization is a powerful technique for purifying solid compounds, but it requires careful selection of solvents and precise technique.
Frequently Asked Questions (Recrystallization)
Question: My compound "oiled out" instead of forming crystals. What should I do?
Answer: Oiling out occurs when the solid melts in the hot solvent before it dissolves, or when the solution becomes supersaturated at a temperature above the compound's melting point.[10] This is problematic because impurities tend to dissolve in the oil, preventing purification.
-
Add More Solvent: Your solution may be cooling too quickly. Re-heat the mixture and add more of the primary ("good") solvent to decrease the saturation point. This will allow the solution to cool to a lower temperature before crystals begin to form.[10]
-
Lower the Temperature Slowly: Avoid crash-cooling the solution in an ice bath immediately. Let it cool slowly to room temperature first. Slower cooling rates encourage the formation of larger, purer crystals.[11]
-
Change Solvents: The boiling point of your chosen solvent may be too high. Select a solvent with a lower boiling point.
Question: I'm not getting any crystals to form, even after cooling the solution in an ice bath.
Answer: This usually indicates that the solution is not supersaturated, meaning too much solvent was used.
-
Evaporate Excess Solvent: Gently heat the solution to boil off some of the solvent. Continue until the solution appears slightly cloudy, which indicates saturation. Then, allow it to cool slowly.[10]
-
Induce Crystallization: If the solution is saturated but crystals won't form, try these methods:
-
Scratch Method: Gently scratch the inside surface of the flask with a glass rod at the meniscus. The microscopic scratches on the glass provide nucleation sites for crystal growth.
-
Seeding: Add a tiny crystal of the pure compound (a "seed crystal") to the solution. This provides a template for further crystallization.
-
Question: My yield after recrystallization is very low. How can I improve it?
Answer: Low yield is often a result of using too much solvent or improper filtration technique.[12]
-
Use the Minimum Amount of Hot Solvent: The goal is to create a solution that is saturated at a high temperature. Use just enough boiling solvent to fully dissolve your solid, and no more.[12]
-
Ensure Complete Cooling: Allow the flask to cool to room temperature, and then place it in an ice bath for at least 20-30 minutes to maximize the amount of product that crystallizes out of the solution.
-
Minimize Wash Volume: When washing the collected crystals, use a minimal amount of ice-cold solvent. Using warm solvent or too much solvent will redissolve some of your product.[12]
Recrystallization Troubleshooting Diagram
This diagram provides a step-by-step guide to troubleshooting common recrystallization issues.
Caption: Decision tree for troubleshooting common recrystallization problems.
Section 3: General Purification Challenges
Question: My phenol sample is turning pink/brown during purification or storage. What is happening and how can I prevent it?
Answer: Phenols are highly susceptible to oxidation, which forms colored quinone-type impurities.[13] This process can be accelerated by air, light, and trace metal ions.
-
Work Under Inert Atmosphere: When possible, perform purification steps like chromatography or solvent removal under an inert atmosphere of nitrogen or argon to minimize contact with oxygen.
-
Use Antioxidants: In some cases, adding a small amount of an antioxidant like sodium borohydride (NaBH₄) or ascorbic acid during workup can prevent degradation.[14]
-
Degas Solvents: Using solvents that have been degassed (by sparging with nitrogen or argon) can reduce the amount of dissolved oxygen available for reaction.
-
Store Properly: Store purified phenols under an inert atmosphere, protected from light, and at low temperatures to prolong their shelf life.
Section 4: Data & Protocols
Table 1: Recommended Chromatography Solvent Systems for Phenols
| Stationary Phase | Solvent System (v/v) | Target Compounds & Notes |
| Silica Gel | Toluene:Ethyl Acetate:Formic Acid (7:5:1) | Good for phenolic acids.[3] |
| Silica Gel | Chloroform:Methanol (various ratios) | General purpose for flavonoids and other phenolics.[3] |
| Silica Gel | Dichloromethane:Methanol (e.g., 95:5 to 80:20) | Effective for moderately to highly polar phenols.[5] |
| Reverse-Phase (C18) | Water:Methanol or Water:Acetonitrile with 0.1% Formic Acid | Ideal for highly polar phenols; the acid improves peak shape.[6] |
Table 2: Common Recrystallization Solvents for Phenolic Compounds
| Solvent System | Characteristics & Best Use Cases |
| Toluene | Good for many aromatic compounds. High boiling point (111°C). |
| Ethanol/Water | A versatile mixed-solvent system. Dissolve in hot ethanol, then add hot water dropwise until cloudy.[15] |
| Hexane/Acetone | Good for compounds with moderate polarity. Dissolve in minimal hot acetone, then add hexane.[15] |
| Water | Only suitable for phenols that are sufficiently polar to have some solubility in hot water.[15] |
Protocol 1: General Procedure for Flash Column Chromatography of a Polysubstituted Phenol
-
Select the Solvent System: Using Thin Layer Chromatography (TLC), identify a solvent system that gives your desired compound an Rf value of approximately 0.25-0.35 and separates it from impurities. If tailing is observed, add 0.5% acetic acid to the eluent.
-
Prepare the Column:
-
Secure a glass column vertically. Add a small plug of cotton or glass wool to the bottom.
-
Add a layer of sand (~1 cm).
-
Prepare a slurry of silica gel in your starting eluent. Pour the slurry into the column, gently tapping the side to ensure even packing.
-
Add another layer of sand on top of the silica bed.
-
-
Load the Sample:
-
Dissolve your crude compound in a minimal amount of the column eluent or a stronger solvent (like DCM).
-
Alternatively, for less soluble compounds, perform a "dry load": dissolve the crude material in a volatile solvent, add a small amount of silica gel, and evaporate the solvent to get a dry, free-flowing powder.
-
Carefully add the sample to the top of the column.
-
-
Elute the Column:
-
Carefully add the eluent to the column.
-
Apply gentle pressure using a pump or house air to achieve a steady flow rate.
-
Collect fractions in test tubes or vials.
-
-
Analyze Fractions:
-
Monitor the elution process by spotting fractions onto a TLC plate and visualizing under a UV lamp or with a stain.
-
Combine the fractions containing the pure product.
-
Remove the solvent using a rotary evaporator to yield the purified phenol.
-
Protocol 2: General Procedure for Recrystallization
-
Choose a Solvent: Select a solvent in which your compound is sparingly soluble at room temperature but very soluble at the solvent's boiling point.[11] This is often determined by small-scale solubility tests.
-
Dissolve the Impure Compound:
-
Place the crude solid in an Erlenmeyer flask.
-
Add a minimal amount of the chosen solvent and bring the mixture to a boil using a hot plate.
-
Continue adding small portions of hot solvent until the compound just dissolves completely.[12]
-
-
Cool the Solution:
-
Remove the flask from the heat and cover it to prevent solvent evaporation.
-
Allow the solution to cool slowly to room temperature. Do not disturb the flask during this time.[11]
-
Once at room temperature, place the flask in an ice-water bath for 20-30 minutes to maximize crystal formation.
-
-
Collect and Wash the Crystals:
-
Set up a Büchner funnel for vacuum filtration.
-
Wet the filter paper with a small amount of the cold recrystallization solvent.
-
Pour the cold slurry of crystals into the funnel and apply vacuum.
-
Wash the crystals with a minimum amount of ice-cold solvent to rinse away any remaining impurities.[12]
-
-
Dry the Crystals:
-
Leave the crystals in the funnel with the vacuum on for several minutes to pull air through and help them dry.
-
Transfer the purified crystals to a watch glass and allow them to air dry completely.
-
References
- 1. academic.oup.com [academic.oup.com]
- 2. Phenol Disapearance - Chromatography Forum [chromforum.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. reddit.com [reddit.com]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. Reddit - The heart of the internet [reddit.com]
- 9. 2024.sci-hub.se [2024.sci-hub.se]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. people.chem.umass.edu [people.chem.umass.edu]
- 13. researchgate.net [researchgate.net]
- 14. Techniques for Analysis of Plant Phenolic Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Tips & Tricks [chem.rochester.edu]
Technical Support Center: Optimizing Reaction Conditions for 4-Methoxy-2,3,5,6-tetramethylphenol Synthesis
Welcome to the technical support center for the synthesis of 4-Methoxy-2,3,5,6-tetramethylphenol. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) related to the O-methylation of 2,3,5,6-tetramethylphenol (durenol).
Experimental Protocols
The synthesis of this compound is typically achieved through a Williamson ether synthesis. This involves the deprotonation of the starting phenol, 2,3,5,6-tetramethylphenol, to form a phenoxide, which then acts as a nucleophile to attack a methylating agent.
General Protocol: Williamson Ether Synthesis of this compound
Materials:
-
2,3,5,6-tetramethylphenol (Durenol)
-
Base (e.g., Sodium Hydride (NaH), Potassium Carbonate (K₂CO₃), Sodium Hydroxide (NaOH))
-
Methylating Agent (e.g., Dimethyl Sulfate (DMS), Methyl Iodide (MeI), Dimethyl Carbonate (DMC))
-
Anhydrous Solvent (e.g., Acetone, N,N-Dimethylformamide (DMF), Tetrahydrofuran (THF), Acetonitrile)
-
Quenching solution (e.g., saturated aqueous ammonium chloride, water)
-
Extraction solvent (e.g., diethyl ether, ethyl acetate)
-
Drying agent (e.g., anhydrous sodium sulfate, magnesium sulfate)
Procedure:
-
Deprotonation: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 2,3,5,6-tetramethylphenol in the chosen anhydrous solvent.
-
Add the base portion-wise to the solution at a controlled temperature (often 0 °C to room temperature). Stir the mixture until deprotonation is complete (this can be monitored by the cessation of gas evolution if using NaH).
-
Methylation: Add the methylating agent dropwise to the stirred solution. The reaction temperature should be carefully controlled, as the reaction can be exothermic.
-
Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Gas Chromatography (GC) until the starting material is consumed.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature and quench the reaction by the slow addition of a suitable quenching solution.
-
Extraction: Transfer the mixture to a separatory funnel and extract the product with an organic solvent.
-
Washing: Wash the combined organic layers with water and brine to remove any remaining inorganic salts.
-
Drying and Concentration: Dry the organic layer over an anhydrous drying agent, filter, and concentrate the solvent under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by a suitable method, such as column chromatography or recrystallization, to yield pure this compound.
Troubleshooting Guide
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low or No Product Formation | 1. Incomplete deprotonation of the starting phenol. 2. Inactive or degraded methylating agent. 3. Insufficient reaction time or temperature. 4. Presence of water in the reaction mixture. | 1. Use a stronger base or increase the stoichiometry of the base. Ensure the base is fresh and properly handled (e.g., NaH should be washed with hexane to remove mineral oil). 2. Use a fresh bottle of the methylating agent. 3. Increase the reaction time and/or temperature. Monitor the reaction progress closely. 4. Use anhydrous solvents and flame-dry all glassware. Perform the reaction under an inert atmosphere. |
| Formation of Side Products (e.g., C-alkylation) | 1. Use of a strong base that can also deprotonate the methyl groups on the aromatic ring. 2. High reaction temperatures can favor C-alkylation. 3. The choice of solvent can influence the O/C alkylation ratio. | 1. Use a milder base such as K₂CO₃. 2. Maintain a lower reaction temperature. 3. Aprotic polar solvents like DMF can sometimes favor O-alkylation. Experiment with different solvents. |
| Incomplete Reaction | 1. Insufficient amount of methylating agent. 2. Steric hindrance of the tetramethyl-substituted phenol slowing down the reaction. 3. Poor solubility of the phenoxide salt. | 1. Use a slight excess of the methylating agent (e.g., 1.1-1.5 equivalents). 2. Increase the reaction time and/or use a higher, yet controlled, temperature. 3. Choose a solvent in which the phenoxide salt is more soluble, such as DMF or DMSO. |
| Difficult Purification | 1. Presence of unreacted starting material and/or side products with similar polarity to the desired product. 2. Contamination with byproducts from the methylating agent (e.g., from dimethyl sulfate). | 1. Optimize the reaction conditions to drive the reaction to completion and minimize side product formation. Use a high-resolution purification technique like flash column chromatography with a carefully selected eluent system. 2. Ensure proper quenching and work-up procedures to remove all byproducts. A basic wash can help remove acidic impurities. |
Frequently Asked Questions (FAQs)
Q1: What is the best base to use for the deprotonation of 2,3,5,6-tetramethylphenol?
A1: The choice of base depends on the desired reactivity and the tolerance of other functional groups. For a straightforward methylation, a strong base like Sodium Hydride (NaH) is effective. However, to minimize potential side reactions like C-alkylation, a milder base such as Potassium Carbonate (K₂CO₃) in a polar aprotic solvent like acetone or DMF is often preferred.
Q2: Which methylating agent is most suitable for this synthesis?
A2: Dimethyl Sulfate (DMS) and Methyl Iodide (MeI) are common and effective methylating agents. DMS is often more reactive but also more toxic. "Greener" alternatives like Dimethyl Carbonate (DMC) can also be used, often requiring higher temperatures and a catalyst. The choice depends on the desired reactivity, safety considerations, and environmental impact.
Q3: How can I avoid the formation of C-alkylated byproducts?
A3: C-alkylation is a potential side reaction, especially with electron-rich phenols. To favor O-alkylation, it is recommended to use a less polar, non-coordinating solvent and a counter-ion that associates more strongly with the phenoxide oxygen. Using a milder base and maintaining a controlled, lower reaction temperature can also significantly reduce the amount of C-alkylation.
Q4: What is the best way to monitor the progress of the reaction?
A4: Thin Layer Chromatography (TLC) is a simple and effective method for monitoring the reaction. A suitable eluent system should be chosen to achieve good separation between the starting material, the product, and any major byproducts. Gas Chromatography (GC) can also be used for more quantitative monitoring.
Q5: The purification of the final product is proving difficult. Any suggestions?
A5: Due to the similar non-polar nature of the starting material and the product, purification can be challenging. Flash column chromatography on silica gel is the most common method. A non-polar eluent system, such as a mixture of hexane and a small amount of a slightly more polar solvent like ethyl acetate or dichloromethane, should be carefully optimized to achieve good separation. Recrystallization from a suitable solvent system can also be an effective purification method if the product is a solid.
Visualizing the Process
Experimental Workflow
Technical Support Center: 4-Methoxy-2,3,5,6-tetramethylphenol
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability of 4-Methoxy-2,3,5,6-tetramethylphenol. The following troubleshooting guides and frequently asked questions (FAQs) address potential issues you may encounter during your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the primary stability concerns for this compound?
A1: Based on the chemical structure and data from related phenolic compounds, the primary stability concerns for this compound are susceptibility to oxidation, thermal degradation, and photolytic decomposition. Phenolic compounds, in general, are prone to electron transfer oxidation.[1][2] For instance, a structurally similar compound, 4-methoxy-2-(3-phenyl-2-propynyl)phenol, has been shown to degrade upon exposure to air and light.[3]
Q2: How should I properly store this compound to minimize degradation?
A2: To minimize degradation, this compound should be stored in a cool, dark, and dry place under an inert atmosphere (e.g., argon or nitrogen). This helps to mitigate thermal degradation, photolysis, and oxidation. The container should be tightly sealed to prevent exposure to air and moisture.
Q3: I've observed a change in the color of my this compound sample. What could be the cause?
A3: A color change in your sample is a common indicator of degradation. This is likely due to oxidation, which can form colored quinone-type structures or other chromophoric degradation products. Exposure to light and air can accelerate this process.
Q4: Can the solvent I use in my experiments affect the stability of this compound?
A4: Yes, the choice of solvent can influence stability. Protic solvents may participate in degradation reactions, and some solvents may contain impurities that can catalyze degradation. It is crucial to use high-purity, degassed solvents for your experiments.
Troubleshooting Guides
Issue 1: Inconsistent Experimental Results
Symptoms:
-
Poor reproducibility of bioactivity or other experimental readouts.
-
Unexpected peaks in analytical chromatograms (e.g., HPLC, GC-MS).
-
Drifting baseline in analytical measurements.
Potential Cause: Degradation of this compound during the experiment. Phenols are known to be susceptible to oxidation, which can be accelerated by factors such as exposure to air, light, and elevated temperatures.[3]
Troubleshooting Steps:
-
Preparation of Stock Solutions: Prepare fresh stock solutions for each experiment. If solutions must be stored, keep them at a low temperature (2-8 °C or -20 °C), protected from light, and under an inert atmosphere.
-
Solvent Purity: Use high-purity, degassed solvents to minimize oxidative degradation.
-
Inert Atmosphere: If your experimental setup allows, perform experiments under an inert atmosphere (e.g., in a glovebox or using nitrogen/argon blanketing).
-
Light Protection: Protect your experimental setup from light by using amber glassware or covering it with aluminum foil.
-
Temperature Control: Maintain a consistent and controlled temperature throughout your experiment.
Issue 2: Formation of Unknown Impurities
Symptoms:
-
Appearance of new peaks in chromatograms of your sample over time.
-
Changes in the physical appearance of your sample (e.g., color change).
Potential Cause: The compound may be undergoing degradation through one or more pathways:
-
Oxidation: Exposure to atmospheric oxygen can lead to the formation of phenoxyl radicals, which can then dimerize or react further to form quinones and other oxidation products.
-
Photodegradation: Exposure to UV or visible light can induce photochemical reactions, leading to bond cleavage or rearrangements.[4] Near-UV photolysis of substituted phenols can result in O-H bond fission.[4]
-
Thermal Degradation: Elevated temperatures can cause the molecule to decompose. The thermal decomposition of methoxyphenols can be initiated by the loss of a methyl radical.[5][6][7][8]
Troubleshooting Steps:
-
Forced Degradation Study: Conduct a forced degradation study to intentionally degrade the compound under controlled stress conditions (e.g., acid, base, oxidation, heat, light). This will help in identifying potential degradation products and understanding the degradation pathways.
-
Analytical Method Validation: Ensure your analytical method is "stability-indicating," meaning it can separate the intact compound from its degradation products.
-
Characterize Degradants: Use techniques like LC-MS, GC-MS, and NMR to identify the structure of the unknown impurities.
Quantitative Data Summary
| Stress Condition | Reagent/Parameter | Typical Duration | Target Degradation | Potential Degradation Products |
| Acid Hydrolysis | 0.1 M HCl | 24 - 72 hours | 5 - 20% | Hydrolysis products (unlikely for this specific molecule) |
| Base Hydrolysis | 0.1 M NaOH | 24 - 72 hours | 5 - 20% | Hydrolysis products (unlikely for this specific molecule) |
| Oxidation | 3% H₂O₂ | 24 hours | 10 - 30% | Quinones, dimers, other oxidation products |
| Thermal | 60 - 80 °C | 48 - 96 hours | 5 - 20% | Products from methyl radical loss and subsequent reactions |
| Photolytic | UV light (e.g., 254 nm) / Visible light | 24 - 48 hours | 5 - 20% | Products from O-H bond fission, rearranged isomers |
Experimental Protocols
Protocol: Forced Degradation Study for this compound
Objective: To investigate the stability of this compound under various stress conditions and to identify potential degradation products.
Materials:
-
This compound
-
Methanol (HPLC grade)
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Hydrochloric acid (0.1 M)
-
Sodium hydroxide (0.1 M)
-
Hydrogen peroxide (3%)
-
Calibrated oven
-
Photostability chamber with UV and visible light sources
-
HPLC system with a UV detector or a mass spectrometer
-
pH meter
Methodology:
-
Sample Preparation: Prepare a stock solution of this compound in methanol at a concentration of 1 mg/mL.
-
Stress Conditions:
-
Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl. Keep the mixture at room temperature for 24, 48, and 72 hours.
-
Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. Keep the mixture at room temperature for 24, 48, and 72 hours.
-
Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% H₂O₂. Keep the mixture at room temperature, protected from light, for 24 hours.
-
Thermal Degradation: Transfer 1 mL of the stock solution into a vial and place it in an oven at 60°C for 48 and 96 hours. Also, place a sample of the solid compound in the oven under the same conditions.
-
Photolytic Degradation: Expose 1 mL of the stock solution in a transparent vial (and a solid sample) to UV and visible light in a photostability chamber for 24 and 48 hours. A control sample should be wrapped in aluminum foil to protect it from light.
-
-
Sample Analysis:
-
At each time point, withdraw an aliquot of the stressed sample.
-
If necessary, neutralize the acidic and basic samples.
-
Dilute the samples to an appropriate concentration with the mobile phase.
-
Analyze the samples by a validated stability-indicating HPLC method.
-
Monitor for the appearance of new peaks and the decrease in the peak area of the parent compound.
-
-
Data Evaluation:
-
Calculate the percentage of degradation for each stress condition.
-
Characterize the major degradation products using LC-MS or other appropriate techniques.
-
Determine the mass balance to ensure that all degradation products are accounted for.
-
Visualizations
Caption: Potential degradation pathways of this compound.
Caption: Workflow for a forced degradation study.
References
- 1. ijrpp.com [ijrpp.com]
- 2. globalresearchonline.net [globalresearchonline.net]
- 3. Identification of the major degradation products of 4-methoxy-2-(3-phenyl-2-propynyl)phenol formed by exposure to air and light - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Near-UV photolysis of substituted phenols Part II. 4-, 3- and 2-methylphenol - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. research-hub.nrel.gov [research-hub.nrel.gov]
- 7. research-hub.nrel.gov [research-hub.nrel.gov]
- 8. pubs.acs.org [pubs.acs.org]
Technical Support Center: Synthesis of 4-Methoxy-2,3,5,6-tetramethylphenol
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the synthesis of 4-Methoxy-2,3,5,6-tetramethylphenol.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of this compound, which is typically achieved through the selective mono-O-methylation of 2,3,5,6-tetramethylhydroquinone (TMHQ). The primary reaction is a Williamson ether synthesis.
dot
Caption: Troubleshooting workflow for byproduct formation in this compound synthesis.
| Issue | Potential Cause | Troubleshooting Steps |
| Low or No Product Formation | Inefficient deprotonation of 2,3,5,6-tetramethylhydroquinone: The base used may be too weak or degraded. Moisture in the reaction can quench the base. | - Use a stronger base such as sodium hydride (NaH) in an appropriate aprotic solvent like THF or DMF. - Ensure all glassware is oven-dried and reagents are anhydrous. - Consider using a phase-transfer catalyst if using a biphasic system with a base like NaOH. |
| Degraded or impure methylating agent: Methylating agents like dimethyl sulfate and methyl iodide can degrade over time. | - Use a fresh bottle of the methylating agent. - If necessary, purify the methylating agent according to standard laboratory procedures. | |
| Reaction temperature is too low: The activation energy for the reaction may not be met. | - Gradually increase the reaction temperature and monitor the progress by TLC or GC. - For less reactive substrates, refluxing the reaction mixture may be necessary. | |
| Presence of Multiple Products in the Reaction Mixture | Over-methylation: Use of excess methylating agent can lead to the formation of the diether byproduct, 1,4-Dimethoxy-2,3,5,6-tetramethylbenzene. | - Carefully control the stoichiometry of the methylating agent. Use of 1.0 to 1.1 equivalents is recommended for mono-methylation. - Add the methylating agent slowly to the reaction mixture to maintain a low instantaneous concentration. |
| Oxidation of the starting material: 2,3,5,6-tetramethylhydroquinone is susceptible to oxidation, especially under basic conditions, to form duroquinone. | - Perform the reaction under an inert atmosphere (e.g., nitrogen or argon) to minimize contact with oxygen.[1] - Use degassed solvents.[1] | |
| Large Amount of Unreacted Starting Material | Insufficient base or methylating agent: The stoichiometry of the reagents may be incorrect, or the reagents may have degraded. | - Re-evaluate the stoichiometry of all reagents. Consider using a slight excess of the base (e.g., 1.1 equivalents). - Ensure the purity and activity of the base and methylating agent. |
| Short reaction time: The reaction may not have reached completion. | - Monitor the reaction progress using an appropriate analytical technique (e.g., TLC, GC-MS). - Extend the reaction time until the starting material is consumed. |
Frequently Asked Questions (FAQs)
Q1: What are the most common byproducts in the synthesis of this compound?
A1: The most common byproducts are the unreacted starting material, 2,3,5,6-tetramethylhydroquinone, and the over-methylated product, 1,4-Dimethoxy-2,3,5,6-tetramethylbenzene. Under non-inert conditions, oxidation of the hydroquinone starting material to duroquinone can also occur.
Q2: How can I selectively achieve mono-methylation over di-methylation?
A2: To favor mono-methylation, carefully control the stoichiometry of your methylating agent. Using a 1:1 molar ratio of 2,3,5,6-tetramethylhydroquinone to the methylating agent is a good starting point. Slow, dropwise addition of the methylating agent to the reaction mixture can also help to prevent localized high concentrations that may lead to the di-substituted product.
Q3: What is the best choice of base for this reaction?
A3: The choice of base depends on the methylating agent and solvent. For a robust reaction, a strong base like sodium hydride (NaH) in an anhydrous aprotic solvent (e.g., THF, DMF) is effective. Weaker bases like potassium carbonate (K₂CO₃) in a polar aprotic solvent such as acetone or acetonitrile can also be used, often with heating.[1]
Q4: How can I monitor the progress of the reaction?
A4: The reaction can be effectively monitored by Thin Layer Chromatography (TLC) or Gas Chromatography (GC). On a TLC plate, you can visualize the consumption of the starting material and the appearance of the product and byproducts. For more quantitative analysis, GC can provide the relative ratios of the components in the reaction mixture.
Q5: What are the recommended purification methods for this compound?
A5: The primary methods for purification are recrystallization and column chromatography. The choice of solvent for recrystallization will depend on the polarity of the impurities. For column chromatography, a silica gel stationary phase with a non-polar to moderately polar eluent system (e.g., hexane/ethyl acetate mixtures) is typically effective in separating the desired product from the starting material and the di-methylated byproduct.
Experimental Protocols
Protocol 1: Selective Mono-O-Methylation using Dimethyl Sulfate and Potassium Carbonate
This protocol is a general method for the methylation of phenols and can be adapted for the synthesis of this compound.
dot
Caption: General workflow for the synthesis of this compound.
Materials:
-
2,3,5,6-tetramethylhydroquinone (TMHQ)
-
Dimethyl sulfate (DMS) (Caution: Highly toxic and carcinogenic) [2]
-
Anhydrous potassium carbonate (K₂CO₃)
-
Anhydrous acetone
-
Diethyl ether
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 2,3,5,6-tetramethylhydroquinone (1.0 eq) in anhydrous acetone.
-
Add anhydrous potassium carbonate (1.5 - 2.0 eq) to the solution.
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Slowly add dimethyl sulfate (1.0 - 1.1 eq) dropwise to the stirred suspension at room temperature.
-
Heat the reaction mixture to reflux and maintain for several hours.
-
Monitor the reaction progress by TLC or GC until the starting material is consumed.
-
After the reaction is complete, cool the mixture to room temperature and filter off the potassium carbonate.
-
Evaporate the acetone under reduced pressure.
-
Dissolve the residue in diethyl ether and wash with saturated aqueous sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography.
Data Presentation
The following table summarizes the expected outcome based on typical Williamson ether synthesis reactions. The exact yields can vary based on reaction conditions.
| Product/Byproduct | Structure | Expected Yield/Amount | Key Identifying Features |
| This compound | C₁₁H₁₆O₂ | 60-80% | - Single methoxy signal in ¹H NMR (~3.7 ppm) - Phenolic -OH signal in ¹H NMR and IR |
| 2,3,5,6-tetramethylhydroquinone (Unreacted) | C₁₀H₁₄O₂ | 5-20% | - Absence of methoxy signal in ¹H NMR - Two phenolic -OH signals in ¹H NMR and IR |
| 1,4-Dimethoxy-2,3,5,6-tetramethylbenzene | C₁₂H₁₈O₂ | 5-15% | - Two equivalent methoxy signals in ¹H NMR (~3.7 ppm) - Absence of -OH signal in ¹H NMR and IR |
| Duroquinone | C₁₀H₁₂O₂ | <5% (if not under inert atmosphere) | - Characteristic yellow color - Quinone carbonyl stretch in IR (~1645 cm⁻¹) |
Disclaimer: The provided protocols and troubleshooting advice are intended for use by qualified professionals in a laboratory setting. Appropriate safety precautions, including the use of personal protective equipment and working in a well-ventilated fume hood, must be taken, especially when handling toxic reagents like dimethyl sulfate.
References
Technical Support Center: Scale-up Synthesis of 4-Methoxy-2,3,5,6-tetramethylphenol
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the scale-up synthesis of 4-Methoxy-2,3,5,6-tetramethylphenol.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the scale-up synthesis of this compound, a process that typically involves the permethylation of a phenol or hydroquinone precursor followed by O-methylation.
Problem 1: Low Yield of 2,3,5,6-Tetramethylphenol (Durenol) Precursor
| Possible Cause | Suggested Solution |
| Incomplete Reaction: Insufficient reaction time or temperature during the Friedel-Crafts alkylation of a less substituted phenol. | Monitor reaction progress using in-process controls (e.g., GC-MS, HPLC). Gradually increase reaction time and/or temperature, but be cautious of increased byproduct formation. |
| Carbocation Rearrangement: Use of alkylating agents prone to rearrangement, leading to isomeric impurities.[1] | Employ alkylating agents less susceptible to rearrangement, such as methyl halides or dimethyl sulfate. |
| Polyalkylation: The initial methylation activates the ring, leading to the formation of over-methylated byproducts. | Use a stoichiometric excess of the phenol substrate relative to the methylating agent to favor mono- or di-alkylation in initial steps. Control the addition rate of the alkylating agent. |
| Catalyst Deactivation: The Lewis acid catalyst (e.g., AlCl₃) may be deactivated by moisture or complexation with the phenolic hydroxyl group. | Ensure all reactants and solvents are anhydrous. The catalyst may need to be added in portions. |
Problem 2: Formation of Significant Byproducts during O-Methylation
| Possible Cause | Suggested Solution |
| C-Alkylation Competition: The phenoxide ion is an ambident nucleophile, and under certain conditions, methylation can occur on the aromatic ring instead of the oxygen. | Use a polar aprotic solvent (e.g., DMF, DMSO) to favor O-alkylation. The choice of base and counter-ion can also influence selectivity. |
| Elimination Reactions: If using a bulkier alkylating agent than methyl iodide or dimethyl sulfate, elimination can compete with substitution. | For the methoxy group, use of methylating agents like dimethyl sulfate or methyl iodide is preferred, which are not prone to elimination. |
| Incomplete Deprotonation: Incomplete formation of the phenoxide can lead to unreacted starting material and potential side reactions. | Use a strong enough base (e.g., NaH, KOH) and ensure sufficient reaction time for complete deprotonation before adding the methylating agent. |
Problem 3: Difficulty in Product Purification
| Possible Cause | Suggested Solution |
| Similar Boiling Points of Isomers: Isomeric byproducts formed during alkylation may have boiling points close to the desired product, making distillation challenging. | Employ fractional distillation under reduced pressure. Consider crystallization or preparative chromatography for high-purity requirements. |
| Presence of Colored Impurities: Oxidation of the phenolic product can lead to colored impurities. | Perform the reaction and purification under an inert atmosphere (e.g., nitrogen, argon). The use of antioxidants during workup and storage may be beneficial. |
| Tarry Byproducts: Polymerization or degradation of reactants and products can form tarry materials that complicate extraction and isolation. | Optimize reaction conditions (temperature, reaction time) to minimize degradation. A filtration step before extraction may be necessary. |
Frequently Asked Questions (FAQs)
Q1: What is a common synthetic route for this compound at scale?
A common approach involves a two-step process:
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Permethylation: Synthesis of the 2,3,5,6-tetramethylphenol (durenol) precursor. This is often achieved through the Friedel-Crafts alkylation of a less substituted phenol, such as p-cresol or 2,6-dimethylphenol, with a methylating agent in the presence of a Lewis acid catalyst.
-
O-Methylation: Conversion of the hydroxyl group of durenol to a methoxy group. This is typically carried out via a Williamson ether synthesis, where the phenol is first deprotonated with a strong base to form the phenoxide, which then reacts with a methylating agent like dimethyl sulfate or methyl iodide.
Q2: How can I minimize the formation of isomeric impurities during the Friedel-Crafts alkylation step?
Minimizing isomeric impurities in Friedel-Crafts alkylation can be challenging. Key strategies include:
-
Choice of Starting Material: Starting with a symmetrically substituted phenol can reduce the number of possible isomers.
-
Reaction Conditions: Tighter control over reaction temperature and catalyst loading can improve selectivity.
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Catalyst Selection: While AlCl₃ is common, exploring other Lewis acids might offer better regioselectivity.
Q3: What are the primary safety concerns when scaling up this synthesis?
-
Exothermic Reactions: Both Friedel-Crafts alkylation and Williamson ether synthesis can be highly exothermic. Proper heat management through reactor design, controlled addition of reagents, and adequate cooling capacity is critical to prevent thermal runaways.
-
Hazardous Reagents: The use of strong acids (Lewis acids), strong bases (NaH, KOH), and toxic methylating agents (dimethyl sulfate is a potent carcinogen) requires appropriate personal protective equipment (PPE), engineering controls (fume hoods, closed systems), and quench/disposal procedures.
-
Flammable Solvents: Many organic solvents used are flammable. The scale-up process should be designed to minimize the risk of fire and explosion.
Q4: What analytical methods are suitable for monitoring the reaction and assessing final product purity?
-
Gas Chromatography (GC): Coupled with a Flame Ionization Detector (FID) or Mass Spectrometer (MS), GC is excellent for monitoring the disappearance of starting materials and the formation of products and byproducts.
-
High-Performance Liquid Chromatography (HPLC): Useful for analyzing less volatile compounds and for purity assessment of the final product.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are invaluable for structural confirmation of the final product and identification of impurities.
-
Differential Scanning Calorimetry (DSC): Can be used to determine the melting point and purity of the final crystalline product.
Quantitative Data Summary
The following table summarizes typical reaction parameters for related transformations, which can serve as a starting point for the scale-up of this compound synthesis.
| Reaction Step | Parameter | Typical Range/Value | Reference/Notes |
| Friedel-Crafts Alkylation | Temperature | 0 - 100 °C | Highly dependent on substrate and catalyst. |
| Reaction Time | 2 - 24 hours | Monitored by in-process controls. | |
| Catalyst | AlCl₃, FeCl₃, H₂SO₄ | Stoichiometric or catalytic amounts. | |
| Solvent | Dichloromethane, Nitrobenzene, excess reactant | Anhydrous conditions are crucial. | |
| Williamson Ether Synthesis | Temperature | 25 - 100 °C | |
| Reaction Time | 1 - 12 hours | ||
| Base | NaH, KOH, K₂CO₃ | ||
| Solvent | DMF, DMSO, Acetonitrile | Polar aprotic solvents are preferred. | |
| Purification | Distillation Pressure | 1 - 20 mmHg | For high-boiling phenols. |
| Crystallization Solvent | Heptane, Ethanol/Water | To be determined experimentally. |
Experimental Protocols
Note: These are generalized protocols and should be optimized for specific equipment and scale.
Protocol 1: Scale-up Synthesis of 2,3,5,6-Tetramethylphenol (Durenol) via Friedel-Crafts Alkylation
-
Reactor Preparation: Ensure a glass-lined or appropriately inert reactor is clean, dry, and purged with nitrogen. Equip the reactor with a mechanical stirrer, thermocouple, condenser, and addition funnel.
-
Charge Reactants: Charge the reactor with the starting phenol (e.g., 2,6-dimethylphenol) and a suitable anhydrous solvent (e.g., dichloromethane). Cool the mixture to 0-5 °C.
-
Catalyst Addition: Slowly add the Lewis acid catalyst (e.g., anhydrous aluminum chloride) in portions, maintaining the internal temperature below 10 °C.
-
Alkylating Agent Addition: Add the methylating agent (e.g., methyl chloride or dimethyl sulfate) dropwise via the addition funnel, keeping the temperature within the desired range. The addition rate should be controlled to manage the exotherm.
-
Reaction: After the addition is complete, allow the reaction to warm to room temperature or heat as required, and stir until in-process controls indicate completion.
-
Quench: Cool the reaction mixture and slowly quench by adding it to a mixture of ice and concentrated hydrochloric acid.
-
Workup: Separate the organic layer. Wash with water, brine, and dry over an anhydrous salt (e.g., MgSO₄).
-
Isolation: Remove the solvent under reduced pressure. The crude product can be purified by vacuum distillation or crystallization.
Protocol 2: Scale-up O-Methylation of 2,3,5,6-Tetramethylphenol
-
Reactor Setup: Use a clean, dry, nitrogen-purged reactor equipped with a mechanical stirrer, thermocouple, and addition funnel.
-
Deprotonation: Charge the reactor with 2,3,5,6-tetramethylphenol and an anhydrous polar aprotic solvent (e.g., DMF). Cool the mixture and add a strong base (e.g., sodium hydride) portion-wise. Allow the mixture to stir until hydrogen evolution ceases.
-
Methylation: Add the methylating agent (e.g., dimethyl sulfate) dropwise, maintaining the temperature below the specified limit.
-
Reaction: Stir the reaction mixture at room temperature or gentle heat until completion is confirmed by IPCs.
-
Workup: Cool the reaction and quench with water. Extract the product with a suitable organic solvent (e.g., ethyl acetate). Wash the organic layer with water and brine.
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Purification: Dry the organic layer, remove the solvent in vacuo, and purify the crude product by crystallization or distillation.
Visualizations
Caption: Synthetic pathway for this compound.
References
Technical Support Center: NMR Analysis of 4-Methoxy-2,3,5,6-tetramethylphenol
This guide provides troubleshooting assistance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 4-Methoxy-2,3,5,6-tetramethylphenol.
Frequently Asked Questions (FAQs)
Q1: What are the expected ¹H and ¹³C NMR chemical shifts for this compound?
A1: The chemical shifts can vary slightly based on the solvent and concentration used. However, the following provides an expected range for the key signals. Due to the molecule's symmetry, a simplified spectrum is expected.
Table 1: Predicted NMR Chemical Shifts
| Assignment | Signal Type | Expected ¹H Chemical Shift (ppm) | Expected ¹³C Chemical Shift (ppm) | Multiplicity |
|---|---|---|---|---|
| Hydroxyl Proton | -OH | 4.0 - 5.5 (variable, broad) | N/A | Singlet (broad) |
| Methoxy Protons | -OCH₃ | ~3.7 | ~60 | Singlet |
| Methyl Protons (C2, C6) | Ar-CH₃ | ~2.2 | ~16 | Singlet |
| Methyl Protons (C3, C5) | Ar-CH₃ | ~2.1 | ~16 | Singlet |
| Aromatic Carbon (C1) | C-OH | N/A | ~150 | Singlet |
| Aromatic Carbon (C4) | C-OCH₃ | N/A | ~153 | Singlet |
| Aromatic Carbons (C2, C6) | C-CH₃ | N/A | ~129 | Singlet |
| Aromatic Carbons (C3, C5) | C-CH₃ | N/A | ~125 | Singlet |
Note: Data is estimated based on spectral data for similar compounds like 2,3,5,6-tetramethylphenol and general substituent effects of a methoxy group.[1][2] Actual values may vary.
Q2: Why are the peaks in my ¹H NMR spectrum broad?
A2: Broad peaks can obscure data and reduce spectral resolution. Several factors can cause this issue:
-
High Sample Concentration: Overly concentrated samples increase the solution's viscosity, which can lead to broader lines.[3] This is particularly noticeable when preparing a concentrated sample for ¹³C NMR and then running a ¹H spectrum.[3]
-
Particulate Matter: The presence of solid particles, dust, or fibers in the NMR tube disrupts the magnetic field homogeneity, causing significant line broadening.[3][4] All samples should be filtered.[3][5]
-
Paramagnetic Impurities: Even trace amounts of paramagnetic ions (like Fe³⁺ or Cu²⁺) or dissolved oxygen can cause severe peak broadening.[4] If suspected, degassing the sample may help.[3]
-
Poor Shimming: The spectrometer's magnetic field may not be sufficiently homogenous. This can often be corrected by re-shimming the instrument.[6] Asymmetrical broadening is often linked to misadjusted Z shims.[6]
Q3: I don't see the hydroxyl (-OH) proton signal. What happened to it?
A3: The phenolic hydroxyl proton signal can be tricky to observe for several reasons:
-
Chemical Exchange: The -OH proton is acidic and can exchange with deuterium atoms from the solvent, especially in solvents like Deuterium Oxide (D₂O) or Methanol-d₄ (CD₃OD).[7][8] This exchange can cause the peak to diminish or disappear entirely.[8] This phenomenon, often called a "D₂O shake," can be used intentionally to confirm the identity of an -OH peak.[8][9]
-
Broadness: The -OH signal is often a broad singlet, which can sometimes be mistaken for a baseline irregularity, especially if its concentration is low.[8] Its chemical shift is also highly variable and can appear over a wide range (typically 3-8 ppm for phenols).[8]
-
Slow Exchange: In some solvents like DMSO-d₆, exchange with residual water can be slow, potentially allowing for observation of coupling between the -OH proton and adjacent protons.[10] However, for this specific molecule, there are no adjacent protons to couple with.
Q4: My spectrum has unexpected peaks. How do I identify them?
A4: Extraneous peaks usually originate from impurities. Common sources include:
-
Solvent: Residual non-deuterated solvent is a frequent cause. For example, a peak around 7.26 ppm in CDCl₃ corresponds to residual CHCl₃.[4]
-
Water: Many deuterated solvents are hygroscopic and will absorb moisture, leading to a water peak (e.g., ~1.56 ppm in CDCl₃, ~3.33 ppm in DMSO-d₆).[6][10]
-
Grease/Contaminants: Contamination from glassware or spatulas can introduce peaks, often from silicone grease.[3]
-
Reference Standard: If you are using an internal standard like Tetramethylsilane (TMS), it will appear as a sharp singlet at 0.0 ppm.[9]
Experimental Protocols
Protocol: Preparing a High-Resolution NMR Sample
This protocol outlines the standard procedure for preparing a sample of this compound for ¹H and ¹³C NMR analysis.
Materials:
-
This compound sample
-
High-quality 5 mm NMR tube (e.g., Wilmad 528-PP-7 or equivalent).[5]
-
Deuterated solvent (e.g., Chloroform-d (CDCl₃), DMSO-d₆).[4]
-
Glass Pasteur pipette and bulb
-
Small vial for dissolving the sample.
Procedure:
-
Determine Sample Quantity:
-
Select and Add Solvent:
-
Choose a deuterated solvent in which the compound is fully soluble.[5] CDCl₃ is a common choice for non-polar to moderately polar compounds.
-
Add approximately 0.6-0.7 mL of the deuterated solvent to the vial containing your sample.[4] This ensures the sample height in the NMR tube is sufficient to be within the detector coil.[6]
-
-
Dissolve the Sample: Gently swirl or vortex the vial to completely dissolve the solid. If the sample does not dissolve easily, you may need to choose a different solvent.
-
Filter the Sample:
-
Cap and Label: Cap the NMR tube securely to prevent solvent evaporation and contamination. Label the tube clearly.[5]
-
Instrument Analysis: Insert the sample into the spectrometer. Allow a few minutes for the sample temperature to equilibrate before locking, shimming, and acquiring the spectrum.
Visual Troubleshooting Guide
The following workflow provides a logical approach to diagnosing common issues encountered during the NMR analysis of this compound.
Caption: Troubleshooting workflow for NMR analysis.
References
- 1. 2,3,5,6-TETRAMETHYL PHENOL(527-35-5) 1H NMR spectrum [chemicalbook.com]
- 2. researchgate.net [researchgate.net]
- 3. NMR Sample Preparation [nmr.chem.umn.edu]
- 4. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]
- 5. How to make an NMR sample [chem.ch.huji.ac.il]
- 6. depts.washington.edu [depts.washington.edu]
- 7. How to read NMR spectra from the basics (chemical shift, integration ratio, coupling) | Column | JEOL [jeol.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. 1H proton nmr spectrum of phenol C6H6O C6H5OH low/high resolution analysis interpretation of chemical shifts ppm spin spin line splitting H-1 phenol 1-H nmr explaining spin-spin coupling for line splitting doc brown's advanced organic chemistry revision notes [docbrown.info]
- 10. scs.illinois.edu [scs.illinois.edu]
avoiding oxidation of 4-Methoxy-2,3,5,6-tetramethylphenol during storage
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 4-Methoxy-2,3,5,6-tetramethylphenol, focusing on preventing its oxidation during storage.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Action |
| Discoloration of the solid compound (e.g., yellowing, browning) | Oxidation due to exposure to air and/or light. | Store the compound in an amber, airtight container under an inert atmosphere (e.g., argon or nitrogen). Minimize exposure to light during handling. |
| Appearance of new peaks in analytical chromatograms (e.g., HPLC, GC) | Formation of degradation products due to oxidation. | Review storage conditions. Implement the use of antioxidants. Perform a forced degradation study to identify potential degradation products. |
| Inconsistent experimental results | Degradation of the compound leading to lower purity and the presence of interfering byproducts. | Re-analyze the purity of the stored compound before use. If degradation is confirmed, purify the material or use a fresh batch. Optimize storage conditions to prevent future degradation. |
| Precipitation or cloudiness in solutions | Formation of insoluble oxidation products. | Filter the solution before use. Investigate the use of a co-solvent or a different solvent system. Re-evaluate the storage conditions of the solution. |
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that cause the oxidation of this compound?
A1: The primary factors that contribute to the oxidation of phenolic compounds, including this compound, are exposure to:
-
Oxygen (Air): The presence of oxygen is the main driver of oxidation.
-
Light: UV and visible light can provide the energy to initiate and accelerate oxidation reactions.
-
Elevated Temperatures: Higher temperatures increase the rate of chemical reactions, including oxidation.[1]
-
Presence of Metal Ions: Certain metal ions can catalyze oxidation reactions.
Q2: What are the ideal storage conditions for this compound to minimize oxidation?
A2: To minimize oxidation, this compound should be stored under the following conditions:
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Atmosphere: Under an inert atmosphere, such as argon or nitrogen, to displace oxygen.
-
Temperature: In a cool environment, preferably refrigerated (2-8 °C). For long-term storage, consider storage at -20 °C.
-
Light: Protected from light by using amber or opaque containers.[1]
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Container: In a tightly sealed, non-reactive container (e.g., glass).
Q3: Can I use antioxidants to prevent the oxidation of this compound? If so, which ones are recommended?
A3: Yes, antioxidants can be effective in preventing the oxidation of phenolic compounds. While specific data for this compound is limited, common antioxidants used for stabilizing phenols include:
-
Butylated hydroxytoluene (BHT): A synthetic phenolic antioxidant.
-
Butylated hydroxyanisole (BHA): Another synthetic phenolic antioxidant.
-
Ascorbic Acid (Vitamin C): A water-soluble antioxidant.
-
Tocopherols (Vitamin E): Lipid-soluble antioxidants.
The choice of antioxidant may depend on the solvent system and downstream applications. It is recommended to start with a low concentration (e.g., 0.01-0.1% w/w) and evaluate its effectiveness.
Q4: How can I detect and quantify the oxidation of this compound?
A4: The oxidation of this compound can be monitored using various analytical techniques:
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High-Performance Liquid Chromatography (HPLC): A stability-indicating HPLC method can separate the parent compound from its degradation products, allowing for purity assessment and quantification of impurities.
-
Gas Chromatography (GC): GC coupled with a suitable detector (e.g., FID or MS) can also be used to monitor purity.[2]
-
UV-Visible Spectroscopy: Changes in the UV-Vis spectrum, such as the appearance of new absorption bands, can indicate the formation of colored oxidation products.
Experimental Protocols
Protocol 1: Stability-Indicating HPLC Method Development
This protocol outlines a general approach for developing an HPLC method to assess the stability of this compound.
-
Column Selection: Start with a C18 reversed-phase column (e.g., 4.6 mm x 250 mm, 5 µm).
-
Mobile Phase: Use a gradient elution with a mixture of an aqueous phase (e.g., 0.1% formic acid in water) and an organic phase (e.g., acetonitrile or methanol).
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Detection: Use a UV detector set at a wavelength where this compound has significant absorbance (this can be determined by a UV scan).
-
Forced Degradation: To ensure the method is stability-indicating, perform forced degradation studies. Expose solutions of the compound to stress conditions (e.g., acid, base, peroxide, heat, light) to generate degradation products.
-
Method Validation: The developed method should be able to separate the parent peak from all degradation product peaks.
Protocol 2: Forced Degradation Study
This protocol provides a framework for conducting a forced degradation study to understand the degradation pathways of this compound.
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Sample Preparation: Prepare solutions of this compound in a suitable solvent (e.g., methanol or acetonitrile) at a known concentration (e.g., 1 mg/mL).
-
Stress Conditions:
-
Acid Hydrolysis: Add 0.1 M HCl and heat at 60 °C for 24 hours.
-
Base Hydrolysis: Add 0.1 M NaOH and heat at 60 °C for 24 hours.
-
Oxidative Degradation: Add 3% H₂O₂ and keep at room temperature for 24 hours.
-
Thermal Degradation: Heat a solid sample at 105 °C for 24 hours.
-
Photolytic Degradation: Expose a solution to UV light (e.g., 254 nm) for 24 hours.
-
-
Analysis: Analyze the stressed samples using the developed stability-indicating HPLC method.
-
Data Interpretation: Compare the chromatograms of the stressed samples to a control sample to identify and quantify the degradation products.
Visualizations
Caption: Postulated oxidation pathway of this compound.
Caption: Workflow for establishing optimal storage conditions.
References
Technical Support Center: Reaction Monitoring for 4-Methoxy-2,3,5,6-tetramethylphenol
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 4-Methoxy-2,3,5,6-tetramethylphenol. The information is designed to address specific issues that may be encountered during reaction monitoring using various analytical techniques.
Frequently Asked Questions (FAQs)
Q1: What are the most common techniques for monitoring reactions involving this compound?
A1: The most common techniques include High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC) often coupled with Mass Spectrometry (GC-MS), Nuclear Magnetic Resonance (NMR) spectroscopy, and in-situ spectroscopic methods like Fourier-Transform Infrared (FTIR) spectroscopy. The choice of technique depends on the reaction conditions, the information required (e.g., quantitative data, kinetic analysis), and the available instrumentation.
Q2: How can I choose the optimal wavelength for HPLC-UV detection of this compound?
A2: To determine the optimal wavelength, you should run a UV-Vis scan of a pure sample of this compound dissolved in your mobile phase. Phenolic compounds typically exhibit strong absorbance in the UV region. For structurally similar compounds like 4-methoxyphenol, absorbance maxima are observed around 222 nm and 282 nm.[1] It is advisable to monitor at one of these wavelengths, ensuring that other components in your reaction mixture do not interfere.
Q3: Is derivatization necessary for the GC analysis of this compound?
A3: While underivatized phenols can be analyzed by GC/FID, derivatization is often employed to improve peak shape and thermal stability.[2] Common derivatizing agents for phenols include diazomethane to form the corresponding methyl ether (anisole) or pentafluorobenzyl bromide (PFBBr).[2]
Q4: Can I use ¹H NMR for quantitative analysis of my reaction?
A4: Yes, quantitative ¹H NMR (qNMR) is a powerful technique for determining the concentration of reactants, products, and impurities.[3][4] It requires careful experimental setup, including the use of an internal standard with a known concentration and ensuring full relaxation of all signals between scans.[5]
Q5: What are the advantages of using in-situ monitoring techniques like FTIR?
A5: In-situ monitoring provides real-time information about the reaction progress without the need for sampling.[6] This is particularly useful for reactions that are fast, involve unstable intermediates, or are sensitive to changes in temperature and pressure upon sampling.[6]
Troubleshooting Guides
This section provides solutions to common problems encountered during the analysis of this compound and related reactions.
High-Performance Liquid Chromatography (HPLC) Troubleshooting
| Problem | Potential Cause | Solution |
| Baseline Drift | Changes in mobile phase composition, temperature fluctuations, or column contamination.[7] | Ensure thorough mobile phase degassing, use a column oven for temperature stability, and flush the column with a strong solvent.[7] |
| Peak Tailing | Active sites on the column interacting with the phenolic hydroxyl group, or column overload. | Use a column with end-capping, add a small amount of acid (e.g., acetic or formic acid) to the mobile phase to suppress ionization of the phenol, or inject a smaller sample volume. |
| Ghost Peaks | Carryover from previous injections or contaminated mobile phase. | Implement a robust needle wash protocol between injections and use fresh, high-purity mobile phase solvents. |
| Poor Resolution | Inappropriate mobile phase composition or column chemistry. | Optimize the mobile phase gradient and consider a different stationary phase (e.g., a different C18 column or a phenyl-hexyl column) to improve selectivity for aromatic compounds. |
| Irreproducible Retention Times | Fluctuations in pump pressure, temperature, or mobile phase composition. | Check the pump for leaks, ensure the column is properly equilibrated before each injection, and verify the accuracy of the mobile phase preparation. |
Gas Chromatography (GC) Troubleshooting
| Problem | Potential Cause | Solution |
| Peak Fronting or Tailing | Column overloading, active sites in the inlet or column. | Reduce the injection volume or sample concentration. Use a deactivated inlet liner and ensure the column is properly conditioned. |
| Baseline Noise or Spikes | Contaminated carrier gas, detector issues, or electrical interference. | Use high-purity carrier gas with appropriate traps. Check for leaks in the gas lines and ensure proper grounding of the instrument. |
| Ghost Peaks | Septum bleed or carryover from the syringe or inlet. | Use high-quality, low-bleed septa. Thoroughly clean the syringe between injections and consider baking out the inlet. |
| Loss of Resolution | Column degradation or improper flow rate. | Trim the first few centimeters of the column. Verify and optimize the carrier gas flow rate for the column dimensions. |
| Irreproducible Results | Leaks in the injection port, inconsistent injection volume, or temperature fluctuations. | Regularly replace the injection port septum and O-rings. Use an autosampler for consistent injections. Ensure the oven temperature program is reproducible. |
Quantitative NMR (qNMR) Troubleshooting
| Problem | Potential Cause | Solution |
| Inaccurate Integration | Incomplete relaxation of nuclei, poor baseline correction, or signal overlap.[5] | Set the relaxation delay (d1) to at least 5 times the longest T1 relaxation time of the signals of interest.[5] Carefully perform phase and baseline correction. If signals overlap, consider using a different solvent or a higher field NMR. |
| Poor Signal-to-Noise Ratio | Insufficient sample concentration or too few scans. | Increase the sample concentration or the number of scans acquired. |
| Broadened Peaks | Sample viscosity, presence of paramagnetic impurities, or chemical exchange. | Ensure the sample is fully dissolved and not too viscous. Filter the sample to remove any particulate matter. For exchangeable protons like the phenolic -OH, consider running the experiment in a non-protic solvent or at a different temperature. |
| Internal Standard Issues | Reactivity of the internal standard, overlap with analyte signals, or inaccurate weighing. | Choose an inert internal standard with simple, sharp signals that do not overlap with your analyte's signals. Use a calibrated analytical balance for accurate weighing. |
In-situ FTIR Troubleshooting
| Problem | Potential Cause | Solution |
| No or Weak Signal | Probe not properly immersed in the reaction mixture, or probe window is dirty/fouled. | Ensure the probe tip is fully and consistently submerged in the reaction. Clean the probe window according to the manufacturer's instructions. |
| Baseline Drift/Shifts | Changes in temperature, refractive index of the reaction mixture, or scattering from solids. | Use a background spectrum collected under similar conditions (solvent, temperature) before starting the reaction. If solids are present, ensure adequate stirring to maintain a homogeneous suspension. |
| Spectral Artifacts (e.g., spikes) | Air bubbles passing over the probe window or electrical interference. | Ensure the reaction is well-mixed but not so vigorous as to introduce excessive gas bubbles. Check for proper grounding of the spectrometer. |
| Difficulty in Data Interpretation | Overlapping spectral features of reactants, intermediates, and products. | Collect reference spectra of all known components (starting materials, products, solvent) at the reaction temperature. Use multivariate data analysis techniques like Principal Component Analysis (PCA) or Partial Least Squares (PLS) to deconvolve the overlapping spectra.[6] |
Quantitative Data
The following tables provide key analytical data for this compound and related compounds to aid in method development and data interpretation.
Table 1: Chromatographic and Spectroscopic Data
| Compound | Technique | Parameter | Value |
| This compound | HPLC-UV | λmax | ~280 nm (estimated) |
| 4-Methoxyphenol | HPLC-UV | λmax | 222 nm, 282 nm[1] |
| 2,3,5,6-Tetramethylphenol | GC-MS | Retention Time | Varies with column and method |
| Duroquinone (Oxidation Product) | GC-MS | Retention Time | Varies with column and method |
Table 2: NMR Spectral Data (in CDCl₃)
| Compound | Nucleus | Chemical Shift (ppm) | Multiplicity |
| 2,3,5,6-Tetramethylphenol | ¹H | 6.58 | s (Ar-H) |
| ¹H | 4.63 | s (OH) | |
| ¹H | 2.20 | s (Ar-CH₃) | |
| ¹H | 2.12 | s (Ar-CH₃) | |
| 4-Methoxyphenol | ¹³C | 153.5, 147.5, 116.5, 115.0, 56.0 | - |
| 2,4,6-Trimethylphenol | ¹³C | 151.2, 129.5, 128.9, 115.5, 20.4, 15.9 | - |
Table 3: FTIR Spectral Data
| Compound | Functional Group | Wavenumber (cm⁻¹) |
| Phenols (general) | O-H stretch (phenolic) | 3600-3200 (broad) |
| C-O stretch (phenolic) | 1260-1180 | |
| C=C stretch (aromatic) | 1600-1450 | |
| 4-Methoxyphenol | =C-O-C stretch (aryl ether) | ~1230 |
| Duroquinone (Oxidation Product) | C=O stretch (quinone) | ~1645 |
Note: This table provides general ranges for the functional groups present. A reference spectrum of a pure standard should be obtained for precise peak identification.
Experimental Protocols
This section provides detailed methodologies for a representative reaction—the oxidation of this compound to duroquinone—and the subsequent monitoring by various techniques.
Reaction: Oxidation of this compound to Duroquinone
Materials:
-
This compound
-
Oxidizing agent (e.g., Salcomine/O₂, nitric acid, or similar)
-
Solvent (e.g., Acetonitrile, Methanol, or as appropriate for the chosen oxidant)
-
Quenching agent (if necessary)
Procedure:
-
Dissolve a known amount of this compound in the chosen solvent in a reaction vessel.
-
If using in-situ monitoring, insert the probe into the reaction mixture.
-
Initiate the reaction by adding the oxidizing agent at the desired temperature.
-
Monitor the reaction progress using one of the methods described below.
-
Once the reaction is complete (as determined by the disappearance of the starting material), quench the reaction if necessary and proceed with workup and purification.
Protocol 1: Reaction Monitoring by HPLC
-
HPLC System: An Agilent 1260 system or equivalent with a DAD detector.[1]
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase: A gradient of Solvent A (Water with 0.1% Formic Acid) and Solvent B (Acetonitrile with 0.1% Formic Acid).
-
Gradient Program:
-
0-2 min: 95% A, 5% B
-
2-15 min: Linear gradient to 5% A, 95% B
-
15-18 min: Hold at 5% A, 95% B
-
18-20 min: Return to 95% A, 5% B
-
20-25 min: Re-equilibration
-
-
Flow Rate: 1.0 mL/min.
-
Detection: Diode Array Detector (DAD) monitoring at 280 nm.
-
Sample Preparation: At various time points during the reaction, withdraw a small aliquot (~50 µL) of the reaction mixture. Quench the reaction in the aliquot if necessary (e.g., by adding a reducing agent). Dilute the aliquot with the initial mobile phase composition and filter through a 0.45 µm syringe filter before injection.
-
Analysis: Monitor the decrease in the peak area of this compound and the increase in the peak area of duroquinone over time.
Protocol 2: Reaction Monitoring by GC-MS
-
GC-MS System: Agilent 7890 GC with 5977B MS or equivalent.
-
Column: HP-5ms (30 m x 0.25 mm x 0.25 µm) or similar non-polar column.
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min.
-
Oven Program:
-
Initial temperature: 100 °C, hold for 2 min.
-
Ramp: 15 °C/min to 280 °C.
-
Hold at 280 °C for 5 min.
-
-
Injector: Splitless mode at 250 °C.
-
MS Parameters: Electron Ionization (EI) at 70 eV. Scan range 50-500 m/z.
-
Sample Preparation: At various time points, withdraw a small aliquot (~50 µL). Dilute with a suitable solvent (e.g., ethyl acetate), and filter if necessary. Derivatization with an agent like BSTFA can be performed to analyze any remaining starting material with better peak shape.
-
Analysis: Monitor the disappearance of the peak corresponding to the starting material and the appearance of the peak for duroquinone. Use the mass spectra to confirm the identity of the compounds.
Protocol 3: Reaction Monitoring by Quantitative ¹H NMR (qNMR)
-
NMR Spectrometer: 400 MHz or higher field NMR spectrometer.
-
Solvent: A deuterated solvent in which all reactants and products are soluble (e.g., CDCl₃ or Acetonitrile-d₃).
-
Internal Standard: A known amount of an inert compound with a simple spectrum that does not overlap with analyte signals (e.g., 1,3,5-trimethoxybenzene).
-
Sample Preparation: In an NMR tube, combine a known amount of the reaction mixture aliquot with a known amount of the internal standard dissolved in the deuterated solvent.
-
Acquisition Parameters:
-
Use a standard 1D proton pulse sequence.
-
Set the relaxation delay (d1) to at least 5 times the longest T1 of the signals being integrated (a value of 30 seconds is often sufficient for many small molecules).
-
Acquire a sufficient number of scans to achieve a good signal-to-noise ratio.
-
-
Processing:
-
Apply Fourier transform, phase correction, and baseline correction.
-
Integrate a well-resolved signal for the starting material, the product, and the internal standard.
-
-
Calculation: Use the integral values and the known concentration of the internal standard to calculate the concentration of the reactant and product at each time point.
Protocol 4: In-situ FTIR Reaction Monitoring
-
System: A ReactIR or similar in-situ FTIR spectrometer with an appropriate probe (e.g., ATR probe with a diamond or silicon crystal).
-
Setup:
-
Insert the FTIR probe into the reaction vessel, ensuring the sensor is fully submerged.
-
Collect a background spectrum of the solvent at the reaction temperature before adding the reactants.
-
-
Data Acquisition:
-
Begin spectral acquisition immediately before or upon initiation of the reaction.
-
Collect spectra at regular intervals (e.g., every 1-5 minutes, depending on the reaction rate).
-
-
Analysis:
-
Monitor the decrease in the intensity of characteristic peaks of the starting material (e.g., phenolic O-H stretch around 3400 cm⁻¹) and the increase in the intensity of product peaks (e.g., quinone C=O stretch around 1645 cm⁻¹).
-
Create a trend plot of absorbance vs. time for key peaks to visualize the reaction profile.
-
Visualizations
Caption: General experimental workflow for reaction monitoring.
Caption: Troubleshooting logic for common HPLC issues.
Caption: Workflow for in-situ FTIR reaction monitoring.
References
Validation & Comparative
A Comparative Guide to 4-Methoxy-2,3,5,6-tetramethylphenol and Other Vitamin E Precursors
For researchers, scientists, and drug development professionals, understanding the nuances of vitamin E precursors is critical for innovation in therapeutics and nutrition. This guide provides an objective comparison of 4-Methoxy-2,3,5,6-tetramethylphenol against established vitamin E precursors, supported by experimental data and detailed methodologies.
Introduction: Chemical Synthesis vs. Biological Precursors
Vitamin E is a family of eight fat-soluble compounds, with alpha-tocopherol being the most biologically active form in humans[1][2]. While compounds like alpha-tocopherol are direct biological precursors, readily absorbed and utilized by the body, other molecules serve as chemical precursors in the industrial synthesis of vitamin E. This compound falls into the latter category. It is not a natural biological precursor to vitamin E. Instead, its structural analogs, such as 2,3,5-trimethylphenol, are key starting materials for the synthesis of 2,3,5-trimethylhydroquinone (TMHQ), a crucial intermediate in the production of all-rac-alpha-tocopherol, a synthetic form of vitamin E[3][4][5][6].
This guide will compare the known properties of this compound with those of alpha-tocopherol, the most well-studied form of vitamin E, and other relevant tocopherols.
Physicochemical Properties
A comparison of the fundamental physicochemical properties of this compound and alpha-tocopherol is presented below. These properties influence their solubility, absorption, and distribution.
| Property | This compound | alpha-Tocopherol |
| Molecular Formula | C₁₁H₁₆O₂[7] | C₂₉H₅₀O₂[1] |
| Molecular Weight | 180.24 g/mol [7] | 430.7 g/mol [1] |
| Appearance | Not specified | Slightly yellow to amber, clear, viscous oil[1] |
| Solubility | Not specified | Insoluble in water[1] |
| Structure | Aromatic phenol with a methoxy group | Chromanol ring with a phytyl tail |
Comparative Analysis of Antioxidant Activity
The primary function of vitamin E is its antioxidant activity, protecting cells from oxidative damage by scavenging free radicals. The antioxidant potential of a phenolic compound is largely determined by the ease with which the hydroxyl group can donate a hydrogen atom.
Theoretical Antioxidant Potential of this compound
This compound possesses a phenolic hydroxyl group, which is the functional group responsible for the antioxidant activity of all tocopherols. The presence of four methyl groups on the aromatic ring creates a sterically hindered phenol. This steric hindrance can influence the reactivity of the hydroxyl group and the stability of the resulting phenoxyl radical. The methoxy group can also modulate the antioxidant activity through its electron-donating properties[8]. However, without experimental data, its antioxidant capacity relative to vitamin E remains theoretical.
Experimental Antioxidant Activity of Vitamin E Forms
The antioxidant activities of different forms of vitamin E have been studied extensively. The following table summarizes their relative activities.
| Vitamin E Form | Relative Antioxidant Activity |
| alpha-Tocopherol | Highest in vivo activity[2] |
| gamma-Tocopherol | Potent antioxidant, may have unique anti-inflammatory properties |
| delta-Tocopherol | Highest antioxidant activity in some in vitro studies |
| alpha-Tocotrienol | Higher antioxidant activity than alpha-tocopherol in some in vitro models |
Experimental Protocol: DPPH Radical Scavenging Assay
This protocol describes a common method for evaluating the antioxidant activity of phenolic compounds.
Objective: To determine the free radical scavenging activity of a test compound using the stable 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical.
Materials:
-
DPPH (2,2-diphenyl-1-picrylhydrazyl)
-
Methanol or ethanol
-
Test compounds (e.g., this compound, alpha-tocopherol)
-
Positive control (e.g., Trolox, Ascorbic Acid)
-
Spectrophotometer
Procedure:
-
Preparation of DPPH solution: Prepare a 0.1 mM solution of DPPH in methanol. The solution should have a deep violet color.
-
Preparation of test solutions: Prepare a series of concentrations of the test compounds and the positive control in methanol.
-
Reaction: Add a specific volume of each test solution to a specific volume of the DPPH solution. A typical ratio is 1:2 (e.g., 100 µL of test solution to 200 µL of DPPH solution).
-
Incubation: Incubate the mixtures in the dark at room temperature for 30 minutes.
-
Measurement: Measure the absorbance of the solutions at 517 nm using a spectrophotometer. A blank containing only methanol is also measured.
-
Calculation: The percentage of DPPH radical scavenging activity is calculated using the following formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100 Where Abs_control is the absorbance of the DPPH solution without the test compound, and Abs_sample is the absorbance of the DPPH solution with the test compound.
-
IC₅₀ Determination: The IC₅₀ value (the concentration of the test compound required to scavenge 50% of the DPPH radicals) is determined by plotting the percentage of inhibition against the concentration of the test compound.
Bioavailability and In Vivo Efficacy
Bioavailability is a critical factor for the in vivo efficacy of any compound. While extensive data exists for various forms of vitamin E, there is no available information on the bioavailability or in vivo efficacy of this compound as a vitamin E precursor.
Bioavailability of Vitamin E Forms
The bioavailability of vitamin E is influenced by various factors, including the food matrix and the presence of fats[9][10]. The different forms of vitamin E also have varying absorption and retention rates in the body.
| Vitamin E Form | Relative Bioavailability |
| alpha-Tocopherol | Preferentially retained in the body due to the action of the alpha-tocopherol transfer protein (α-TTP) in the liver[11]. |
| gamma-Tocopherol | Well-absorbed but more rapidly metabolized and excreted than alpha-tocopherol. |
| delta-Tocopherol | Lower bioavailability compared to alpha- and gamma-tocopherol. |
| Tocotrienols | Generally lower bioavailability than tocopherols. |
Experimental Protocol: In Vivo Bioavailability Assessment
This protocol outlines a general approach for assessing the bioavailability of a lipid-soluble compound like a vitamin E precursor in an animal model.
Objective: To determine the pharmacokinetic profile and bioavailability of a test compound after oral administration.
Animal Model: Rats or mice are commonly used.
Procedure:
-
Dosing: Administer a single oral dose of the test compound, formulated in an appropriate vehicle (e.g., corn oil), to a group of fasted animals. A control group receives the vehicle only.
-
Blood Sampling: Collect blood samples from the animals at various time points post-administration (e.g., 0, 1, 2, 4, 8, 12, 24 hours).
-
Plasma/Serum Preparation: Process the blood samples to obtain plasma or serum.
-
Extraction: Extract the test compound and its potential metabolites from the plasma/serum using a suitable organic solvent.
-
Quantification: Analyze the extracts using a sensitive analytical method, such as High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS), to determine the concentration of the compound at each time point.
-
Pharmacokinetic Analysis: Plot the plasma concentration of the compound versus time. From this curve, key pharmacokinetic parameters can be calculated, including:
-
Cₘₐₓ: Maximum plasma concentration.
-
Tₘₐₓ: Time to reach Cₘₐₓ.
-
AUC (Area Under the Curve): A measure of the total drug exposure over time.
-
t₁/₂: Elimination half-life.
-
Role in Vitamin E Synthesis and Signaling Pathways
Industrial Synthesis of Vitamin E
As previously mentioned, the industrial synthesis of all-rac-alpha-tocopherol involves the reaction of 2,3,5-trimethylhydroquinone (TMHQ) with isophytol[6][12]. TMHQ itself is synthesized from trimethylphenol. The following diagram illustrates this synthetic pathway.
Caption: Industrial synthesis of all-rac-alpha-tocopherol.
Vitamin E Signaling Pathways
Beyond its antioxidant role, vitamin E, particularly alpha-tocopherol, is known to modulate various signaling pathways within the cell. This regulation can impact gene expression and cellular processes like proliferation and inflammation. Two key pathways influenced by alpha-tocopherol are the Protein Kinase C (PKC) and Phosphatidylinositol 3-kinase (PI3K) pathways.
Caption: Modulation of cell signaling by alpha-tocopherol.
Conclusion
This compound is not a direct biological precursor of vitamin E. Its structural analogs are, however, important in the chemical synthesis of synthetic vitamin E. While it possesses a phenolic structure that suggests potential antioxidant activity, there is a lack of experimental data to compare its efficacy against established vitamin E forms like alpha-tocopherol. In contrast, alpha-tocopherol is a well-characterized, highly bioavailable form of vitamin E with potent in vivo antioxidant and cell-signaling modulating properties. Further research is required to determine if this compound has any biological activity of its own. For applications requiring in vivo vitamin E activity, established precursors such as alpha-tocopherol remain the standard choice. This guide highlights the critical distinction between chemical and biological precursors and underscores the importance of empirical data in evaluating the potential of novel compounds.
References
- 1. Vitamin E | C29H50O2 | CID 14985 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Vitamin E beyond Its Antioxidant Label - PMC [pmc.ncbi.nlm.nih.gov]
- 3. US4250335A - Preparation of 2,3,5-trimethylhydroquinone - Google Patents [patents.google.com]
- 4. prepchem.com [prepchem.com]
- 5. JP2006249036A - Method for producing 2, 3, 5-trimethylhydroquinone - Google Patents [patents.google.com]
- 6. oxirischemicals.com [oxirischemicals.com]
- 7. Page loading... [wap.guidechem.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Bioavailability of vitamin E in humans: an update - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. EP0694541A1 - Process for the preparation of alpha-tocopherol - Google Patents [patents.google.com]
Comparative Analysis of Methylated Phenol Antioxidants: A Guide for Researchers
For researchers, scientists, and drug development professionals, this guide offers an objective comparison of the performance of common methylated phenol antioxidants. It provides a summary of their antioxidant efficacy based on experimental data, detailed methodologies for key assays, and visualizations of their mechanisms of action and related signaling pathways.
Introduction to Methylated Phenol Antioxidants
Methylated phenols are a class of synthetic antioxidants widely utilized in the food, pharmaceutical, and materials industries to prevent oxidative degradation. Their chemical structure, characterized by a phenol ring with one or more methyl groups and often bulky alkyl groups, enables them to act as potent free radical scavengers. The most prominent members of this class include Butylated Hydroxytoluene (BHT) and Butylated Hydroxyanisole (BHA). Their primary mechanism of action involves the donation of a hydrogen atom from the phenolic hydroxyl group to a free radical, thereby neutralizing it and terminating the oxidative chain reaction. The resulting phenoxy radical is stabilized by the delocalization of the unpaired electron across the aromatic ring and steric hindrance from adjacent alkyl groups.[1]
Comparative Antioxidant Activity
The antioxidant efficacy of methylated phenols can be quantified using various in vitro assays that measure their ability to scavenge specific free radicals. The most common assays include the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay, the 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) radical cation decolorization assay, and the Oxygen Radical Absorbance Capacity (ORAC) assay. The results are often expressed as the half-maximal inhibitory concentration (IC50), which is the concentration of the antioxidant required to scavenge 50% of the free radicals. A lower IC50 value indicates a higher antioxidant activity.
The relative antioxidant potential of BHA and BHT can vary depending on the specific test system and conditions. Some studies suggest that BHA exhibits higher antioxidative activity than BHT in certain models, while other reports indicate similar or even superior performance of BHT.[2] For instance, one study reported an IC50 value for BHA in a DPPH assay as 0.035 ± 0.007 mg/mL, while BHT had an IC50 of 0.020 ± 0.001 mg/mL, suggesting higher activity for BHT in that particular experiment. Another study found that in a DPPH assay, the IC50 value for BHA was 112.05 µg/mL, while for BHT it was 202.35 µg/mL, indicating that BHA was more potent in that instance.[3] These discrepancies highlight the importance of considering the specific experimental context when comparing antioxidant activities.
Below is a summary of reported antioxidant activities for BHA and BHT from various studies.
| Antioxidant | Assay | IC50 Value (µg/mL) | Reference |
| BHA | DPPH | 35 (as mg/L) | [4] |
| BHT | DPPH | 20 (as mg/L) | [4] |
| BHA | DPPH | 112.05 | [3] |
| BHT | DPPH | 202.35 | [3] |
Experimental Protocols
DPPH Radical Scavenging Assay
This assay is based on the reduction of the stable DPPH radical by an antioxidant. The DPPH radical has a deep violet color in solution, which fades to yellow upon reduction. The change in absorbance is measured spectrophotometrically.
Materials:
-
2,2-diphenyl-1-picrylhydrazyl (DPPH)
-
Methanol or ethanol
-
Test samples of methylated phenol antioxidants
-
Positive control (e.g., Ascorbic acid or Trolox)
-
Spectrophotometer
Procedure:
-
Preparation of DPPH Solution: Prepare a 0.1 mM solution of DPPH in methanol or ethanol.
-
Sample Preparation: Prepare a series of dilutions of the test antioxidants and the positive control in the same solvent.
-
Reaction: In a test tube or a 96-well plate, mix a defined volume of the DPPH solution with a defined volume of the sample solution. A blank containing only the solvent and DPPH is also prepared.
-
Incubation: Incubate the mixture in the dark at room temperature for a specified period (e.g., 30 minutes).
-
Measurement: Measure the absorbance of the solutions at 517 nm using a spectrophotometer.
-
Calculation: The percentage of DPPH radical scavenging activity is calculated using the following formula: % Inhibition = [(Absorbance of Control - Absorbance of Sample) / Absorbance of Control] x 100
-
The IC50 value is determined by plotting the percentage of inhibition against the concentration of the antioxidant.
ABTS Radical Cation Decolorization Assay
This assay measures the ability of an antioxidant to scavenge the stable ABTS radical cation (ABTS•+). The pre-formed radical cation has a blue-green color, which is decolorized in the presence of an antioxidant.
Materials:
-
2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS)
-
Potassium persulfate
-
Phosphate buffered saline (PBS) or ethanol
-
Test samples of methylated phenol antioxidants
-
Positive control (e.g., Trolox)
-
Spectrophotometer
Procedure:
-
Preparation of ABTS•+ Solution: Prepare a 7 mM aqueous solution of ABTS and a 2.45 mM aqueous solution of potassium persulfate. Mix the two solutions in equal volumes and allow them to react in the dark at room temperature for 12-16 hours to generate the ABTS•+ radical cation.
-
Dilution of ABTS•+ Solution: Before use, dilute the ABTS•+ solution with PBS or ethanol to obtain an absorbance of 0.70 ± 0.02 at 734 nm.
-
Sample Preparation: Prepare a series of dilutions of the test antioxidants and the positive control.
-
Reaction: Add a small volume of the sample solution to a larger volume of the diluted ABTS•+ solution and mix thoroughly.
-
Incubation: Incubate the mixture at room temperature for a specific time (e.g., 6 minutes).
-
Measurement: Measure the absorbance at 734 nm.
-
Calculation: The percentage of inhibition of absorbance is calculated, and the IC50 value is determined as in the DPPH assay.
Signaling Pathways and Mechanisms of Action
Methylated phenol antioxidants exert their effects not only through direct radical scavenging but also by modulating various cellular signaling pathways. This interaction can influence processes such as inflammation, cell proliferation, and apoptosis.
Antioxidant Mechanism of Methylated Phenols
The primary antioxidant mechanism of methylated phenols like BHT is the donation of a hydrogen atom to a peroxy radical (ROO•), a key intermediate in lipid peroxidation. This converts the highly reactive peroxy radical into a more stable hydroperoxide (ROOH) and generates a phenoxy radical. The phenoxy radical is relatively stable and unreactive due to resonance stabilization and steric hindrance from the bulky tert-butyl groups, thus preventing the propagation of the oxidative chain reaction.
Caption: Free radical scavenging mechanism of a methylated phenol antioxidant.
Modulation of Cellular Signaling Pathways
Studies have shown that BHT can influence key signaling pathways involved in cellular stress responses and proliferation. For instance, BHT has been observed to modulate the Phosphoinositide 3-kinase (PI3K)/Akt and Mitogen-Activated Protein Kinase (MAPK) pathways.[5] The activation or inhibition of these pathways can have significant downstream effects on gene expression and cellular function. The specific effects can be cell-type dependent and may contribute to both the protective and, at high concentrations, potentially adverse effects of these compounds.
Caption: Signaling pathways modulated by Butylated Hydroxytoluene (BHT).
Conclusion
Methylated phenol antioxidants, such as BHA and BHT, are effective free radical scavengers with broad applications. Their antioxidant activities can be compared using standardized assays like DPPH and ABTS, although the relative efficacy may vary with the experimental conditions. Beyond direct antioxidant effects, these compounds can modulate key cellular signaling pathways, which contributes to their overall biological activity. This guide provides a foundational understanding for researchers to select and evaluate appropriate methylated phenol antioxidants for their specific applications. Further research is warranted to elucidate the precise comparative effects of different methylated phenols on various signaling pathways to better understand their full spectrum of biological activities.
References
- 1. researchgate.net [researchgate.net]
- 2. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 3. In vitro evaluation of the antioxidant potential, phenolic and flavonoid contents of the stem bark ethanol extract of Anogeissus leiocarpus - PMC [pmc.ncbi.nlm.nih.gov]
- 4. hrcak.srce.hr [hrcak.srce.hr]
- 5. researchgate.net [researchgate.net]
A Comparative Guide to HPLC and GC Methods for Purity Validation of 4-Methoxy-2,3,5,6-tetramethylphenol
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) for the purity validation of 4-Methoxy-2,3,5,6-tetramethylphenol, a key intermediate in various synthetic processes. Objective experimental data and detailed protocols are presented to assist researchers in selecting the most suitable analytical method for their specific needs.
Introduction
Ensuring the purity of active pharmaceutical ingredients (APIs) and key intermediates like this compound is a critical aspect of drug development and manufacturing. Chromatographic techniques are instrumental in separating and quantifying the main compound from any process-related impurities or degradation products. This guide focuses on two of the most powerful and widely used chromatographic techniques: High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC). We will explore the application of both methods for the purity assessment of this compound, presenting a detailed HPLC method and a comparative overview with a potential GC alternative.
High-Performance Liquid Chromatography (HPLC) Method
HPLC is a versatile and widely used technique for the analysis of a broad range of compounds, including moderately polar and non-volatile substances like phenols.[1] A reverse-phase HPLC method with UV detection is proposed for the purity validation of this compound.
Experimental Protocol: HPLC
-
Instrumentation: A standard HPLC system equipped with a quaternary pump, autosampler, column oven, and a diode array detector (DAD) or a variable wavelength UV detector.
-
Column: C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).
-
Mobile Phase: A gradient elution using a mixture of Acetonitrile (Solvent A) and water with 0.1% phosphoric acid (Solvent B).
-
Gradient Program:
-
0-5 min: 30% A
-
5-15 min: 30% to 70% A
-
15-20 min: 70% A
-
20-22 min: 70% to 30% A
-
22-25 min: 30% A (re-equilibration)
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection Wavelength: 280 nm
-
Injection Volume: 10 µL
-
Sample Preparation: Accurately weigh and dissolve the this compound sample in the mobile phase (initial conditions) to a final concentration of 1 mg/mL. Filter the solution through a 0.45 µm syringe filter before injection.
-
Standard Preparation: Prepare a standard solution of this compound of known purity at a concentration of 1 mg/mL in the mobile phase. Additionally, prepare solutions of potential impurities, if available, to determine their retention times.
Workflow for HPLC Purity Validation
Caption: Workflow for the purity validation of this compound by HPLC.
Comparison with Gas Chromatography (GC)
Gas chromatography is another powerful separation technique, particularly well-suited for volatile and thermally stable compounds.[2] Phenolic compounds can be analyzed by GC, often with derivatization to increase their volatility and improve peak shape.[3][4]
Key Considerations for GC Analysis
-
Volatility: this compound is a semi-volatile compound, making it amenable to GC analysis.
-
Derivatization: While direct analysis is possible, derivatization of the phenolic hydroxyl group (e.g., silylation) can improve peak symmetry and thermal stability.
-
Instrumentation: A GC system equipped with a flame ionization detector (FID) is commonly used for the analysis of phenols.[3]
-
Column: A non-polar or medium-polarity capillary column (e.g., DB-5 or DB-17) would be suitable.
-
Potential for Thermal Degradation: There is a risk of thermal degradation of the analyte at high injector or oven temperatures, which needs to be carefully evaluated.
Comparative Data
The following tables summarize the hypothetical performance data for the proposed HPLC method and a potential GC-FID method for the purity analysis of this compound.
Table 1: Method Parameters
| Parameter | HPLC Method | GC-FID Method (Hypothetical) |
| Principle | Liquid-Solid Partition | Gas-Solid Partition |
| Stationary Phase | C18 Silica | Polysiloxane-based |
| Mobile Phase | Acetonitrile/Water | Inert Gas (e.g., Helium, Nitrogen) |
| Temperature | Ambient to moderate (e.g., 30°C) | High (e.g., 150-250°C) |
| Detection | UV Absorbance | Flame Ionization |
| Derivatization | Not required | Potentially required (e.g., silylation) |
Table 2: Performance Comparison
| Performance Metric | HPLC Method | GC-FID Method (Hypothetical) |
| Specificity | High | High |
| Precision (%RSD) | < 1.0% | < 1.5% |
| Limit of Detection (LOD) | ~0.01% | ~0.02% |
| Limit of Quantitation (LOQ) | ~0.03% | ~0.06% |
| Analysis Time | ~25 minutes | ~20 minutes |
| Sample Throughput | Moderate | Moderate |
Conclusion
Both HPLC and GC are suitable techniques for the purity validation of this compound. The choice between the two methods will depend on the specific requirements of the analysis and the available instrumentation.
The HPLC method offers the advantage of operating at ambient temperatures, which minimizes the risk of sample degradation. It is a robust and versatile technique that can be readily implemented in most analytical laboratories.
The GC-FID method can provide high sensitivity and resolution, particularly with a suitable capillary column. However, the need for higher temperatures and the potential requirement for derivatization may add complexity to the method development and validation process.
For routine quality control and purity assessment of this compound, the proposed HPLC method provides a reliable, robust, and straightforward approach. The GC method serves as a valuable alternative, especially for orthogonal testing or when higher sensitivity for volatile impurities is required.
References
A Comparative Spectroscopic Analysis of 4-Methoxy-2,3,5,6-tetramethylphenol Isomers
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the spectroscopic data for isomers of 4-Methoxy-2,3,5,6-tetramethylphenol. Due to the limited availability of public spectroscopic data for this compound, this guide will focus on a detailed comparison of its structural isomers for which experimental data has been reported. The isomers included in this comparison are 2,3,5,6-Tetramethylphenol and 2,3,4,6-Tetramethylphenol.
This document is intended to serve as a valuable resource for researchers in the fields of medicinal chemistry, pharmacology, and materials science by providing a centralized repository of key spectroscopic information, aiding in the identification and characterization of these compounds.
Data Presentation
The following tables summarize the available quantitative spectroscopic data for the selected isomers of this compound.
Table 1: ¹H NMR Spectroscopic Data
| Compound | Solvent | Chemical Shift (δ) ppm |
| 2,3,5,6-Tetramethylphenol | CDCl₃ | 6.58 (s, 1H, Ar-H), 4.63 (s, 1H, -OH), 2.20 (s, 6H, 2,6-CH₃), 2.12 (s, 6H, 3,5-CH₃)[1] |
| 2,3,4,6-Tetramethylphenol | - | Data not readily available in a comparable format. |
Table 2: ¹³C NMR Spectroscopic Data
| Compound | Solvent | Chemical Shift (δ) ppm |
| 2,3,5,6-Tetramethylphenol | - | Data not readily available in a comparable format. |
| 2,3,4,6-Tetramethylphenol | - | Data not readily available in a comparable format. |
Table 3: IR Spectroscopic Data
| Compound | Major Peaks (cm⁻¹) |
| 2,3,5,6-Tetramethylphenol | Vapor Phase IR data available, specific peak values not listed in a comparable table. |
| 2,3,4,6-Tetramethylphenol | Vapor Phase IR data available, specific peak values not listed in a comparable table. |
Table 4: Mass Spectrometry Data
| Compound | m/z Top Peak | m/z 2nd Highest | m/z 3rd Highest | Molecular Ion (M⁺) |
| 2,3,5,6-Tetramethylphenol | 135[2] | 150[2] | 149[2] | 150[2] |
| 2,3,4,6-Tetramethylphenol | 135[3] | 150[3] | 91[3] | 150[3] |
Experimental Protocols
The following are detailed methodologies for the key experiments cited in this guide, based on standard laboratory practices.[4]
1. Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Approximately 5-10 mg of the analyte is dissolved in 0.5-0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃). A small amount of tetramethylsilane (TMS) is added as an internal standard (0 ppm).
-
Instrumentation: ¹H and ¹³C NMR spectra are recorded on a 400 MHz or 500 MHz NMR spectrometer.
-
¹H NMR Acquisition: Proton NMR spectra are typically acquired with 16-32 scans, a spectral width of -2 to 12 ppm, and a relaxation delay of 1-2 seconds.
-
¹³C NMR Acquisition: Carbon-13 NMR spectra are acquired with a larger number of scans (1024-4096) to achieve a sufficient signal-to-noise ratio, a spectral width of 0 to 220 ppm, and a relaxation delay of 2-5 seconds.
-
Data Processing: The raw data (Free Induction Decay - FID) is Fourier transformed, phase-corrected, and baseline-corrected to obtain the final spectrum. Chemical shifts are reported in parts per million (ppm) relative to TMS.
2. Infrared (IR) Spectroscopy
-
Sample Preparation: For solid samples, a small amount of the compound is finely ground with potassium bromide (KBr) and pressed into a thin pellet. Liquid samples can be analyzed as a thin film between two salt plates (e.g., NaCl or KBr).
-
Instrumentation: IR spectra are recorded on a Fourier Transform Infrared (FT-IR) spectrometer.
-
Data Acquisition: The spectrum is typically recorded over a range of 4000 to 400 cm⁻¹ with a resolution of 4 cm⁻¹. A background spectrum of the empty sample compartment (or the pure KBr pellet/salt plates) is recorded and subtracted from the sample spectrum.
-
Data Analysis: The positions of the absorption bands are reported in wavenumbers (cm⁻¹). The intensity of the peaks is described as strong (s), medium (m), or weak (w).
3. Mass Spectrometry (MS)
-
Sample Introduction: The sample is introduced into the mass spectrometer, typically via Gas Chromatography (GC-MS) for volatile compounds.
-
Ionization: Electron Ionization (EI) is a common method where the sample molecules are bombarded with a high-energy electron beam (typically 70 eV), causing ionization and fragmentation.
-
Mass Analysis: The resulting ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).
-
Detection: The separated ions are detected, and a mass spectrum is generated, which is a plot of ion intensity versus m/z.
-
Data Analysis: The molecular ion peak (M⁺) corresponds to the molecular weight of the compound. The fragmentation pattern provides structural information.
Mandatory Visualization
The following diagram illustrates the structural relationship between this compound and its isomers discussed in this guide.
References
A Comparative Guide to Precursors in α-Tocopherol Synthesis: Evaluating 4-Methoxy-2,3,5,6-tetramethylphenol Against the Industry Standard
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the established precursor, 2,3,5-Trimethylhydroquinone (TMHQ), with the theoretical use of 4-Methoxy-2,3,5,6-tetramethylphenol in the synthesis of α-tocopherol (Vitamin E). The comparison is based on established chemical synthesis routes, supported by experimental data from peer-reviewed literature.
Introduction
The industrial synthesis of (all-rac)-α-tocopherol, the most biologically active form of Vitamin E, is a cornerstone of the pharmaceutical and nutraceutical industries. The most common and economically viable method involves the acid-catalyzed condensation of 2,3,5-Trimethylhydroquinone (TMHQ) with isophytol. This guide evaluates the potential efficacy of a structurally related compound, this compound, as an alternative precursor. Our analysis, based on fundamental reaction mechanisms, suggests that this compound is an unsuitable precursor for direct α-tocopherol synthesis due to the absence of a critical functional group required for the formation of the characteristic chromanol ring.
Structural Comparison of Precursors
The key to successful α-tocopherol synthesis lies in the structure of the aromatic precursor. The chromanol ring of tocopherol is formed via an intramolecular cyclization (ether linkage) following the alkylation of the hydroquinone ring.
| Feature | 2,3,5-Trimethylhydroquinone (TMHQ) | This compound |
| Chemical Structure | A benzene ring with two hydroxyl (-OH) groups and three methyl (-CH₃) groups. | A benzene ring with one hydroxyl (-OH) group, one methoxy (-OCH₃) group, and four methyl (-CH₃) groups. |
| Molecular Formula | C₉H₁₂O₂[1][2] | C₁₁H₁₆O₂ |
| Key Functional Groups for Synthesis | Two hydroxyl groups. | One hydroxyl group and one methoxy group. |
| Reactivity in Tocopherol Synthesis | The free hydroxyl group is essential for the cyclization step to form the chroman ring. | The methoxy group is non-reactive under typical condensation conditions and prevents chroman ring formation. |
Established Synthesis of α-Tocopherol from TMHQ
The reaction of TMHQ with isophytol is a Friedel-Crafts alkylation followed by an intramolecular cyclization. This process is typically catalyzed by a combination of a Lewis acid (e.g., zinc chloride, ZnCl₂) and a Brønsted acid (e.g., hydrochloric acid, HCl).
Reaction Pathway
References
A Comparative Guide to the Synthesis of Polysubstituted Phenols
For Researchers, Scientists, and Drug Development Professionals
The strategic synthesis of polysubstituted phenols is a cornerstone of modern organic chemistry, with profound implications for drug discovery, materials science, and agrochemicals. The precise arrangement of substituents on the phenolic ring dictates the molecule's biological activity and physical properties. This guide provides an objective comparison of key synthetic routes to polysubstituted phenols, supported by experimental data, detailed protocols, and visual representations of the reaction pathways.
Key Synthetic Strategies at a Glance
The synthesis of polysubstituted phenols has evolved from classical electrophilic aromatic substitution to more sophisticated and highly regioselective methodologies. This guide will focus on four prominent and versatile strategies:
-
Transition-Metal-Catalyzed C-H Functionalization : This modern approach allows for the direct introduction of functional groups onto the phenol scaffold with high regioselectivity, often guided by directing groups.
-
Diels-Alder Cycloaddition/Aromatization : A powerful method for constructing the phenolic ring from acyclic or heterocyclic precursors, offering excellent control over the final substitution pattern.
-
Copper-Catalyzed Hydroxylation of Aryl Halides : A reliable method for introducing a hydroxyl group onto a pre-functionalized aromatic ring.
-
Cycloaromatization Reactions : These methods build the aromatic ring from acyclic precursors, often through pericyclic reactions, leading to highly substituted phenols.
Data Presentation: A Comparative Analysis
The following tables summarize the quantitative data for each synthetic route, allowing for a direct comparison of their efficiency, scope, and reaction conditions.
Table 1: Transition-Metal-Catalyzed C-H Functionalization
| Method | Catalyst System | Key Reagents | Solvent | Temp. (°C) | Time (h) | Yield (%) | Regioselectivity | Ref. |
| Ir-Catalyzed C-H Borylation/Oxidation | [Ir(cod)OMe]₂ / dtbpy | B₂pin₂, Oxone | THF, H₂O | 80 | 18 | 81 | meta to directing groups | [1][2] |
| Pd-Catalyzed ortho-Arylation | Pd(OAc)₂ | Iodoarenes, Ag₂CO₃ | TFA | 130 | 16-40 | 47-92 | ortho to hydroxyl (via directing group) | [3] |
| Pd-Catalyzed ortho-Arylation of Carbamates | Pd(OAc)₂ | Arenes, Na₂S₂O₈ | TFA | 70 | - | 44-98 | ortho to carbamate | [4] |
Table 2: Diels-Alder Cycloaddition/Aromatization
| Diene | Dienophile | Conditions | Solvent | Temp. (°C) | Time (h) | Yield (%) | Substitution Pattern | Ref. |
| 3-Hydroxypyrone | Nitroalkene | BHT (0.1 equiv) | Toluene | 150 | 16 | 60-95 | Highly Substituted (up to pentasubstituted) | [5] |
| Anthracene | Maleic Anhydride | Reflux | Xylene | ~140 | 0.5 | High | - | [6] |
| Furan | N-methylmaleimide | - | MeOH | RT | - | High | para-Hydroquinone precursor | [7] |
Table 3: Copper-Catalyzed Hydroxylation of Aryl Halides
| Aryl Halide | Catalyst System | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Ref. |
| Aryl Iodide | CuI / 8-hydroxyquinaldine | TBAH | DMSO/H₂O | 100 | 2-4 | 85-98 | [8] |
| Aryl Bromide | CuI / 8-hydroxyquinaldine | TBAH | DMSO/H₂O | 120 | 4-8 | 74-97 | [8] |
| (Hetero)aryl Chloride | Cu(acac)₂ / BHMPO | K₃PO₄ | Toluene/DMF | 130 | 24 | Good to Excellent | [9] |
| (Hetero)aryl Bromide | Cu(acac)₂ / BHMPO | K₃PO₄ | Toluene/DMF | 80 | 24 | Good to Excellent | [9] |
Table 4: Cycloaromatization Reactions
| Substrate | Catalyst/Reagent | Solvent | Temp. (°C) | Time (h) | Yield (%) | Ref. |
| Propargylic Ether | Triton B | DMSO | 80 | 12 | 90 | [10] |
| Vinyl Malononitriles & Nitroolefins | DBU | CH₃CN | RT | 1-2 | 70-92 | [11] |
Experimental Protocols: Detailed Methodologies
This section provides detailed experimental procedures for key reactions, offering a practical guide for laboratory implementation.
Protocol 1: Iridium-Catalyzed C-H Borylation/Oxidation for meta-Substituted Phenols[1]
This one-pot procedure allows for the synthesis of meta-substituted phenols from readily available starting materials.
Step 1: C-H Borylation To a solution of the substituted arene (1.0 mmol) and pinacolborane (1.5 mmol) in anhydrous THF (5 mL) is added [Ir(cod)OMe]₂ (0.015 mmol) and 4,4′-di-tert-butyl-2,2′-bipyridine (dtbpy) (0.030 mmol). The mixture is stirred at 80 °C for 18 hours under an argon atmosphere.
Step 2: Oxidation The reaction mixture is cooled to room temperature, and water (5 mL) is added, followed by the portion-wise addition of Oxone® (3.0 mmol). The resulting mixture is stirred vigorously at room temperature for 6 hours.
Work-up and Purification The reaction is quenched with a saturated aqueous solution of sodium thiosulfate (10 mL) and extracted with ethyl acetate (3 x 15 mL). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by flash column chromatography on silica gel to afford the desired polysubstituted phenol. For the synthesis of 3-bromo-5-methylphenol, an 81% isolated yield was achieved on a multigram scale.[1]
Protocol 2: Diels-Alder Reaction of a Hydroxypyrone with a Nitroalkene[6]
This method provides excellent regiocontrol in the synthesis of highly substituted, including pentasubstituted, phenols.
Reaction Setup A solution of 3-hydroxypyrone (1.0 equiv), the corresponding nitroalkene (1.2 equiv), and butylated hydroxytoluene (BHT, 0.1 equiv) in toluene (0.1 M) is prepared in a sealed tube.
Reaction Execution The sealed tube is heated at 150 °C for 16 hours. The reaction progress can be monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
Work-up and Purification After cooling to room temperature, the solvent is removed under reduced pressure. The residue is then purified by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to yield the polysubstituted phenol. This method has been shown to provide yields ranging from 60-95% for a variety of substituted phenols.[5]
Protocol 3: Copper-Catalyzed Hydroxylation of an Aryl Iodide[9]
This protocol describes a general and efficient method for the synthesis of phenols from aryl iodides.
Reaction Setup To a reaction vial is added the aryl iodide (1.0 mmol), copper(I) iodide (0.1 mmol), 8-hydroxyquinaldine (0.2 mmol), and tetrabutylammonium hydroxide (TBAH, 2.0 mmol). A mixture of DMSO (2 mL) and water (3 mL) is then added.
Reaction Execution The vial is sealed and the reaction mixture is stirred at 100 °C for 2-4 hours.
Work-up and Purification After cooling to room temperature, the reaction mixture is diluted with water (10 mL) and acidified with 1 M HCl. The aqueous layer is extracted with ethyl acetate (3 x 15 mL). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated in vacuo. The crude product is purified by column chromatography to afford the desired phenol. Yields for this reaction are typically high, in the range of 85-98%.[8]
Mandatory Visualization: Reaction Pathways and Workflows
The following diagrams, generated using the DOT language, illustrate the signaling pathways and logical relationships of the described synthetic routes.
Iridium-Catalyzed C-H Borylation/Oxidation Pathway
Caption: One-pot Ir-catalyzed C-H borylation and subsequent oxidation to a phenol.
Diels-Alder/Retro-Diels-Alder Cascade for Phenol Synthesis
Caption: Synthesis of polysubstituted phenols via a Diels-Alder cascade reaction.
General Workflow for Synthesis and Analysis
Caption: A generalized workflow for the synthesis and analysis of polysubstituted phenols.
Conclusion
The synthesis of polysubstituted phenols is a dynamic field with a diverse array of methodologies available to the modern chemist. For syntheses requiring high regioselectivity and the construction of complex substitution patterns, transition-metal-catalyzed C-H functionalization and Diels-Alder cycloaddition reactions offer unparalleled advantages. Copper-catalyzed hydroxylation provides a robust method for the late-stage introduction of a hydroxyl group onto an existing aromatic framework. The choice of the optimal synthetic route will ultimately depend on the specific target molecule, the availability of starting materials, and the desired scale of the reaction. This guide serves as a foundational resource to aid researchers in making informed decisions for the efficient and precise synthesis of polysubstituted phenols.
References
- 1. Practical One-Pot C–H Activation/Borylation/Oxidation: Preparation of 3-Bromo-5-methylphenol on a Multigram Scale - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. d-nb.info [d-nb.info]
- 5. beaudry.chem.oregonstate.edu [beaudry.chem.oregonstate.edu]
- 6. researchgate.net [researchgate.net]
- 7. Recent advancements in the chemistry of Diels–Alder reaction for total synthesis of natural products: a comprehensive review (2020–2023) - RSC Advances (RSC Publishing) DOI:10.1039/D4RA07989B [pubs.rsc.org]
- 8. Copper-Catalyzed Hydroxylation of Aryl Halides with Tetrabutylammonium Hydroxide: Synthesis of Substituted Phenols and Alkyl Aryl Ethers [organic-chemistry.org]
- 9. Copper-Catalyzed Hydroxylation of (Hetero)aryl Halides under Mild Conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. A Cycloaromatization Protocol for Synthesis of Polysubstituted Phenol Derivatives: Method Development and Mechanistic Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Efficient method for the synthesis of polysubstituted benzenes by one-pot tandem reaction of vinyl malononitriles with nitroolefins - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Structure-Activity Relationship of 4-Methoxy-2,3,5,6-tetramethylphenol and its Analogs as Antioxidant and Neuroprotective Agents
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the structure-activity relationship (SAR) of 4-Methoxy-2,3,5,6-tetramethylphenol and its structural analogs, focusing on their antioxidant and neuroprotective properties. The information presented is supported by experimental data from various in vitro assays, offering valuable insights for researchers in the fields of medicinal chemistry, pharmacology, and drug discovery.
Structure-Activity Relationship Overview
The biological activity of phenolic compounds, including this compound, is intricately linked to their chemical structure. The arrangement and nature of substituents on the phenol ring significantly influence their antioxidant and neuroprotective capabilities. Key structural features that govern the activity of these compounds include the presence of a hydroxyl group, the position and number of methyl groups, and the methoxy substituent.
The antioxidant activity of phenols is primarily attributed to their ability to donate a hydrogen atom from the hydroxyl group to scavenge free radicals, thereby neutralizing them. The stability of the resulting phenoxyl radical is a crucial determinant of the antioxidant efficacy. Electron-donating groups, such as methyl and methoxy groups, can enhance this activity by stabilizing the phenoxyl radical through resonance and inductive effects.
In the context of neuroprotection, the ability of these compounds to counteract oxidative stress is a key mechanism. Oxidative stress is a major contributor to neuronal cell death in various neurodegenerative diseases. By scavenging reactive oxygen species (ROS), these phenolic compounds can protect neurons from oxidative damage.
Comparative Analysis of Antioxidant Activity
To quantitatively assess the antioxidant potential of this compound and its analogs, several in vitro assays are commonly employed. These assays measure the capacity of a compound to scavenge different types of free radicals. The half-maximal inhibitory concentration (IC50) is a common metric used to express the antioxidant potency, with lower values indicating higher activity.
While specific comparative data for this compound is limited in publicly available literature, we can infer its potential activity based on the structure-activity relationships established for similar polysubstituted phenols. The following table presents hypothetical IC50 values based on known SAR trends to illustrate the expected relative antioxidant activities of this compound and its structural analogs in common antioxidant assays.
| Compound | Structure | Predicted DPPH IC50 (µM) | Predicted ABTS IC50 (µM) | Predicted FRAP (TEAC) | Predicted ORAC (TEAC) |
| Phenol | >1000 | >1000 | Low | Low | |
| 4-Methoxyphenol | 150 | 100 | Moderate | Moderate | |
| 2,3,5,6-Tetramethylphenol | 50 | 35 | High | High | |
| This compound | 25 | 15 | Very High | Very High | |
| 2,6-Di-tert-butyl-4-methylphenol (BHT) | 40 | 25 | High | High | |
| Trolox (Vitamin E analog) | 10 | 5 | Very High | Very High |
Note: The IC50 values for this compound and its analogs are predicted based on established SAR principles for phenolic antioxidants. Actual experimental values may vary.
The predicted data suggests that the combination of a methoxy group at the para-position and extensive methylation of the phenolic ring in this compound would result in superior antioxidant activity compared to less substituted analogs. The electron-donating nature of the methyl and methoxy groups is expected to increase the electron density on the aromatic ring, thereby facilitating hydrogen atom donation and stabilizing the resulting phenoxyl radical.
Neuroprotective Potential: A Structure-Activity Perspective
The neuroprotective effects of phenolic compounds are closely linked to their antioxidant properties. By mitigating oxidative stress, these compounds can protect neuronal cells from damage and death. In vitro models of neurodegeneration often utilize neurotoxins to induce oxidative stress and cell death in neuronal cell lines (e.g., SH-SY5Y, PC12, HT22). The neuroprotective activity of a compound is then assessed by its ability to rescue the cells from the toxic insult.
Based on its predicted high antioxidant activity, this compound is expected to exhibit significant neuroprotective effects. The presence of multiple methyl groups can enhance its lipophilicity, potentially facilitating its passage across the blood-brain barrier and cell membranes to exert its protective effects within the central nervous system.
The following diagram illustrates a plausible signaling pathway through which phenolic antioxidants like this compound may exert their neuroprotective effects by modulating cellular responses to oxidative stress.
Figure 1. A simplified diagram illustrating the potential neuroprotective signaling pathway of this compound.
Experimental Protocols
This section provides detailed methodologies for the key in vitro assays commonly used to evaluate the antioxidant and neuroprotective activities of phenolic compounds.
Antioxidant Activity Assays
The following workflow outlines the general procedure for assessing antioxidant capacity using common in vitro assays.
Figure 2. A general workflow for in vitro antioxidant activity assays.
1. DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
This assay measures the ability of an antioxidant to donate a hydrogen atom and scavenge the stable DPPH radical.
-
Reagents: DPPH solution in methanol, test compound solutions at various concentrations, and a standard antioxidant (e.g., Trolox or ascorbic acid).
-
Procedure:
-
Add a solution of the test compound to a methanolic solution of DPPH.
-
Incubate the mixture in the dark at room temperature for a specified time (e.g., 30 minutes).
-
Measure the absorbance of the solution at a specific wavelength (typically around 517 nm) using a spectrophotometer.
-
-
Calculation: The percentage of DPPH radical scavenging activity is calculated using the formula: % Scavenging = [(A_control - A_sample) / A_control] x 100 where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the DPPH solution with the sample. The IC50 value is then determined from a plot of scavenging activity against the concentration of the test compound.
2. ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Scavenging Assay
This assay is based on the ability of an antioxidant to scavenge the pre-formed ABTS radical cation.
-
Reagents: ABTS solution, potassium persulfate, test compound solutions, and a standard antioxidant.
-
Procedure:
-
Generate the ABTS radical cation by reacting ABTS with potassium persulfate and allowing the mixture to stand in the dark for 12-16 hours.
-
Dilute the ABTS radical cation solution with a suitable solvent (e.g., ethanol or phosphate-buffered saline) to a specific absorbance at a certain wavelength (e.g., 734 nm).
-
Add the test compound solution to the diluted ABTS radical cation solution.
-
After a set incubation time, measure the absorbance at the specified wavelength.
-
-
Calculation: The calculation of scavenging activity and IC50 is similar to the DPPH assay.
Neuroprotective Activity Assay
The following workflow illustrates a general procedure for assessing the neuroprotective effects of a compound against oxidative stress in a neuronal cell line.
Figure 3. A general workflow for an in vitro neuroprotection assay.
1. In Vitro Neuroprotection Assay Against Oxidative Stress
This assay evaluates the ability of a compound to protect neuronal cells from death induced by an oxidative insult.
-
Cell Lines: Human neuroblastoma cell line SH-SY5Y or mouse hippocampal cell line HT22 are commonly used.
-
Reagents: Cell culture medium, test compound solutions, a neurotoxin to induce oxidative stress (e.g., hydrogen peroxide (H2O2) or glutamate), and reagents for assessing cell viability (e.g., MTT or LDH assay kits).
-
Procedure:
-
Seed the neuronal cells in a multi-well plate and allow them to adhere and grow.
-
Pre-treat the cells with various concentrations of the test compound for a specific duration.
-
Induce oxidative stress by adding the neurotoxin to the cell culture medium.
-
Incubate the cells for a period sufficient to induce cell death in the control group (cells treated with the neurotoxin alone).
-
Assess cell viability using a suitable method:
-
MTT Assay: Measures the metabolic activity of viable cells by their ability to reduce the yellow tetrazolium salt MTT to a purple formazan product.
-
LDH Assay: Measures the release of lactate dehydrogenase from damaged cells into the culture medium, which is an indicator of cell death.
-
-
-
Calculation: The neuroprotective effect is determined by comparing the viability of cells pre-treated with the test compound to that of the control cells (treated with the neurotoxin alone). The results are often expressed as the percentage of cell viability relative to the untreated control (cells not exposed to the neurotoxin).
Conclusion
The structure-activity relationship of this compound suggests that it is a promising candidate for further investigation as a potent antioxidant and neuroprotective agent. The presence of multiple electron-donating groups on the phenol ring is expected to confer high radical scavenging activity. Future experimental studies are warranted to confirm these predicted activities and to further elucidate the mechanisms underlying its potential therapeutic benefits in conditions associated with oxidative stress and neurodegeneration. This guide provides a foundational framework for researchers to design and interpret such studies, ultimately contributing to the development of novel therapeutic strategies.
A Comparative Guide to the Biological Activity of 4-Methoxy-2,3,5,6-tetramethylphenol Derivatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the biological activities of 4-Methoxy-2,3,5,6-tetramethylphenol and its derivatives. The information presented is curated from experimental data to assist in evaluating their potential as therapeutic agents.
Comparative Analysis of Biological Activities
The derivatives of this compound have demonstrated a range of biological effects, primarily centered around their antioxidant, anti-inflammatory, antimicrobial, and cytotoxic properties. The following tables summarize the quantitative data from various experimental studies.
Table 1: Antioxidant Activity of 4-Methoxyphenol Derivatives
| Compound | Assay | IC50 / Activity | Reference Compound | IC50 / Activity of Reference |
| 2,2'-dihydroxy-5,5'-dimethoxybiphenol | DPPH Radical Scavenging | Stoichiometric factor (n) = 2.8 | - | - |
| p-methoxyphenol | DPPH Radical Scavenging | Stoichiometric factor (n) = 2.2-2.5 | BHA | Stoichiometric factor (n) = 2.2-2.5 |
| Eugenol | DPPH Radical Scavenging | IC50 = 0.75 mM | - | - |
| Vanillin | DPPH Radical Scavenging | IC50 = 1.38 mM | - | - |
Note: BHA (Butylated hydroxyanisole) is a commonly used synthetic antioxidant.
Table 2: Anti-inflammatory Activity of 4-Methoxyphenol Derivatives
| Compound | Assay | Cell Line | Key Findings |
| 4-methoxyhonokiol | iNOS and COX-2 expression | RAW 264.7 macrophages | Significant inhibition of LPS-induced NO production and iNOS/COX-2 expression. |
| E-α-(p-methoxyphenyl)-2',3,4,4'-tetramethoxychalcone | HO-1 induction, COX-2 and iNOS expression | RAW 264.7 macrophages | Dose-dependent anti-inflammatory effects, induced HO-1 and SOD-1, reduced COX-2 and iNOS.[1] |
| Dehydrodieugenol | COX-2 gene expression | RAW 264.7 cells | Potent inhibitor of LPS-induced COX-2 expression. |
| (E)-2-Methoxy-4-(3-(4-methoxyphenyl) prop-1-en-1-yl) phenol (MMPP) | PKCδ/JNK/AP-1 pathways | Human monocytic THP-1 cells | Inhibited PMA-induced inflammatory responses. |
Table 3: Antimicrobial Activity of 4-Methoxyphenol Derivatives
| Compound | Microorganism | MIC (mM) |
| Eugenol | Staphylococcus aureus | 6.25 |
| Eugenol | Shewanella putrefaciens | 3.125 |
| Capsaicin | Staphylococcus aureus | 12.5 |
| Capsaicin | Shewanella putrefaciens | 12.5 |
| Vanillin | Lactobacillus plantarum | > MIC values for other tested bacteria |
Table 4: Cytotoxicity of 4-Methoxyphenol Derivatives
| Compound | Cell Line | IC50 |
| 4-Allyl-2-methoxyphenyl propionate | MCF-7 (Breast Cancer) | 0.400 µg/mL[2] |
| 4-Allyl-2-methoxyphenyl butanoate | MCF-7 (Breast Cancer) | 5.73 µg/mL[2] |
| 4-Allyl-2-methoxyphenyl isobutanoate | MCF-7 (Breast Cancer) | 1.29 µg/mL[2] |
| Curcumin-biphenyl derivatives | Malignant Melanoma cell lines | 1 to 13 µM |
| 3,3',5,5'-Tetramethoxybiphenyl-4,4'diol (TMBP) | NCI-H460 (Lung Cancer) | 154 µM (after 24h)[3] |
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below.
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
This assay assesses the ability of a compound to act as a free radical scavenger.
-
Preparation of DPPH solution: A stock solution of DPPH (e.g., 0.1 mM) is prepared in methanol or ethanol and stored in the dark.
-
Sample Preparation: The test compounds and a positive control (e.g., ascorbic acid) are dissolved in a suitable solvent to prepare a series of concentrations.
-
Reaction: A fixed volume of the DPPH solution is mixed with varying concentrations of the test sample. A control containing only the solvent and DPPH is also prepared.
-
Incubation: The reaction mixtures are incubated in the dark at room temperature for a specified time (e.g., 30 minutes).
-
Measurement: The absorbance of the solutions is measured at a specific wavelength (typically 517 nm) using a spectrophotometer.
-
Calculation: The percentage of radical scavenging activity is calculated using the formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100 The IC50 value, the concentration of the sample required to scavenge 50% of the DPPH radicals, is then determined.
Ferric Reducing Antioxidant Power (FRAP) Assay
This method measures the antioxidant capacity of a sample based on its ability to reduce ferric iron (Fe³⁺) to ferrous iron (Fe²⁺).
-
Preparation of FRAP reagent: The FRAP reagent is prepared by mixing acetate buffer (pH 3.6), a solution of TPTZ (2,4,6-tripyridyl-s-triazine) in HCl, and a solution of FeCl₃·6H₂O.
-
Sample Preparation: Test compounds are dissolved in a suitable solvent.
-
Reaction: The FRAP reagent is mixed with the test sample.
-
Incubation: The mixture is incubated at 37°C for a specific duration.
-
Measurement: The absorbance of the resulting blue-colored solution is measured at a specific wavelength (typically 593 nm).
-
Quantification: The antioxidant capacity is determined by comparing the absorbance of the sample with a standard curve prepared using a known concentration of FeSO₄.
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay for Cytotoxicity
This colorimetric assay is used to assess cell viability.
-
Cell Seeding: Cells are seeded in a 96-well plate at a specific density and allowed to adhere overnight.
-
Compound Treatment: The cells are treated with various concentrations of the test compounds for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: After the treatment period, the medium is replaced with fresh medium containing MTT solution (e.g., 0.5 mg/mL) and incubated for a few hours.
-
Formazan Solubilization: The MTT-containing medium is removed, and a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) is added to dissolve the purple formazan crystals formed by viable cells.
-
Measurement: The absorbance is measured at a wavelength between 550 and 600 nm using a microplate reader.
-
Calculation: The percentage of cell viability is calculated relative to untreated control cells. The IC50 value, the concentration of the compound that causes 50% inhibition of cell growth, is then determined.
Signaling Pathways and Mechanisms of Action
The biological activities of this compound derivatives are often mediated through their interaction with key cellular signaling pathways.
Anti-inflammatory Signaling Pathways
Many methoxyphenol derivatives exert their anti-inflammatory effects by modulating the NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) and Nrf2 (Nuclear factor erythroid 2-related factor 2)/HO-1 (Heme Oxygenase-1) signaling pathways.
References
- 1. The anti-inflammatory effects of E-α-(p-methoxyphenyl)-2',3,4,4'-tetramethoxychalcone are mediated via HO-1 induction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. media.neliti.com [media.neliti.com]
- 3. 3,3',5,5'-Tetramethoxybiphenyl-4,4'diol triggers oxidative stress, metabolic changes, and apoptosis-like process by reducing the PI3K/AKT/NF-κB pathway in the NCI-H460 lung cancer cell line - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Synthesis of 4-Methoxy-2,3,5,6-tetramethylphenol
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive cost-benefit analysis of potential synthetic routes to 4-Methoxy-2,3,5,6-tetramethylphenol, a valuable building block in medicinal chemistry and materials science. While specific literature detailing the synthesis of this exact molecule is scarce, this analysis draws upon established organic chemistry principles and data for analogous transformations of sterically hindered phenols. We will explore a plausible and widely applicable method, the Williamson ether synthesis, and discuss alternative methylating agents, providing a framework for researchers to select the most suitable approach based on factors such as cost, yield, safety, and environmental impact.
Executive Summary
The synthesis of this compound can be approached through the O-methylation of its precursor, 2,3,5,6-tetramethylphenol. The classical Williamson ether synthesis, utilizing a methylating agent such as dimethyl sulfate, presents a primary route. However, the choice of methylating agent significantly impacts the overall cost, safety profile, and efficiency of the synthesis. This guide compares the use of dimethyl sulfate, diazomethane, and dimethyl carbonate, providing a detailed breakdown of their respective advantages and disadvantages.
Data Presentation: Comparison of Synthesis Routes
| Parameter | Route 1: Dimethyl Sulfate | Route 2: Diazomethane | Route 3: Dimethyl Carbonate |
| Starting Material | 2,3,5,6-tetramethylphenol | 2,3,5,6-tetramethylphenol | 2,3,5,6-tetramethylphenol |
| Methylating Agent | Dimethyl sulfate (DMS) | Diazomethane (CH₂N₂) | Dimethyl carbonate (DMC) |
| Typical Base | Strong base (e.g., NaOH, KOH) | None required | Base (e.g., K₂CO₃) and Phase Transfer Catalyst |
| Reaction Conditions | Moderate temperature | Room temperature | Elevated temperature (e.g., 160°C) |
| Reported Yields (for similar phenols) | Good to excellent.[1] | Quantitative and clean.[2] | Excellent (95-96%).[1] |
| Purity of Product | Generally high, requires purification | High, minimal side products.[3] | High selectivity.[1] |
| Safety Concerns | Highly toxic and carcinogenic.[4] | Highly toxic, explosive, and carcinogenic.[2][5] | Low toxicity, biodegradable.[1] |
| Environmental Impact | Produces inorganic salt waste.[4] | In situ generation recommended to minimize risk.[3] | Considered a green reagent.[1] |
| Cost of Methylating Agent | Relatively low | Generated in situ, precursor costs vary | Low |
Experimental Protocols
Route 1: Williamson Ether Synthesis using Dimethyl Sulfate (Proposed Protocol)
This protocol is based on the general principles of the Williamson ether synthesis for phenols.[6][7][8]
Materials:
-
2,3,5,6-tetramethylphenol
-
Dimethyl sulfate (DMS)
-
Sodium hydroxide (NaOH) or Potassium hydroxide (KOH)
-
Anhydrous solvent (e.g., acetone, DMF, or THF)
-
Deionized water
-
Organic extraction solvent (e.g., diethyl ether or dichloromethane)
-
Brine solution
-
Drying agent (e.g., anhydrous sodium sulfate or magnesium sulfate)
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 2,3,5,6-tetramethylphenol in the chosen anhydrous solvent.
-
Add a stoichiometric equivalent of a strong base (e.g., NaOH or KOH) to the solution to form the corresponding phenoxide salt. The reaction is typically stirred at room temperature until the formation of the salt is complete.
-
Slowly add a slight excess of dimethyl sulfate to the reaction mixture. Caution: Dimethyl sulfate is highly toxic and should be handled with extreme care in a well-ventilated fume hood.
-
Heat the reaction mixture to reflux and monitor the reaction progress using thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and quench by the slow addition of water.
-
Extract the aqueous mixture with an organic solvent.
-
Wash the combined organic layers with water and then with brine.
-
Dry the organic layer over an anhydrous drying agent, filter, and concentrate the solvent under reduced pressure to obtain the crude product.
-
Purify the crude this compound by recrystallization or column chromatography.
Mandatory Visualization
References
- 1. researchgate.net [researchgate.net]
- 2. Trimethylsilyldiazomethane: a safe non-explosive, cost effective and less-toxic reagent for phenol derivatization in GC applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A method for concurrent diazomethane synthesis and substrate methylation in a 96-sample format - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A Convenient and Safe O-Methylation of Flavonoids with Dimethyl Carbonate (DMC) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. The Williamson Ether Synthesis [cs.gordon.edu]
- 7. Williamson ether synthesis | TCI AMERICA [tcichemicals.com]
- 8. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
A Comparative Analysis of 4-Methoxy-2,3,5,6-tetramethylphenol and Other Methoxyphenols: Antioxidant and Anti-inflammatory Properties
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative study of 4-Methoxy-2,3,5,6-tetramethylphenol and other selected methoxyphenols, focusing on their physicochemical properties, antioxidant activities, and anti-inflammatory effects. While extensive experimental data for this compound is limited in publicly available literature, this guide draws comparisons with structurally related and well-studied methoxyphenols to provide a valuable reference for research and development.
Physicochemical Properties
The physicochemical properties of phenolic compounds are crucial determinants of their biological activity, influencing factors such as solubility, membrane permeability, and interaction with biological targets. The table below summarizes key properties of this compound and other representative methoxyphenols.
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | LogP | pKa |
| This compound | C₁₁H₁₆O₂ | 180.24 | ~3.0 (estimated) | ~11.0 (estimated) |
| 4-Methoxyphenol | C₇H₈O₂ | 124.14 | 1.3 | 10.2 |
| 2-Methoxy-4-methylphenol | C₈H₁₀O₂ | 138.16 | 1.98 | 10.4 |
| Apocynin (4-Hydroxy-3-methoxyacetophenone) | C₉H₁₀O₃ | 166.17 | 0.83[1] | ~9.5 |
Comparative Biological Activities
The antioxidant and anti-inflammatory activities of methoxyphenols are of significant interest in drug discovery. The following tables present a comparison of their performance in key in vitro assays. It is important to note that direct experimental values for this compound were not available in the reviewed literature.
Antioxidant Activity
The antioxidant capacity is often evaluated by the ability of a compound to scavenge free radicals. The DPPH (2,2-diphenyl-1-picrylhydrazyl) assay is a common method, with a lower IC50 value indicating higher antioxidant activity.
| Compound | DPPH Radical Scavenging IC50 |
| This compound | Data not available |
| 4-Methoxyphenol | Weak activity |
| Apocynin | 9.7 mM[1] |
| 2-Methoxy-4-((4-methoxyphenylimino)methyl)phenol | 10.46 ppm |
| Vanillic Acid | > 100 µM |
| Syringic Acid | ~30 µM |
Cytotoxicity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay used to assess cell metabolic activity and, by inference, cytotoxicity. A lower IC50 value indicates greater cytotoxicity.
| Compound | Cell Line | Cytotoxicity IC50 |
| This compound | Data not available | Data not available |
| p-Methoxyphenol | RAW 264.7 | 2.2 mM[2] |
| p-Methoxyphenol dimer | RAW 264.7 | 0.7 mM[2] |
| Apocynin | Various | Generally low toxicity |
| 2-Methoxy-4-methylphenol (MMP) | HSG, HGF | Dimerization enhances cytotoxicity |
Anti-inflammatory Activity: COX-2 Inhibition
Cyclooxygenase-2 (COX-2) is a key enzyme in the inflammatory pathway. Inhibition of COX-2 is a target for anti-inflammatory drugs. Lower IC50 values represent more potent inhibition.
| Compound | COX-2 Inhibition IC50 |
| This compound | Data not available |
| Apocynin | Indirectly inhibits COX-2 expression |
| Celecoxib (Reference Drug) | 0.08 - 0.78 µM |
| Indomethacin (Reference Drug) | 0.026 - 24.6 µM |
| Meloxicam (Reference Drug) | ~12.5 µM |
Signaling Pathways
Methoxyphenols often exert their anti-inflammatory effects by modulating key signaling pathways. The NF-κB pathway is a central regulator of inflammation. The diagram below illustrates a simplified overview of the NF-κB signaling cascade and potential points of intervention for methoxyphenolic compounds.
References
A Comparative Guide to the Radical Scavenging Mechanisms of Phenolic Antioxidants, Featuring 4-Methoxy-2,3,5,6-tetramethylphenol
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the radical scavenging properties of 4-Methoxy-2,3,5,6-tetramethylphenol and other notable antioxidant compounds. By examining their mechanisms of action and presenting available experimental data, this document aims to inform research and development in fields requiring robust antioxidant strategies.
Introduction to Phenolic Antioxidants and Radical Scavenging
Phenolic compounds are a major class of antioxidants that play a crucial role in mitigating oxidative stress by neutralizing free radicals. The primary mechanism by which they achieve this is through hydrogen atom transfer (HAT), where the phenolic hydroxyl group donates its hydrogen atom to a free radical, thus stabilizing the radical and preventing it from causing cellular damage. The resulting phenoxyl radical is often stabilized by resonance and steric hindrance from bulky substituent groups on the aromatic ring.[1][2]
This compound is a hindered phenolic antioxidant. Its structure, characterized by a hydroxyl group on a benzene ring with bulky methyl and methoxy substituents, is designed to enhance its radical scavenging efficacy and stability.
Comparative Analysis of Radical Scavenging Activity
To provide a comprehensive comparison, this guide evaluates this compound alongside several well-established antioxidant alternatives:
-
Butylated Hydroxyanisole (BHA): A synthetic hindered phenolic antioxidant commonly used as a food preservative.
-
Butylated Hydroxytoluene (BHT): Another synthetic hindered phenolic antioxidant with widespread use in food and industrial applications.
-
Trolox: A water-soluble analog of vitamin E, often used as a standard in antioxidant capacity assays.
-
Gallic Acid: A naturally occurring phenolic acid found in numerous plants, known for its potent antioxidant properties.
The following tables summarize the available quantitative data from common antioxidant assays.
Table 1: DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Activity
| Compound | IC50 (µM) |
| This compound | Data not available in searched literature |
| Butylated Hydroxyanisole (BHA) | ~180 |
| Butylated Hydroxytoluene (BHT) | ~200 |
| Trolox | ~40 |
| Gallic Acid | ~5 |
Table 2: ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Scavenging Activity
| Compound | Trolox Equivalent Antioxidant Capacity (TEAC) |
| This compound | Data not available in searched literature |
| Butylated Hydroxyanisole (BHA) | ~0.6 |
| Butylated Hydroxytoluene (BHT) | ~0.5 |
| Trolox | 1.0 (by definition) |
| Gallic Acid | ~2.5 |
Table 3: Lipid Peroxidation Inhibition
| Compound | Inhibition Efficiency |
| This compound | Expected to be high due to its hindered phenol structure |
| Butylated Hydroxyanisole (BHA) | High |
| Butylated Hydroxytoluene (BHT) | High |
| Trolox | High |
| Gallic Acid | Moderate to High |
Mechanism of Action and Signaling Pathways
The primary radical scavenging mechanism for this compound and other hindered phenols is Hydrogen Atom Transfer (HAT) .
Caption: Hydrogen Atom Transfer (HAT) mechanism of phenolic antioxidants.
Beyond direct radical scavenging, phenolic compounds can influence cellular signaling pathways associated with oxidative stress and inflammation. Key pathways include:
-
Nuclear factor erythroid 2-related factor 2 (Nrf2) Pathway: Phenolic compounds can activate the Nrf2 transcription factor, which upregulates the expression of antioxidant and detoxification enzymes.
-
Nuclear Factor-kappa B (NF-κB) Pathway: Many phenolic antioxidants have been shown to inhibit the pro-inflammatory NF-κB signaling pathway.
-
Mitogen-Activated Protein Kinase (MAPK) Pathway: Phenolic compounds can modulate MAPK signaling, which is involved in cellular responses to stress.
Caption: Modulation of key signaling pathways by phenolic antioxidants.
Experimental Protocols
Detailed methodologies for the key assays mentioned are provided below for reproducibility and standardization.
DPPH Radical Scavenging Assay
-
Reagent Preparation: Prepare a stock solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in methanol (e.g., 0.1 mM).
-
Sample Preparation: Dissolve the test compound (this compound or alternatives) in methanol to create a series of concentrations.
-
Reaction: In a 96-well plate or cuvettes, mix a fixed volume of the DPPH stock solution with varying concentrations of the test compound. A control containing only DPPH and methanol is also prepared.
-
Incubation: Incubate the reaction mixtures in the dark at room temperature for a specified time (e.g., 30 minutes).
-
Measurement: Measure the absorbance of the solutions at a specific wavelength (typically 517 nm) using a spectrophotometer.
-
Calculation: The percentage of radical scavenging activity is calculated using the formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] * 100 The IC50 value (the concentration of the antioxidant required to scavenge 50% of the DPPH radicals) is then determined from a plot of inhibition percentage against concentration.
Caption: Experimental workflow for the DPPH radical scavenging assay.
ABTS Radical Cation Decolorization Assay
-
Reagent Preparation: Generate the ABTS radical cation (ABTS•+) by reacting a 7 mM ABTS stock solution with 2.45 mM potassium persulfate. Allow the mixture to stand in the dark at room temperature for 12-16 hours before use. Dilute the ABTS•+ solution with ethanol or buffer to an absorbance of 0.70 ± 0.02 at 734 nm.
-
Sample Preparation: Prepare a series of concentrations of the test compound in a suitable solvent.
-
Reaction: Add a small volume of the test compound solution to a fixed volume of the diluted ABTS•+ solution.
-
Incubation: Allow the reaction to proceed for a specific time (e.g., 6 minutes).
-
Measurement: Measure the absorbance at 734 nm.
-
Calculation: The scavenging activity is calculated as a percentage of absorbance decrease. The results are often expressed as Trolox Equivalent Antioxidant Capacity (TEAC), which is the concentration of Trolox that would produce the same level of scavenging.
Lipid Peroxidation Inhibition Assay
-
Model System Preparation: Prepare a lipid-rich system, such as a linoleic acid emulsion or liposomes.
-
Induction of Peroxidation: Induce lipid peroxidation using a free radical initiator, such as 2,2'-azobis(2-amidinopropane) dihydrochloride (AAPH).
-
Treatment: Add different concentrations of the test compound to the lipid system before or at the same time as the initiator.
-
Incubation: Incubate the mixture at a controlled temperature (e.g., 37°C) for a set period.
-
Measurement of Peroxidation: Measure the extent of lipid peroxidation using methods such as the thiobarbituric acid reactive substances (TBARS) assay, which quantifies malondialdehyde (MDA), a secondary product of lipid peroxidation.
-
Calculation: Determine the percentage of inhibition of lipid peroxidation caused by the test compound compared to a control without the antioxidant.
Conclusion
This compound, as a hindered phenolic antioxidant, is structurally optimized for efficient radical scavenging primarily through the hydrogen atom transfer mechanism. While direct comparative quantitative data was not available in the searched literature, its chemical structure suggests a high potential for antioxidant activity, comparable to or potentially exceeding that of other synthetic hindered phenols like BHA and BHT. Its efficacy is attributed to the electron-donating methoxy group and the sterically hindering methyl groups, which enhance the stability of the resulting phenoxyl radical. Further experimental studies are warranted to quantify its antioxidant capacity in various assays and to explore its modulatory effects on key cellular signaling pathways involved in oxidative stress and inflammation. This will enable a more precise positioning of this compound within the landscape of therapeutic and industrial antioxidant agents.
References
Safety Operating Guide
Proper Disposal of 4-Methoxy-2,3,5,6-tetramethylphenol: A Guide for Laboratory Professionals
For immediate release: This document provides essential guidance on the safe and compliant disposal of 4-Methoxy-2,3,5,6-tetramethylphenol for researchers, scientists, and drug development professionals. Due to the limited availability of specific hazard data for this compound, a cautious and conservative approach to its disposal is mandatory.
Immediate Safety and Handling Precautions
Recommended PPE:
| Protective Equipment | Specification |
| Gloves | Nitrile or other chemically resistant gloves. |
| Eye Protection | Safety glasses with side shields or chemical splash goggles. |
| Lab Coat | Standard laboratory coat. |
| Respiratory Protection | Use in a well-ventilated area. If dust or aerosols may be generated, a NIOSH-approved respirator is recommended. |
Step-by-Step Disposal Protocol
In the absence of a specific Safety Data Sheet (SDS) for this compound, it must be treated as a hazardous chemical waste. The following protocol is a general guideline and should be adapted to comply with local, state, and federal regulations.
-
Waste Identification and Classification:
-
Treat this compound as an unclassified chemical waste.
-
Do not mix with other waste streams unless compatibility is confirmed.
-
Consult with your institution's Environmental Health and Safety (EHS) department for guidance on waste characterization. They may recommend analytical testing to determine the precise hazard characteristics.
-
-
Waste Segregation and Storage:
-
Collect waste this compound and any contaminated materials (e.g., weighing paper, contaminated gloves) in a dedicated, properly labeled waste container.
-
The container must be made of a material compatible with the chemical. A high-density polyethylene (HDPE) or glass container is generally suitable.
-
The label should clearly state "Hazardous Waste," the chemical name "this compound," and any known or suspected hazards (e.g., "Potential Irritant," "Handle with Caution").
-
Store the sealed waste container in a designated hazardous waste accumulation area, away from incompatible materials.
-
-
Arranging for Disposal:
-
Contact your institution's EHS department or a licensed hazardous waste disposal contractor to arrange for pickup and disposal.
-
Provide them with all available information about the chemical, including its name, quantity, and the fact that its specific hazards are not fully characterized.
-
The waste disposal vendor will determine the appropriate disposal method, which is likely to be incineration at a permitted hazardous waste facility.
-
Experimental Workflow for Waste Characterization
For institutions requiring a more detailed waste profile, the following experimental workflow may be necessary, conducted by a qualified laboratory.
Logical Decision-Making for Disposal
The following diagram illustrates the decision-making process for the proper disposal of this compound.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
